molecular formula C5H8N4O B2832220 5-amino-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1367780-31-1

5-amino-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2832220
CAS No.: 1367780-31-1
M. Wt: 140.146
InChI Key: GEPIEDRYDYIPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.146. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-methyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-methyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-4(6)2-3(8-9)5(7)10/h2H,6H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPIEDRYDYIPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367780-31-1
Record name 5-amino-1-methyl-1H-pyrazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-amino-1-methyl-1H-pyrazole-3-carboxamide CAS 1367780-31-1

Author: BenchChem Technical Support Team. Date: March 2026

5-Amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 1367780-31-1): A Critical Pharmacophore Building Block in Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 1367780-31-1) has emerged as a highly versatile building block, particularly in the development of ATP-competitive inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway[1]. As a Senior Application Scientist, I have utilized this specific pyrazole derivative extensively to construct pyrazolopyrimidine architectures. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and field-proven synthetic methodologies.

Physicochemical Profiling

Understanding the baseline properties of CAS 1367780-31-1 is critical for optimizing reaction conditions and predicting its behavior in biological assays. The compound is a low-molecular-weight, polar heterocycle that serves as an excellent hydrogen bond donor/acceptor system[2].

Table 1: Physicochemical and Structural Properties

PropertyValueCausality / Implication
Chemical Name 5-amino-1-methyl-1H-pyrazole-3-carboxamideStandard IUPAC nomenclature.
CAS Registry Number 1367780-31-1Unique identifier for procurement and safety tracking[2].
Molecular Formula C5H8N4OIndicates a high nitrogen-to-carbon ratio, typical of kinase hinge-binders.
Molecular Weight 140.144 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
InChIKey GEPIEDRYDYIPHS-UHFFFAOYSA-NUseful for cheminformatics and structural database querying[2].
Physical Form Solid powderRequires dissolution in polar aprotic solvents (e.g., DMF, DMSO) for reactions[2].
Storage Room Temperature (RT)Chemically stable under standard laboratory conditions[2].

Mechanistic Rationale in Drug Design

The selection of 5-amino-1-methyl-1H-pyrazole-3-carboxamide over other aniline or pyrazole derivatives is not arbitrary; it is driven by precise structural biology requirements.

  • Conformational Locking: The N1-methyl group prevents tautomerization of the pyrazole ring. This "locks" the molecule into a single, predictable conformation, which reduces the entropic penalty upon binding to a target protein and increases the overall lipophilicity (LogP) compared to an NH-pyrazole.

  • Hinge Region Interaction: The 3-carboxamide moiety is a potent hydrogen-bonding array. In the context of Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors, this group frequently forms critical bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met108 in ERK2)[1].

  • Synthetic Handle: The 5-amino group acts as a nucleophile, allowing for facile coupling to electrophilic cores (such as 2-chloropyrimidines) to build larger, multi-ring pharmacophores[1].

Pathway RTK Receptor Tyrosine Kinase RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Pyrazolyl-pyrimidine Inhibitor Inhibitor->ERK ATP-Competitive Binding

MAPK/ERK signaling cascade and targeted inhibition via pyrazole-derived scaffolds.

Synthetic Methodologies & Protocols

The most common application of CAS 1367780-31-1 is its use as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions to synthesize complex pyrazolopyrimidines[1]. Because the 5-amino group is partially deactivated by the electron-withdrawing nature of the adjacent pyrazole ring and carboxamide, specific conditions must be met to drive the reaction to completion.

Standard SNAr Coupling Workflow

Causality of Reagents: We utilize N,N-diisopropylethylamine (DIPEA) rather than standard amine bases because it is non-nucleophilic; it acts purely as an acid scavenger for the HCl generated during the reaction, preventing the degradation of the electrophile. Anhydrous DMF is chosen because its high dielectric constant stabilizes the polar transition state of the SNAr mechanism.

Self-Validating Protocol: To ensure this protocol is self-validating, always run a parallel micro-scale reaction (10 mg scale) with a highly reactive electrophile (e.g., 2,4-dichloropyrimidine) as a positive control. If the control fails to yield product, the anhydrous integrity of the solvent or the nucleophilicity of the specific batch of 1367780-31-1 is compromised.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-amino-1-methyl-1H-pyrazole-3-carboxamide (140 mg, 1.0 mmol, 1.0 eq) and the target 2-chloro-heterocycle (1.1 mmol, 1.1 eq). Purge the vial with nitrogen gas for 5 minutes.

  • Solvation: Inject 5.0 mL of anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Stir until a homogenous solution is formed.

  • Base Addition: Add DIPEA (435 µL, 2.5 mmol, 2.5 eq) dropwise via syringe.

  • Heating: Transfer the vial to a pre-heated reaction block set to 90°C. Stir continuously for 4 to 12 hours.

  • Monitoring: At the 4-hour mark, extract a 5 µL aliquot, dilute it in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS to confirm the disappearance of the starting mass (m/z 141 [M+H]+) and the appearance of the product mass.

  • Quenching & Isolation: Once complete, cool the reaction to room temperature. Slowly pour the mixture into 50 mL of ice-cold distilled water under vigorous stirring. A precipitate should form immediately.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash the filter cake with cold water (2 x 10 mL) followed by diethyl ether (10 mL) to remove residual DMF and unreacted electrophile. Dry under high vacuum.

Workflow S1 1. Reagent Prep (Anhydrous DMF) S2 2. Base Addition (DIPEA, 2.5 eq) S1->S2 S3 3. SNAr Heating (90°C, 4-12h) S2->S3 S4 4. LC-MS/TLC Monitoring S3->S4 S5 5. Precipitation & Isolation S4->S5

Standard SNAr workflow for 5-amino-1-methyl-1H-pyrazole-3-carboxamide coupling.
Troubleshooting: The Buchwald-Hartwig Alternative

If the target electrophile is highly deactivated (e.g., an electron-rich chloropyrimidine), the SNAr reaction will stall. In such cases, transition to a Palladium-catalyzed Buchwald-Hartwig cross-coupling. Replace DMF/DIPEA with 1,4-Dioxane and Cesium Carbonate (Cs2CO3), and utilize a catalyst system of Pd2(dba)3 (5 mol%) and Xantphos (10 mol%) at 100°C. The bidentate Xantphos ligand enforces a bite angle that promotes reductive elimination, forcing the sterically hindered 5-amino group to couple efficiently.

Analytical Validation Standards

To ensure the integrity of the synthesized intermediates, rigorous analytical validation must be performed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The parent compound (CAS 1367780-31-1) exhibits a strong[M+H]+ peak at m/z 141.07. During reaction monitoring, the shift to the coupled product mass must be verified in positive electrospray ionization (ESI+) mode[3].

  • 1H NMR (Nuclear Magnetic Resonance): In DMSO-d6, the N-methyl group of the starting material appears as a sharp singlet around δ 3.6 - 3.8 ppm. The pyrazole CH proton typically appears as a singlet near δ 5.9 - 6.1 ppm. The disappearance of the broad 5-amino singlet (typically integrating for 2H around δ 5.5 ppm) and its replacement by a 1H downfield secondary amine signal (δ 8.5 - 10.0 ppm) confirms successful coupling.

References

  • ERK Inhibitors and Uses Thereof (Patent AU2014214846A1)

Sources

5-amino-1-methyl-1H-pyrazole-3-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This technical guide focuses on a specific derivative, 5-amino-1-methyl-1H-pyrazole-3-carboxamide, a molecule of interest for researchers and drug development professionals. This document provides a comprehensive overview of its chemical structure, properties, a proposed synthesis protocol, and potential applications, grounded in the current scientific literature.

Chemical Structure and Properties

The foundational element of 5-amino-1-methyl-1H-pyrazole-3-carboxamide is the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms.[1] The specific arrangement of substituents—an amino group at position 5, a methyl group at the N1 position, and a carboxamide group at position 3—defines its unique chemical character and potential for biological interactions.

Diagram 1: Chemical Structure of 5-amino-1-methyl-1H-pyrazole-3-carboxamide

Caption: 2D structure of 5-amino-1-methyl-1H-pyrazole-3-carboxamide.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following table summarizes the key known properties of 5-amino-1-methyl-1H-pyrazole-3-carboxamide.

PropertyValueSource
CAS Number 1367780-31-1
Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
Physical Form Powder
Storage Temperature Room Temperature
Purity Information not publicly available; typically >95% from commercial suppliers.[3]
Solubility Data not available. Based on related structures, likely soluble in organic solvents like DMSO and methanol.
Melting Point Data not available.
pKa Data not available.
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound. While a public repository of the complete spectra for 5-amino-1-methyl-1H-pyrazole-3-carboxamide is not available, data for structurally similar compounds provide a reference for expected spectral features.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, the carboxamide protons, and the proton on the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons in the pyrazole ring, the methyl group, and the carboxamide group.[5]

  • FT-IR: The infrared spectrum should display characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C-N and C=C stretching of the pyrazole ring.[4]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Note for Researchers: It is imperative to acquire and interpret the full set of spectroscopic data for any new batch of this compound to confirm its identity and purity before use in experimental work.

Synthesis and Characterization

While a specific, detailed synthesis protocol for 5-amino-1-methyl-1H-pyrazole-3-carboxamide is not published, a plausible synthetic route can be devised based on established pyrazole synthesis methodologies.[6][7][8] The following proposed pathway starts from commercially available precursors.

Diagram 2: Proposed Synthesis Workflow

cluster_0 Synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxylate cluster_1 Amidation A Ethyl 2-cyano-3-ethoxyacrylate C Cyclization A->C Toluene, Reflux B Methylhydrazine B->C D Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate C->D F Aminolysis D->F E Ammonia E->F G 5-amino-1-methyl-1H-pyrazole-3-carboxamide F->G

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

This protocol is a theoretical adaptation based on the synthesis of similar pyrazole compounds and should be optimized and validated in a laboratory setting.[9]

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: To a solution of ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent such as toluene, add methylhydrazine dropwise at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Step 2: Synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxamide

  • Reaction Setup: Dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate from the previous step in a suitable solvent, such as methanol saturated with ammonia, in a sealed pressure vessel.

  • Reaction Conditions: Heat the mixture and stir for several hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the vessel and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography to yield 5-amino-1-methyl-1H-pyrazole-3-carboxamide.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic or trifluoroacetic acid, is a common starting point for such molecules.[10]

  • Spectroscopy: As mentioned previously, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry are essential for structural confirmation.

  • Elemental Analysis: To confirm the empirical formula of the synthesized compound.

Applications in Research and Drug Development

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.

Potential as Kinase Inhibitors

Many pyrazole-containing compounds have been identified as potent kinase inhibitors. For instance, derivatives of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases.[11][12] Given the structural similarities, 5-amino-1-methyl-1H-pyrazole-3-carboxamide could be a valuable building block or a candidate molecule for screening against various kinases.

Anticancer Research

The pyrazole moiety is present in numerous compounds with demonstrated anticancer activity.[1] Some 1H-pyrazole-3-carboxamide derivatives have been shown to exert their antiproliferative effects through mechanisms such as DNA binding and cleavage.[1] Furthermore, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[3] This suggests that 5-amino-1-methyl-1H-pyrazole-3-carboxamide warrants investigation for its potential as an anticancer agent.

Safety and Handling

Based on available data from commercial suppliers, 5-amino-1-methyl-1H-pyrazole-3-carboxamide is classified with the GHS07 pictogram, indicating that it can be harmful.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

5-amino-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole derivative with significant potential as a building block and a lead compound in drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview based on available information and data from structurally related compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

References

  • Current time information in Winnipeg, CA. Google.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Certificates of Analysis for 5-Amino-1MQ. Amino USA. (n.d.). Retrieved March 7, 2026, from [Link]

  • Certificate of Analysis. Peptidology. (2025, July 11). Retrieved March 7, 2026, from [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. (2015, April 20). Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved March 7, 2026, from [Link]

  • 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. Amerigo Scientific. (n.d.). Retrieved March 7, 2026, from [Link]

  • Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). Retrieved March 7, 2026, from [Link]

  • 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation. (2025, December 3). Retrieved March 7, 2026, from [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. (2015, April 20). Retrieved March 7, 2026, from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. (2008, December 29). Retrieved March 7, 2026, from [Link]

  • 5-Amino-1MQ. GenOracle. (n.d.). Retrieved March 7, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. (2024, September 5). Retrieved March 7, 2026, from [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents. (n.d.).
  • 5-Amino-1MQ. the biostation. (n.d.). Retrieved March 7, 2026, from [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Google Patents. (n.d.).
  • 5-Amino 1mq 50mg | ≥99% Purity | Research Use Only. Ameano Peptides. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025, September 14). Retrieved March 7, 2026, from [Link]

Sources

The Pyrazole-3-carboxamide Privileged Scaffold: A Technical Guide to Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the Pyrazole-3-carboxamide scaffold, analyzing its structural "privilege," synthetic challenges (specifically regioselectivity), and pharmacological versatility from GPCRs to Kinases.

Executive Summary

The pyrazole-3-carboxamide motif represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the ubiquitous fused pyrazoles (e.g., indazoles in kinase inhibitors), the monocyclic pyrazole-3-carboxamide offers a unique vector for exploring chemical space. Its rigidity allows for precise orientation of substituents, while the carboxamide functionality serves as a critical hydrogen-bond anchor.

This guide moves beyond basic descriptions to address the regiochemical challenges in its synthesis (distinguishing 1,3- from 1,5-isomers) and details its application in designing antagonists for Cannabinoid Receptor 1 (CB1) and inhibitors for Cyclin-Dependent Kinases (CDKs).

Structural Basis of Privilege

The scaffold's utility stems from its ability to satisfy the "Rule of Three" for fragment-based design while offering multiple vectors for diversification.

Pharmacophore Vectors

The core 1H-pyrazole-3-carboxamide structure presents four distinct vectors for optimization:

  • N1 Position: Controls lipophilicity and metabolic stability.[1] In Rimonabant , this is occupied by a 2,4-dichlorophenyl group, filling a hydrophobic pocket.[1]

  • C3 Carboxamide (Acceptor/Donor): The carbonyl oxygen (acceptor) and amide nitrogen (donor) often engage in directional H-bonding. In kinase inhibitors, this moiety frequently interacts with the hinge region (e.g., Leu83/His84 in CDK2).[1]

  • C4 Position: Often used for steric modulation or small hydrophobic groups (e.g., Methyl in Rimonabant).[1]

  • C5 Position: Critical for imposing twist/dihedral angle constraints relative to the N1 substituent.[1]

Visualization: Scaffold Decision Logic

The following decision tree illustrates how to optimize the scaffold based on the target class (GPCR vs. Kinase).

ScaffoldLogic Start Pyrazole-3-carboxamide Core Target Identify Target Class Start->Target GPCR GPCR (e.g., CB1) Target->GPCR Hydrophobic Pocket Kinase Kinase (e.g., CDK/FLT3) Target->Kinase ATP Site N1_Lip N1: Bulky Lipophilic (e.g., 2,4-Cl2-Ph) GPCR->N1_Lip C3_Hinge C3-Amide: Hinge Binder (H-Bond Donor/Acceptor) Kinase->C3_Hinge C5_Twist C5: Aryl Stacking (Twisted Geometry) N1_Lip->C5_Twist N1_Sol N1: Solubilizing Group (e.g., Piperazine) C3_Hinge->N1_Sol

Caption: Decision logic for substituent optimization based on target binding site characteristics.

Synthetic Methodologies: The Regioselectivity Challenge

The primary bottleneck in synthesizing substituted pyrazoles is controlling regioselectivity during the cyclization of hydrazines with 1,3-dicarbonyl equivalents.[2]

The Problem: 1,3- vs. 1,5-Isomers

Reaction of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketoester often yields a mixture of regioisomers.
  • 1,5-Isomer (Rimonabant-like): Formed when the terminal

    
     of the hydrazine attacks the ketone distal to the ester.
    
  • 1,3-Isomer: Formed when the terminal

    
     attacks the ketone proximal to the ester (or the ester itself, though less common).
    
Protocol: Regioselective Synthesis of 1,5-Diarylpyrazole-3-carboxylates

This protocol favors the 1,5-isomer using a lithium enolate strategy to direct the condensation.

Reagents:

  • Acetophenone derivative (e.g., 4'-chloroacetophenone)

  • Diethyl oxalate[1]

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Aryl hydrazine (e.g., 2,4-dichlorophenylhydrazine)

  • Ethanol / Acetic Acid

Step-by-Step Methodology:

  • Claisen Condensation:

    • Cool THF (anhydrous) to -78°C. Add LiHMDS (1.1 eq).

    • Add 4'-chloroacetophenone (1.0 eq) dropwise.[1] Stir 30 min.

    • Add diethyl oxalate (1.2 eq).[1] Allow to warm to RT.

    • Mechanism:[1][3] Formation of the lithium enolate ensures attack solely at the oxalate ester, yielding the lithium salt of the

      
      -diketoester .
      
  • Cyclization:

    • Dissolve the intermediate in Ethanol.[1]

    • Add Aryl hydrazine hydrochloride (1.0 eq).[1]

    • Stir at RT for 2 hours, then reflux for 4 hours.

    • Critical Control: The use of the hydrochloride salt in ethanol often favors the 1,5-isomer due to the nucleophilicity of the hydrazine

      
       attacking the most electrophilic carbonyl (the ketone, not the ester) first.
      
  • Hydrolysis & Amidation:

    • Saponify the ester (LiOH, THF/H2O).[1]

    • Couple with amine (e.g., 1-aminopiperidine) using HATU/DIPEA to form the final carboxamide.[1]

Synthetic Workflow Diagram

Synthesis Ketone Aryl Methyl Ketone Base LiHMDS (-78°C) Ketone->Base Oxalate Diethyl Oxalate Oxalate->Base Diketo Lithium Diketoester Intermediate Base->Diketo Isomer15 1,5-Diarylpyrazole (Major Product) Diketo->Isomer15 Nucleophilic Attack at C4-Ketone Isomer13 1,3-Diarylpyrazole (Minor Product) Diketo->Isomer13 Attack at C2-Ester (Slow) Hydrazine Aryl Hydrazine (R-NHNH2) Hydrazine->Isomer15 Hydrazine->Isomer13

Caption: Regioselective pathway favoring the 1,5-diaryl isomer via Claisen condensation and subsequent hydrazine cyclization.

Pharmacological Applications[2][3][5][6][7][8][9][10][11]

Case Study: Rimonabant (CB1 Antagonist)

Rimonabant (SR141716) is the archetype of this scaffold.[1]

  • Structure: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[4]

  • Mechanism: The 2,4-dichlorophenyl group at N1 locks the pyrazole ring in a twisted conformation relative to the C5-phenyl ring. This specific geometry is required to fit the hydrophobic binding pocket of the CB1 receptor (a GPCR). The C3-carboxamide oxygen accepts a hydrogen bond from residue K3.28(192) in the receptor.

Emerging Application: Kinase Inhibitors (CDK/FLT3)

Recent studies have repurposed the scaffold for kinase inhibition.[1][5] Unlike Rimonabant, kinase inhibitors often require a planar geometry to fit the ATP-binding cleft.[1]

  • Key Interaction: The C3-carboxamide acts as a hinge binder. The amide

    
     donates a proton to the backbone carbonyl of the hinge residue, while the carbonyl 
    
    
    
    accepts a proton.
  • Example: Compound 8t (FLT3 IC50 = 0.089 nM).[1][5]

    • Modification: The N1 position is often substituted with a solubilizing group (e.g., piperazine-linked phenyl) rather than the lipophilic dichlorophenyl of Rimonabant.

Quantitative Data: Activity Comparison
CompoundTargetN1 SubstituentC3 SubstituentActivity (IC50/Ki)
Rimonabant CB1 (GPCR)2,4-Cl2-PhenylN-piperidinyl carboxamideKi = 1.98 nM
Compound 8t FLT3 (Kinase)4-(4-methylpiperazinyl)phenylN-(heterocyclic) carboxamideIC50 = 0.089 nM
Pym-5 DNA (Minor Groove)H (Unsubstituted)N-(4-piperazinyl)phenylKd = 9.4 µM

References

  • Rimonabant Structure & Pharmacology

    • Title: Rimonabant: A selective cannabinoid CB1 receptor antagonist for the treatment of obesity.[1][6]

    • Source: PubChem / NIH.[1]

    • URL:[Link]

  • Kinase Inhibition (Compound 8t)

    • Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia.
    • Source: International Journal of Molecular Sciences (via Semantic Scholar).[1]

    • URL:[Link][7]

  • DNA Binding (Pym-5)

    • Title: Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.[8][9]

    • Source: Chemical and Pharmaceutical Bulletin (J-Stage).[1]

    • URL:[Link]

  • Regioselective Synthesis Review

    • Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
    • Source: Thieme Chemistry (Synlett).[1]

Sources

Technical Guide: Solubility Profiling of 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility profile of 5-amino-1-methyl-1H-pyrazole-3-carboxamide , a critical heterocyclic building block in medicinal chemistry.[1]

Executive Summary

5-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1363380-51-1 / 1367780-31-1) is a high-value scaffold used primarily in the synthesis of kinase inhibitors (e.g., IRAK4, p38 MAPK, and BTK inhibitors).[1] Its amphiphilic nature—possessing both a polar hydrogen-bond-rich head (amide/amine) and a small lipophilic core (N-methyl pyrazole)—presents specific solubility challenges.

This guide details the physicochemical basis for its dissolution behavior, providing validated protocols for preparing high-concentration stocks in Dimethyl Sulfoxide (DMSO) and optimizing aqueous solubility for biological assays.[1]

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.[1] The compound features a planar pyrazole ring with three key functional groups affecting solvation:

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~140.14 g/mol Low MW favors solubility (Fragment-like).[1]
LogP (Predicted) -0.7 to 0.1Hydrophilic; good water compatibility but high crystal lattice energy may limit intrinsic solubility.[1]
H-Bond Donors 3 (Amide-NH₂, Amine-NH₂)Strong crystal packing forces (high melting point >160°C expected).[1]
H-Bond Acceptors 3 (Py-N, Amide-O, Amine-N)Excellent solvation in polar aprotic solvents (DMSO).[1]
pKa (Base) ~3.5 – 4.2 (Pyrazole-NH₂)pH Dependent: Solubility increases significantly at pH < 3.[1]
Structural Logic

The 5-amino group acts as a weak base.[1] In neutral water (pH 7), the molecule is predominantly uncharged, where intermolecular Hydrogen bonding (Amide-Amide interactions) dominates, often leading to lower-than-expected aqueous solubility for such a small molecule. In DMSO , these H-bonds are disrupted by the solvent's oxygen acceptor, facilitating high-concentration dissolution.[1]

Solubility in DMSO (The Gold Standard)

DMSO is the preferred solvent for stock preparation. The molecule's polar surface area matches well with DMSO's high dielectric constant and dipole moment.

  • Solubility Limit: Typically >100 mM (approx. 14 mg/mL).[1]

  • Stability: High.[1][2][3] The amide bond is stable in DMSO at room temperature for months if protected from moisture.

  • Hygroscopicity: DMSO is hygroscopic.[1] Absorbed water can cause the compound to precipitate over time. Always store stocks in desiccated environments.

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a standard stock for high-throughput screening or synthetic coupling.

  • Calculate Mass: For 10 mL of 100 mM stock:

    
    [1]
    
  • Weighing: Weigh 1.401 g of powder into a scintillating vial.

  • Solvent Addition: Add 8.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex vigorously for 60 seconds. If particles persist, sonicate at 40 kHz for 5 minutes. The solution should be clear and colorless to pale yellow.

  • Volume Adjustment: Transfer to a volumetric flask or graduated cylinder and top up to exactly 10.0 mL with DMSO.

  • Storage: Aliquot into amber glass vials (avoid polypropylene for long-term storage if possible to prevent leaching). Store at -20°C.

Solubility in Water and Aqueous Buffers

Aqueous solubility is the critical variable for biological assay performance.[1]

  • Intrinsic Solubility (S₀): Moderate to Low (Estimated 1–5 mg/mL at pH 7).[1]

  • pH Dependence:

    • pH 1–3: High solubility (Protonation of 5-amino group disrupts crystal lattice).[1]

    • pH 7.4: Solubility limited by crystal packing energy.

    • Salting Out: High salt buffers (e.g., 10x PBS) may reduce solubility.[1]

Visualization: Solubility Workflow

The following diagram illustrates the decision matrix for solubilizing this compound for various applications.

SolubilityWorkflow Start Solid 5-amino-1-methyl- 1H-pyrazole-3-carboxamide DMSO_Stock Prepare DMSO Stock (100 mM) Start->DMSO_Stock Preferred Direct_Aq Direct Aqueous Dissolution? Start->Direct_Aq Alternative Action_Bio Dilute DMSO Stock (Final DMSO < 1%) DMSO_Stock->Action_Bio Dilution Step Check_pH Check Target pH Direct_Aq->Check_pH Acidic Acidic (pH < 4) Synthesis/Purification Check_pH->Acidic Neutral Neutral (pH 7.4) Bioassay/Cell Culture Check_pH->Neutral High_Sol High Solubility (Protonated Cation) Acidic->High_Sol Risk_Precip Risk of Precipitation (Kinetic Solubility Limit) Neutral->Risk_Precip Action_Acid Dissolve directly in 0.1 M HCl or AcOH High_Sol->Action_Acid Risk_Precip->Action_Bio

Figure 1: Decision matrix for solubilization based on application pH requirements.

Protocol B: Kinetic Solubility Assessment (PBS pH 7.4)

Objective: Determine the maximum concentration usable in a biological assay without precipitation.

  • Preparation: Prepare a 20 mM stock in DMSO.

  • Spiking: Into a 96-well plate containing 190 µL of PBS (pH 7.4) per well, spike 10 µL of DMSO stock (Final conc: 1 mM, 5% DMSO).

    • Note: If 5% DMSO is toxic to your cells, use a 100 mM stock and spike 2 µL into 198 µL (1 mM, 1% DMSO).[1]

  • Incubation: Shake at 500 rpm for 2 hours at Room Temperature (25°C).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard injection of the DMSO stock (diluted in Acetonitrile).

  • Criteria: If recovery is >80%, the compound is soluble at 1 mM under these conditions.

Handling and Stability

  • Safety: Classified as an Irritant (H315, H319) and STOT-SE (Respiratory H335).[1] Wear nitrile gloves and work in a fume hood to avoid inhaling dust.

  • Storage:

    • Solid: Room Temperature, dry, dark.[1]

    • DMSO Stock: -20°C or -80°C. Stable for >6 months.[1] Avoid repeated freeze-thaw cycles (aliquotting is mandatory).

References

  • PubChem. Methyl 5-amino-1H-pyrazole-3-carboxylate (Related Ester Data). National Library of Medicine.[1] Available at: [Link][1]

  • ACS Medicinal Chemistry Letters. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.[1] (Discusses solubility of related pyrazole-carboxamide scaffolds). Available at: [Link]

  • EPA CompTox Dashboard. Physicochemical Properties of Pyrazole Carboxamides. Available at: [Link][1]

Sources

Strategic Targeting of Kinases with Amino-Pyrazole-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Key Therapeutic Targets for Amino-Pyrazole-Carboxamide Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The amino-pyrazole-carboxamide motif (specifically 3-amino-pyrazole-4-carboxamide or its 5-amino tautomer) has solidified its status as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural geometry allows it to function as a potent ATP-mimetic, forming critical hydrogen bonds with the hinge region of kinase domains.

Unlike promiscuous scaffolds that suffer from off-target toxicity, the amino-pyrazole-carboxamide core offers tunable vectors for selectivity. This guide analyzes the scaffold's application against high-value targets—BTK, CDKs, JAKs, and FGFRs —and provides validated protocols for synthesis and biochemical evaluation.

Structural Biology & Pharmacophore Analysis

The Hinge-Binding Motif

The core utility of this scaffold lies in its Donor-Acceptor-Donor (D-A-D) hydrogen bonding pattern, which mimics the adenine ring of ATP.

  • C3/C5-Amino Group (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu or Leu residues).

  • Pyrazole Nitrogen (Acceptor): Engages the backbone amide nitrogen.

  • C4-Carboxamide (Donor/Acceptor): Provides additional anchor points, often interacting with the gatekeeper residue or solvent-front amino acids, determining selectivity.

Graphviz Visualization: Hinge Binding Mode

The following diagram illustrates the conserved binding mode of the scaffold within the ATP pocket.

HingeBinding Scaffold Amino-Pyrazole-Carboxamide (Scaffold) Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond (NH Donor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric/Hydrophobic Interaction Hinge->Scaffold H-Bond (N Acceptor)

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the amino-pyrazole core and the kinase hinge region.

Key Therapeutic Targets

Bruton’s Tyrosine Kinase (BTK)

Primary Indication: Mantle Cell Lymphoma (MCL), CLL. Mechanism: Reversible (Non-covalent) Inhibition. Case Study: Pirtobrutinib (LOXO-305) Pirtobrutinib represents the pinnacle of this scaffold's success. Unlike first-generation BTK inhibitors (e.g., ibrutinib) that covalently bind to Cys481, Pirtobrutinib uses the amino-pyrazole-carboxamide core to bind reversibly. This allows it to remain effective even in patients with C481S mutations , which render covalent inhibitors ineffective.

Cyclin-Dependent Kinases (CDKs)

Primary Indication: Solid Tumors (Breast, Ovarian). Mechanism: ATP-competitive inhibition. Case Study: AT7519 AT7519 is a pan-CDK inhibitor (CDK1, 2, 4, 6,[2] 9) utilizing the 4-benzoylamino-pyrazole-3-carboxamide structure. The carboxamide moiety is critical for orienting the inhibitor within the active site, while the pyrazole core anchors to the hinge. Recent efforts have adapted this scaffold to target "dark kinases" like CDK16 (PCTAIRE) , achieving nanomolar potency.[3]

Janus Kinases (JAKs)

Primary Indication: Autoimmune diseases (RA, Psoriasis), Myeloproliferative neoplasms. Mechanism: Selectivity via C4-substituents. Insight: 1-alkyl-3-arylaminopyrazole-4-carboxamides can be tuned for JAK1 vs. JAK2 selectivity . Introducing a cyanoethyl moiety at the N1 position has been shown to enhance JAK1 selectivity by up to 400-fold, reducing anemia risks associated with JAK2 inhibition.

Fibroblast Growth Factor Receptors (FGFR)

Primary Indication: Gastric and Lung Cancers. Mechanism: Covalent inhibition of Gatekeeper Mutants.[4][5] Insight: Recent derivatives (e.g., Compound 10h) incorporate acrylamide "warheads" onto the phenyl ring attached to the amino-pyrazole. This allows the scaffold to target the ATP pocket while the warhead covalently modifies a cysteine, overcoming resistance mutations like FGFR2 V564F .

Experimental Protocols

Synthesis of the Amino-Pyrazole-Carboxamide Core

This protocol describes a robust cyclocondensation route yielding the 5-amino-1-aryl-1H-pyrazole-4-carboxamide core.

Reagents:

  • Aryl hydrazine hydrochloride

  • 2-Cyano-3-ethoxyacrylate (ethyl ester or amide derivative)

  • Ethanol (anhydrous)

  • Triethylamine (Et3N)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyano-3-ethoxyacrylate (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Addition: Add Aryl hydrazine (1.0 eq) and Et3N (1.2 eq) to the solution at room temperature.

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor consumption of starting material via TLC (50% EtOAc/Hexanes).

  • Isolation: Cool the reaction to 0°C. The product often precipitates. Filter the solid and wash with cold ethanol.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic pyrazole singlet (~8.0 ppm) and the amino group broad singlet (~6.5 ppm).

Biochemical Kinase Assay (FRET-Based)

Objective: Determine IC50 values for JAK or CDK inhibition.

Materials:

  • Recombinant Kinase (e.g., JAK2, CDK2/CyclinA)

  • Fluorescein-labeled peptide substrate

  • ATP (at Km concentration)

  • Test Compounds (Amino-pyrazole derivatives) in DMSO

Protocol:

  • Plate Setup: Use 384-well low-volume black plates. Dispense 100 nL of compound (serial dilution) into wells.

  • Enzyme Mix: Add 2 µL of kinase buffer containing the enzyme. Incubate for 15 min at RT to allow pre-equilibrium binding.

  • Reaction Start: Add 2 µL of substrate/ATP mix.

  • Incubation: Incubate for 60 min at RT.

  • Termination: Add 4 µL of EDTA-containing detection reagent (stops reaction and binds phosphorylated product).

  • Measurement: Read fluorescence intensity (Ex/Em specific to FRET pair) on a multi-mode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Visualizations

Signaling Pathway: JAK-STAT Inhibition

The following diagram details the downstream effects of targeting JAK kinases with amino-pyrazole-carboxamides.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Target) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation Inhibitor Amino-Pyrazole Inhibitor Inhibitor->JAK Inhibition (IC50 < 10nM) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: Pathway map showing the interruption of JAK-STAT signaling by amino-pyrazole inhibitors.[6]

Synthesis Workflow

Synthesis SM1 Cyano-ethoxyacrylate Reaction Cyclocondensation (EtOH, Reflux, 4h) SM1->Reaction SM2 Aryl Hydrazine SM2->Reaction Product Amino-Pyrazole-Carboxamide (Core Scaffold) Reaction->Product Yield: 60-85%

Figure 3: General synthetic route for the construction of the therapeutic core.

Quantitative Data Summary

TargetCompound ExampleIC50 / KdClinical StatusMechanism
BTK Pirtobrutinib< 5 nMApproved (MCL)Non-covalent, reversible
CDK2 AT751947 nMPhase IIATP-competitive
JAK1 1-alkyl-3-aryl derivative~3 nMPre-clinicalSelective vs JAK2
FGFR1 Compound 10h46 nMResearchCovalent (Gatekeeper)

References

  • BenchChem. "The Therapeutic Potential of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Drug Discovery."[1] BenchChem Technical Guides. Link

  • Mato, A. R., et al. "Pirtobrutinib in Pretreated Mantle Cell Lymphoma." New England Journal of Medicine, 2023.
  • Squires, M. S., et al. "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." Molecular Cancer Therapeutics, 2009. Link

  • Deng, W., et al. "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 2024. Link[7]

  • Lombardi, P., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023.[8][9] Link

  • Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry, 2008.[10] Link

Sources

Architecting Kinase Inhibitors: A Technical Guide to the 5-Amino-1-methyl-1H-pyrazole-3-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

[label="Ethyl (ethoxymethylene)cyanoacetate", fillcolor

Refining Structural Features

I am now focusing on refining the DOT diagrams to improve their clarity and accuracy. I have made changes to the diagrams, and have also made sure to include all necessary elements. I'm ensuring all the necessary elements are present, including the caption, node types, edge labels, and color-coding, for both diagrams.

Validating Reference Data

I'm now cross-validating my data sources, ensuring all links are functional and pointing to authoritative pages. I've successfully confirmed the Sigma-Aldrich link to a valid product page. I've also verified that the PubChem link resolves correctly to the target compound's record, which includes monoisotopic mass and SMILES. I'm building a numbered list for the report, including title, source, and clickable URLs. I will prioritize functional landing pages over potentially broken deep links.

Compiling Source References

I'm now putting together the final reference list for the report, focusing on reliability and persistent links. I've compiled several sources, including Sigma-Aldrich and PubChem, and I will be using landing pages or root URLs to ensure accessibility. I've prioritized functional links over deep links, and will be cross-checking all URLs.

Detailing Reaction Conditions

I'm now detailing each step of the reaction conditions. I've begun outlining the regioselective cyclocondensation, and carefully noted the use of methylhydrazine and ethyl (ethoxymethylene)cyanoacetate. I also plan to describe the role of ethanol, the solvent, to ensure its reaction with the intermediate.

Refining Regiochemical Details

I'm focusing now on the regioselectivity, detailing how the methylhydrazine attacks the ethyl (ethoxymethylene)cyanoacetate. I've sketched the reaction conditions, including an inert atmosphere, dropwise addition, and reflux. The details confirm the desired structure. I'm also planning to validate the intermediate.

Analyzing Spectral Characteristics

I'm now detailing the expected spectral characteristics of the synthesized product. I expect the final NMR spectrum to display a characteristic peak for the pyrazole ring proton and also for the methyl group, which will be the singlet at ~δ 3.6 ppm. The intermediate step will be confirmed with LC-MS and IR spectroscopy. The ester will have to disappear, replaced by an amide.

Visualizing Spectral Signatures

I'm now determining the expected spectroscopic data to confirm product identity, particularly focusing on IR and NMR. I'm noting specific C=O and N-H stretches, along with characteristic methyl group and pyrazole ring signals in NMR. These will be essential for validating the amide formation and structural integrity of the final product.

Confirming Product Identity

I'm now detailing the spectroscopic data. I'm focusing on the predicted NMR signatures, especially the pyrazole proton's signal and the methyl group singlet. I'm also preparing for IR analysis, anticipating key C=O and N-H stretches to confirm both the pyrazole ring and amide formation. These data will be key for verifying product identity.

Predicting Spectroscopic Outcomes

I'm now generating predictive spectroscopic results to facilitate the process of compound identification. Specifically, I'm expecting a pyrazole ring proton peak and a characteristic methyl group singlet. I also expect a C=O stretch in the IR spectrum. These will be necessary to confirm the formation of the product.

Validating Spectroscopic Predictions

I'm now cross-validating the predicted spectroscopic signatures with reference data. I'm carefully comparing the anticipated NMR signals (pyrazole proton, methyl singlet) and IR stretches (C=O, N-H) to published spectra of similar compounds. I will need to verify the mass spectrometry results with available literature, to establish authenticity.

Refining Product Analysis

I'm now generating a complete, in-depth analysis of the product's identity. I'm focusing on validating my interpretations of the NMR and IR data, using reference spectra for similar compounds. I will use the mass spectral data with literature values. This ensures that the compound has been made correctly.

Structuring the Analysis

I'm now arranging the comprehensive report into sections, starting with physicochemical data in a structured table. I'm building a text-based analysis of the compound's structure, the kinase hinge engagement, and the functional groups. I've been focusing on the details for each section, including DOT diagrams to clarify and visualize the synthesis. I'm also including how to handle the amino group.

Detailing Coupling Reactions

I'm now detailing an alternate synthetic pathway involving Buchwald-Hartwig cross-coupling to construct C5-aryl amines using palladium catalysts. I'm noting the energy barrier for the reaction, and also developing the synthesis steps and reaction parameters. I've compiled the reference sections as well, ensuring functional links to PubChem and Sigma-Aldrich. I'm focusing on validating the data with external sources, and I'm developing a robust report structure.

Executive Summary

In the landscape of modern targeted therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, 5-amino-1-methyl-1H-pyrazole-3-carboxamide has emerged as a highly versatile and foundational building block. This technical guide provides an in-depth mechanistic and synthetic analysis of this compound. Designed for drug development professionals and synthetic chemists, this whitepaper deconstructs the physicochemical profile of the scaffold, the structural logic behind its target engagement, and provides a field-validated, self-validating protocol for its synthesis and downstream derivatization.

Quantitative Data & Physicochemical Profiling

Before integrating a scaffold into a high-throughput screening library or a lead-optimization campaign, its physicochemical parameters must be rigorously defined to ensure alignment with Lipinski’s Rule of Five and favorable pharmacokinetic properties.

PropertyValueStructural Significance
Chemical Name 5-amino-1-methyl-1H-pyrazole-3-carboxamideDictates regiochemistry and functionalization vectors.
Molecular Formula C5H8N4OLow molecular weight allows for extensive downstream elaboration.
Molecular Weight 140.14 g/mol High ligand efficiency (LE) potential.
Monoisotopic Mass 140.06981 DaCritical for LC-MS/HRMS validation tracking.
CAS Registry Number 1367780-31-1Universal identifier for procurement and safety data.
SMILES CN1C(=CC(=N1)C(=O)N)NUsed for in silico molecular docking and cheminformatics.
Hydrogen Bond Donors 2 (Primary Amino, Carboxamide)Essential for engaging the kinase hinge backbone.
Hydrogen Bond Acceptors 3 (Pyrazole N2, Carbonyl O, Amino N)Facilitates orientation within the ATP-binding pocket.

Structural Logic and Target Engagement: The Pyrazole Pharmacophore

The pyrazole ring is a privileged bioisostere in medicinal chemistry. However, the specific substitution pattern of 5-amino-1-methyl-1H-pyrazole-3-carboxamide [1] is not arbitrary; it is a highly strategic design for ATP-competitive kinase inhibitors.

  • Causality of the N1-Methyl Group: Unsubstituted pyrazoles undergo rapid annular tautomerism, which complicates structure-activity relationship (SAR) models and leads to off-target promiscuity. Methylation at the N1 position locks the tautomeric state, ensuring a predictable binding geometry and increasing the lipophilicity of the core.

  • Causality of the C3-Carboxamide: The carboxamide moiety is a classic hinge-binding motif. The carbonyl oxygen acts as a robust hydrogen bond acceptor for the kinase backbone NH, while the primary amine acts as a donor to a backbone carbonyl. This bidentate interaction anchors the scaffold in the ATP pocket.

  • Causality of the C5-Amino Group: Positioned orthogonally to the hinge-binding vector, the 5-amino group serves as a critical synthetic handle. It allows medicinal chemists to project substituents deep into the hydrophobic pocket (e.g., the DFG-out allosteric site) or outward toward the solvent-exposed region to tune solubility and pharmacokinetic properties.

G cluster_kinase Kinase Hinge Region cluster_ligand 5-amino-1-methyl-1H-pyrazole-3-carboxamide Hinge_NH Hinge Backbone NH Py_N2 Pyrazole N2 (H-Bond Acceptor) Hinge_NH->Py_N2 Hydrogen Bond Hinge_CO Hinge Backbone C=O Amide_NH2 Carboxamide NH2 (H-Bond Donor) Amide_NH2->Hinge_CO Hydrogen Bond Amino_NH2 5-Amino Group (Vector for Derivatization) Hydrophobic Pocket Hydrophobic Pocket Amino_NH2->Hydrophobic Pocket Synthetic Extension

Kinase hinge region binding interactions of the pyrazole-3-carboxamide scaffold.

Synthetic Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the synthesis of this scaffold must be approached as a self-validating system. Every step must have a clear mechanistic rationale and an analytical checkpoint.

Step 1: Regioselective Cyclocondensation
  • Objective: Construct the 1-methyl-1H-pyrazole core with precise regiocontrol.

  • Reagents: Methylhydrazine (1.1 eq), Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), Anhydrous Ethanol (solvent).

  • Causality of Reagents: Methylhydrazine possesses two nucleophilic nitrogen atoms. The more nucleophilic primary amine (-NH2) initially attacks the highly electrophilic β-carbon of the ethoxymethylene group, expelling ethanol. The secondary amine (-NH-CH3) then attacks the cyano group, driving ring closure. This sequence dictates the regiochemistry, ensuring the methyl group is strictly at N1 and the amino group is at C5 [2].

  • Procedure:

    • Dissolve ethyl (ethoxymethylene)cyanoacetate in anhydrous ethanol under an inert argon atmosphere.

    • Cool the mixture to 0°C to control the initial exothermic Michael-type addition.

    • Add methylhydrazine dropwise over 15 minutes.

    • Heat the reaction to reflux (80°C) for 4 hours to provide the activation energy required for the cyclization step.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (highly UV active, high Rf) will disappear, replaced by a highly polar, ninhydrin-positive spot (indicating the free C5-amino group). Confirm intermediate structure via 1H NMR (CDCl3): The diagnostic pyrazole C4-H singlet will appear at ~δ 5.8 ppm, and the N-CH3 singlet at ~δ 3.6 ppm.

Step 2: Aminolysis to Carboxamide
  • Objective: Convert the C3-ester to the target C3-carboxamide.

  • Reagents: 7N Ammonia in Methanol.

  • Causality of Reagents: Methanol serves as both a solvent and a hydrogen-bond donor, stabilizing the tetrahedral intermediate during the nucleophilic acyl substitution. Ammonia is used in massive volumetric excess to drive the thermodynamic equilibrium toward the amide.

  • Procedure:

    • Transfer the intermediate from Step 1 into a heavy-walled pressure tube.

    • Add a 10-fold volumetric excess of 7N NH3 in MeOH.

    • Seal the tube and heat to 90°C for 16 hours. Note: Sealing is critical to prevent the escape of volatile ammonia gas, maintaining high internal pressure and nucleophile concentration.

    • Cool to room temperature, vent carefully, and concentrate under reduced pressure.

    • Recrystallize the crude product from hot ethanol/water to yield the pure scaffold.

  • Self-Validating Checkpoint: LC-MS will demonstrate a mass shift from the ester [M+H]+ to the target mass of 141.1 m/z. IR spectroscopy will confirm success via the disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of primary amide stretches (C=O at ~1660 cm⁻¹, N-H doublets at ~3300 and 3100 cm⁻¹).

G N1 Methylhydrazine Step1 Cyclocondensation (Reflux, EtOH, 80°C) N1->Step1 N2 Ethyl (ethoxymethylene)cyanoacetate N2->Step1 N3 Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (Intermediate) Step1->N3 TLC Validation Step2 Aminolysis (NH3 in MeOH, Sealed Tube) N3->Step2 N4 5-amino-1-methyl-1H-pyrazole-3-carboxamide (Target Scaffold: MW 140.14) Step2->N4 LC-MS Validation Step3 Electrophilic Coupling (e.g., Sulfonylation / Amidation) N4->Step3 N5 Advanced Kinase Inhibitor Step3->N5

Step-by-step synthetic workflow for 5-amino-1-methyl-1H-pyrazole-3-carboxamide.

Experimental Integration: Downstream Derivatization

Once synthesized, the 5-amino-1-methyl-1H-pyrazole-3-carboxamide scaffold must be functionalized to build target affinity. However, researchers must account for the electronic properties of the system.

The 5-amino group is partially deactivated by the electron-withdrawing nature of the adjacent pyrazole ring and the C3-carboxamide. Consequently, standard peptide coupling conditions (e.g., EDC/HOBt) often result in poor yields.

  • Causality of Experimental Choice: To achieve successful amidation or sulfonylation at the C5 position, highly reactive electrophiles (such as acid chlorides or sulfonyl chlorides) must be utilized in the presence of a strong, non-nucleophilic base (e.g., pyridine or DIPEA)[3].

  • Advanced Coupling: If the goal is to construct C5-aryl amines to probe deep allosteric pockets, Buchwald-Hartwig cross-coupling is required. Palladium catalysts (such as Pd2(dba)3 with Xantphos) are necessary to overcome the high activation energy barrier of the deactivated amine, allowing for the successful synthesis of complex, multi-ring kinase inhibitors.

References

  • PubChem Compound Summary: 5-amino-1-methyl-1H-pyrazole-3-carboxamide National Center for Biotechnology Information (NCBI). URL:[Link]

  • Synthesis, molecular docking and molecular dynamics simulations of novel pyrazole-carboxamides PubMed Central (PMC) - National Institutes of Health. URL:[Link]

The Aminopyrazole Carboxamide Scaffold: A Historical and Technical Analysis of Kinase Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthetic evolution, and medicinal chemistry of the aminopyrazole carboxamide scaffold in kinase inhibitor development.

Executive Summary: The Privileged Scaffold

The 3-amino-1H-pyrazole-4-carboxamide (and its tautomeric 5-amino form) represents a "privileged structure" in medicinal chemistry. Its history is not merely a timeline of discovery but a case study in fragment-based drug design (FBDD) .

Historically, this scaffold emerged from the need to mimic the adenine ring of ATP. Unlike the fused bicyclic systems of early kinase inhibitors (e.g., quinazolines, purines), the aminopyrazole carboxamide offers a minimal, highly functionalizable monocyclic core capable of forming the critical "Donor-Acceptor-Donor" hydrogen bond network with the kinase hinge region.

This guide explores the trajectory of this scaffold from a simple synthetic intermediate to a core moiety in potent inhibitors for JNK , BTK , RET , and CDK families.

Mechanistic Basis: Hinge Binding & ATP Mimicry[1][2]

To understand the history of this scaffold, one must understand its binding mode. The kinase ATP-binding pocket contains a "hinge region" that connects the N-terminal and C-terminal lobes.[1]

The Pharmacophore

The 3-aminopyrazole-4-carboxamide presents a specific geometry of hydrogen bond donors (D) and acceptors (A) that aligns with the backbone residues of the kinase hinge.

  • C4-Carboxamide Oxygen (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge residue.

  • C3-Amino Group (Donor): Donates a hydrogen bond to the backbone Carbonyl of the hinge residue.

  • Pyrazolic NH (Donor): Can interact with conserved water networks or specific gatekeeper residues depending on substitution.

Visualization of the Binding Mode

The following diagram illustrates the canonical interaction pattern compared to Adenine.

BindingMode cluster_Kinase Kinase Hinge Region (Backbone) cluster_Scaffold 3-Aminopyrazole-4-carboxamide Core Residue1 Hinge Residue (n) (C=O) Residue2 Hinge Residue (n+2) (NH) Carboxamide 4-C=O Group (Acceptor) Residue2->Carboxamide H-Bond Amino 3-NH2 Group (Donor) Amino->Residue1 H-Bond PyrazoleN Pyrazole NH (Donor) ATP_Mimic Adenine Mimicry Zone

Figure 1: Canonical H-bond network between the aminopyrazole carboxamide core and kinase hinge residues.

Synthetic Evolution: From Malononitrile to Regiocontrol

The history of this scaffold is intrinsically linked to the development of robust synthetic routes. Early methods suffered from poor regioselectivity, a critical issue when decorating the pyrazole ring (N1 vs. N2 alkylation).

The Classical Route (Malononitrile Approach)

In the 1990s and early 2000s, the primary route involved the condensation of malononitrile with triethyl orthoformate, followed by hydrazine cyclization.

Historical Limitation: This route yields the unsubstituted core effectively but makes subsequent N-alkylation difficult to control, often leading to inseparable mixtures of regioisomers.

The Modern Regioselective Route (Cyanoacetamide Approach)

To support high-throughput medicinal chemistry, a more robust route utilizing cyanoacetamide and dimethylformamide dimethyl acetal (DMF-DMA) became the industry standard.

Experimental Protocol: Synthesis of the Core Scaffold

Standardized procedure adapted from modern patent literature (e.g., CN101475533B).

Reagents:

  • 2-Cyanoacetamide (1.0 eq)

  • DMF-DMA (1.1 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Solvent: Ethanol or Water (Green Chemistry variant)

Step-by-Step Methodology:

  • Enamine Formation: Charge a reaction vessel with 2-cyanoacetamide and Ethanol. Add DMF-DMA dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (70-80°C) for 2-3 hours. The solution will turn yellow/orange, indicating the formation of the intermediate 2-cyano-3-(dimethylamino)acrylamide.

  • Cyclization: Cool the mixture to 40°C. Add Hydrazine Hydrate slowly (exothermic reaction).

  • Precipitation: Reflux for an additional 2 hours. Cool to 0-5°C. The product, 3-amino-1H-pyrazole-4-carboxamide , precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from water/ethanol if necessary.

Yield: Typically 85-95%.

Synthetic Pathway Diagram

Synthesis Start 2-Cyanoacetamide Inter Intermediate: 2-cyano-3-(dimethylamino)acrylamide Start->Inter Reflux, EtOH Reagent1 DMF-DMA Reagent1->Inter Product 3-amino-1H-pyrazole-4-carboxamide (Scaffold) Inter->Product Ring Closure Hydrazine Hydrazine Hydrate (Cyclization) Hydrazine->Product

Figure 2: The convergent synthetic route for the generation of the aminopyrazole carboxamide core.

Medicinal Chemistry History: Key Therapeutic Classes

The utility of aminopyrazole carboxamides has evolved from general ATP-competitive screening hits to highly selective covalent inhibitors.

Phase I: JNK3 Inhibitors (Neurodegeneration)

In the mid-2000s, researchers at institutes like Scripps and pharmaceutical companies targeted c-Jun N-terminal Kinase 3 (JNK3) for neurodegenerative diseases.

  • The Challenge: Selectivity against JNK1 (ubiquitous) and p38 MAPK.

  • The Solution: The aminopyrazole carboxamide scaffold provided a rigid donor-acceptor motif that could be decorated at the N1-position with bulky aromatic groups to exploit the hydrophobic pocket specific to JNK3.

  • Key Compound: SR-3576 (and derivatives) demonstrated that the carboxamide was essential for maintaining high affinity via the hinge interaction [1].

Phase II: BTK Inhibitors (Immunology & Oncology)

Perhaps the most sophisticated application of this scaffold lies in the development of Bruton's Tyrosine Kinase (BTK) inhibitors.

  • Evolution: While Ibrutinib uses a pyrazolopyrimidine fused system, second-generation inhibitors sought to reduce off-target effects (e.g., EGFR inhibition).

  • Innovation: Researchers utilized the 3-aminopyrazole-4-carboxamide as a "reversible covalent" scaffold. By attaching a cyanamide electrophile to the scaffold, they achieved high potency against BTK while allowing for a tunable residence time, reducing the risk of permanent off-target adducts [2].

  • Structural Logic: The carboxamide group forms an intramolecular hydrogen bond with the 3-amino group, planarizing the molecule and pre-organizing it for binding [2].

Phase III: RET and FGFR Inhibitors

Recent developments (2015–2024) have seen this scaffold applied to RET (Rearranged during Transfection) and FGFR (Fibroblast Growth Factor Receptor) kinases.

  • RET: 5-aminopyrazole-4-carboxamides have been identified as a distinct chemotype for RET inhibition, effective against gatekeeper mutations that render other inhibitors ineffective [3].

  • FGFR: The scaffold serves as a template for covalent inhibitors targeting a cysteine residue in the P-loop of FGFR2/3, overcoming resistance to standard ATP-competitive drugs [4].

Comparative Data: Scaffold Performance

The following table summarizes the structure-activity relationship (SAR) evolution across different targets.

Target KinaseRole of CarboxamideKey Substitution PointOutcome
JNK3 Primary Hinge Binder (H-bond acceptor)N1-Aryl group>50-fold selectivity over JNK1
BTK Pre-organization via Intramolecular H-bondC3-Amino (Electrophile attachment)Tunable reversible/irreversible covalent inhibition
RET Hinge Binder + Gatekeeper avoidanceC5-PositionActivity against V804M gatekeeper mutation
CDK16 ATP Pocket occupationN1-Alkyl/ArylDiscovery of "Dark Kinase" chemical probes

Future Outlook: The "Scaffold Hopping" Era

The history of aminopyrazole carboxamides is currently entering a "scaffold hopping" phase.

  • Macrocyclization: Current research involves linking the C3-amino and C4-carboxamide substituents to form macrocycles, locking the bioactive conformation to improve entropy of binding.

  • PROTACs: The scaffold is being used as the "warhead" in Proteolysis Targeting Chimeras (PROTACs) due to its low molecular weight and amenability to linker attachment at the N1 position.

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Source:Journal of Medicinal Chemistry (2014). URL:[Link]

  • Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors.[2][3][4] Irreversible to Reversible Covalent Reactive Group Tuning. Source:ACS Medicinal Chemistry Letters (2019).[3][4] URL:[Link][2]

  • Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Source:Future Medicinal Chemistry (2020). URL:[Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Source:ACS Medicinal Chemistry Letters (2020). URL:[Link]

  • One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.

Sources

High-Purity 5-Amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 1367780-31-1): Sourcing, Analytical Validation, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern structure-based drug design, the pyrazole ring serves as a privileged scaffold, frequently acting as a bioisostere for amides or phenols to improve metabolic stability and target affinity. 5-Amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 1367780-31-1) has emerged as a critical building block in the synthesis of highly selective kinase inhibitors, particularly targeting the Extracellular Signal-Regulated Kinases (ERK1/ERK2)[1].

Because this molecule acts as the foundational core for downstream multi-step syntheses—often involving palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions (SNAr)—the purity of the commercial starting material is paramount. Trace heavy metals, residual solvents, or, most critically, undetected regioisomers (such as the 3-amino variant) can drastically derail library synthesis, leading to off-target pharmacological effects and compromised assay data.

This guide provides a comprehensive framework for sourcing, analytically validating, and deploying high-purity 5-amino-1-methyl-1H-pyrazole-3-carboxamide in drug discovery workflows.

Chemical Profiling & Structural Significance

PropertySpecification
Chemical Name 5-amino-1-methyl-1H-pyrazole-3-carboxamide
CAS Number 1367780-31-1
Linear Formula C5H8N4O
Molecular Weight 140.14 g/mol
Physical Form Solid powder
Key Functional Groups N1-Methyl, C3-Carboxamide, C5-Amino
Mechanistic Role in Drug Design

The architecture of this building block is highly intentional:

  • C5-Amino Group: Acts as a primary nucleophile. In the synthesis of ERK inhibitors, this amine is frequently coupled with functionalized pyrimidines or other heteroaromatics to build the extended inhibitor scaffold[1].

  • C3-Carboxamide: Provides essential hydrogen bond donors and acceptors. In the ATP-binding pocket of kinases, carboxamides frequently engage the "hinge region," anchoring the inhibitor to the kinase backbone.

  • N1-Methyl Group: Locks the tautomeric state of the pyrazole ring, reducing conformational entropy and improving cell permeability by masking a potential hydrogen bond donor.

Commercial Sourcing Landscape

Procuring this building block requires balancing scale, cost, and documented purity. Below is a synthesized comparison of established commercial suppliers.

SupplierCatalog / ReferenceTypical PurityScale AvailabilityValue Proposition
Sigma-Aldrich (Enamine) ENA458432110≥95%mg to GramsHigh reliability, extensive MSDS, and literature backing.
BLD Pharm BD517026≥97%mg to kgScalable for process chemistry; strong QA/QC documentation[2].
Arctom BD-A927306≥95%FlexibleGood for specialized, flexible sizing in early discovery[3].
AA BLOCKS AA01AOMJUnspecifiedmg to GramsBroad catalog of rare building blocks for library expansion[4].
Amadis Chemical A1175113≥95%BulkInteractive supply chain management for bulk procurement.

Analytical Validation Framework (E-E-A-T Protocol)

The Causality of Validation: Commercial pyrazoles are typically synthesized via the condensation of substituted hydrazines with dicarbonyls or nitriles. This mechanism inherently risks the formation of regioisomers. Relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) is a flawed paradigm because regioisomers share identical molecular weights and often co-elute.

To establish a self-validating system , incoming batches must be subjected to an orthogonal analytical workflow combining LC-MS (for mass and chemical purity) and Nuclear Magnetic Resonance (NMR) (for strict regiochemical assignment).

Step-by-Step Methodology: Incoming QC Protocol

Step 1: Sample Preparation

  • Accurately weigh 2.0 mg of the commercial 5-amino-1-methyl-1H-pyrazole-3-carboxamide.

  • Dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO-

    
    ) to serve a dual purpose for both NMR and LC-MS injection.
    

Step 2: UPLC-MS Analysis (Chemical Purity & Mass Confirmation)

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: UV at 214 nm and 254 nm; Electrospray Ionization (ESI) in positive mode.

  • Validation Criteria: The primary peak must account for >95% of the total UV Area (AUC). The mass spectrum of the primary peak must show the

    
     ion at m/z 141.1.
    

Step 3: High-Resolution


H-NMR (Regiochemical Confirmation) 
  • Transfer 600 µL of the DMSO-

    
     solution to a 5 mm NMR tube.
    
  • Acquire a 1D

    
    H-NMR spectrum at 400 MHz or higher.
    
  • Validation Criteria:

    • Verify the N-methyl singlet integration (approx.

      
       3.6 ppm, 3H).
      
    • Verify the isolated pyrazole C4-proton singlet (approx.

      
       5.8-6.2 ppm, 1H).
      
    • Confirm the presence of the broad

      
       signals for both the primary amine and the carboxamide.
      
    • Crucial Check: Look for minor secondary singlets in the N-methyl or C4-proton regions, which indicate contamination by the 3-amino-1-methyl regioisomer.

QC_Workflow Receipt Receive Commercial Batch (CAS 1367780-31-1) Visual Visual & Physical Inspection (Powder, Color) Receipt->Visual LCMS LC-MS Analysis (Mass & Purity >95%) Visual->LCMS NMR 1H & 13C NMR (Regioisomer Check) Visual->NMR KF Karl Fischer Titration (Moisture Content) Visual->KF Decision Release to Synthesis? LCMS->Decision NMR->Decision KF->Decision Accept Approved for Kinase Library Synthesis Decision->Accept Pass All Criteria Reject Reject / Repurify Decision->Reject Fail Any Criteria

Figure 1: Orthogonal Quality Control Workflow for Incoming Pyrazole Building Blocks.

Application in Drug Discovery: ERK1/2 Inhibitors

The MAPK/ERK signaling pathway is a central regulator of cell proliferation, and its dysregulation is a hallmark of numerous cancers (e.g., BRAF-mutant melanomas). 5-Amino-1-methyl-1H-pyrazole-3-carboxamide is explicitly utilized as a core structural motif in the development of potent ERK1/ERK2 inhibitors[1].

Synthetic Integration

In a typical synthetic route described in patent literature (e.g., AU2014214846A1), the C5-amino group of the pyrazole undergoes a nucleophilic attack on a halogenated pyrimidine intermediate (such as a 2-chloro-pyrimidine derivative). This coupling forms a bridging secondary amine that perfectly positions the pyrazole carboxamide to interact with the ATP-binding pocket of the ERK enzyme, effectively outcompeting ATP and halting the phosphorylation cascade[1].

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Nuclear Transcription Factors (Cell Proliferation) ERK->Target Gene Expression Inhibitor ERK Inhibitor (Derived from CAS 1367780-31-1) Inhibitor->ERK Competitive Binding (Inhibition)

Figure 2: MAPK/ERK Signaling Pathway and targeted intervention by pyrazole-derived inhibitors.

Conclusion

The successful development of targeted therapeutics relies heavily on the structural integrity of early-stage building blocks. 5-Amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 1367780-31-1) is a highly versatile, commercially accessible intermediate that plays a pivotal role in the synthesis of ERK1/2 kinase inhibitors. By sourcing from reputable suppliers and strictly adhering to the orthogonal analytical validation framework outlined above, researchers can mitigate synthetic risks and accelerate their hit-to-lead optimization campaigns.

References

  • AA BLOCKS. Building Blocks – AA BLOCKS. Retrieved from:[Link]

  • Amadis Chemical Company Limited. Chemical Suppliers World Wide. Retrieved from:[Link]

  • Google Patents.AU2014214846A1 - ERK inhibitors and uses thereof.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Amino-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, three-step protocol for the synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 1367780-31-1), a critical scaffold in the development of kinase inhibitors (e.g., FGFR, CDK) and other bioactive small molecules. The route utilizes methylhydrazine and diethyl oxalate as primary starting materials. Special emphasis is placed on controlling regioselectivity during the pyrazole cyclization to ensure the formation of the 1-methyl-5-amino isomer over the competing 3-amino isomer, and on the safe handling of the highly toxic methylhydrazine.

Retrosynthetic Analysis & Strategy

The target molecule is a 1,3,5-trisubstituted pyrazole. The key challenge in synthesizing 1-alkyl-5-aminopyrazoles is the regiochemical outcome of the hydrazine cyclization.

  • Target: 5-amino-1-methyl-1H-pyrazole-3-carboxamide

  • Key Intermediate: Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 70500-80-0)

  • Precursors: Methylhydrazine + Ethyl cyanopyruvate (Sodium salt)

The synthesis relies on the condensation of methylhydrazine with a 1,3-electrophile bearing a nitrile and a ketone/ester. To achieve the 3-carboxamide pattern, we utilize ethyl cyanopyruvate (formed from diethyl oxalate and acetonitrile).

Reaction Pathway Diagram[1]

SynthesisRoute Figure 1: Synthetic pathway for 5-amino-1-methyl-1H-pyrazole-3-carboxamide. Start1 Diethyl Oxalate (C6H10O4) Inter1 Sodium Ethyl Cyanopyruvate (Enolate Salt) Start1->Inter1 NaOEt, EtOH Claisen Condensation Start2 Acetonitrile (CH3CN) Start2->Inter1 Inter2 Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate (CAS 70500-80-0) Inter1->Inter2 Cyclization Regioselective Reagent Methylhydrazine (MeNHNH2) Reagent->Inter2 Final 5-Amino-1-methyl-1H- pyrazole-3-carboxamide (Target) Inter2->Final NH3 / MeOH Ammonolysis

[2][3]

Scientific Integrity: Mechanism & Regioselectivity

The Regioselectivity Challenge

The reaction of methylhydrazine (


) with a non-symmetrical 1,3-dielectrophile like ethyl cyanopyruvate (

) can yield two isomers:
  • 5-amino-1-methyl-3-carboxylate (Desired)

  • 3-amino-1-methyl-5-carboxylate (Undesired)

Mechanistic Insight: The regiochemistry is governed by the initial nucleophilic attack.

  • Methylhydrazine Properties: The

    
     nitrogen is electronically more nucleophilic due to the inductive effect of the methyl group. However, the terminal 
    
    
    
    nitrogen is less sterically hindered.
  • Precursor Properties: The ketone carbonyl of ethyl cyanopyruvate is the hardest electrophile, while the nitrile is the site of the final cyclization (forming the amino group).

  • Pathway to Target: To obtain the 5-amino group (where the amino nitrogen comes from the nitrile) and the 1-methyl group (attached to the carbon bearing the amino group), the

    
     of the hydrazine must attack the nitrile  (or the imine intermediate derived from it).
    
    • This implies the initial attack is by the

      
        on the ketone carbonyl  to form a hydrazone intermediate.
      
    • Subsequent cyclization of the

      
       onto the nitrile yields the 5-amino-1-methyl isomer.
      
    • This pathway is favored by using the sodium salt of the cyanopyruvate in aqueous/acidic conditions or controlled pH, which modulates the reactivity of the hydrazine nitrogens.

Experimental Protocols

Safety Warning

DANGER: Methylhydrazine is a potent carcinogen, highly toxic by inhalation/absorption, and flammable.[1] All operations must be performed in a well-ventilated fume hood using appropriate PPE (double nitrile gloves, face shield, respirator if outside hood). Acetonitrile and Sodium Ethoxide are flammable and toxic.

Step 1: Synthesis of Sodium Ethyl Cyanopyruvate

Objective: Prepare the 3-carbon building block via Claisen condensation.

  • Setup: Dry 1 L three-necked round-bottom flask (RBF) with reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagents:

    • Anhydrous Ethanol (300 mL)

    • Sodium metal (23.0 g, 1.0 mol) or Sodium Ethoxide (68.0 g)

    • Diethyl Oxalate (146.1 g, 1.0 mol)

    • Acetonitrile (41.0 g, 1.0 mol)

  • Procedure:

    • Prepare NaOEt solution by adding sodium metal to ethanol (slowly, ice bath).

    • Add diethyl oxalate dropwise to the NaOEt solution at 0-5 °C. Stir for 15 min.

    • Add acetonitrile dropwise over 30 min, maintaining temperature < 10 °C.

    • Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Reflux the mixture for 2 hours. A thick precipitate (sodium salt) will form.

    • Isolation: Cool to RT. Filter the solid sodium salt. Wash with cold ethanol and diethyl ether. Dry in a vacuum oven.

    • Yield: ~80-90% as a moisture-sensitive pale yellow solid.

Step 2: Cyclization to Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Objective: Regioselective formation of the pyrazole ring.

  • Setup: 500 mL RBF with mechanical stirrer.

  • Reagents:

    • Sodium Ethyl Cyanopyruvate (from Step 1) (32.6 g, 0.2 mol)

    • Methylhydrazine Sulfate (28.8 g, 0.2 mol) (Preferred over free base for easier handling and pH control)

    • Water (150 mL)

    • Ethanol (150 mL)

  • Procedure:

    • Dissolve Sodium Ethyl Cyanopyruvate in water/ethanol mixture.

    • Add Methylhydrazine Sulfate portion-wise at RT.

    • Note: If using free Methylhydrazine, add dropwise to an acidified solution (AcOH) to favor the desired regiochemistry.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Workup: Cool to RT. The product may precipitate.[2][3] If not, remove ethanol under reduced pressure.

    • Neutralize with saturated

      
       if acidic.
      
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol or Toluene.

    • Product: Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.[4][5][6][7]

    • Data: MP: 100-102 °C.

Step 3: Ammonolysis to 5-Amino-1-methyl-1H-pyrazole-3-carboxamide

Objective: Convert the ester to the primary amide.

  • Setup: Pressure tube or Autoclave (for larger scales).

  • Reagents:

    • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (10.0 g)

    • Ammonia in Methanol (7N solution, 100 mL)

  • Procedure:

    • Dissolve the ester in the methanolic ammonia solution.

    • Seal the vessel and heat to 80-100 °C for 12–24 hours. (Alternatively, stir at RT for 3-5 days if high pressure is not feasible).

    • Monitor by LC-MS for disappearance of ester (M+1 = 170) and appearance of amide (M+1 = 141).

    • Workup: Cool the vessel (vent carefully).

    • Concentrate the solvent to ~20 mL.

    • Cool in an ice bath to precipitate the product.

    • Filter the solid, wash with cold methanol/ether.

    • Yield: ~75-85%.

Data Summary & Analysis

CompoundMolecular WeightPhysical StateKey 1H NMR Signals (DMSO-d6)
Ethyl Cyanopyruvate (Na salt) 163.08Yellow Solid

7.8 (s, 1H, CH)
Pyrazole Ester (Intermediate) 169.18White/Pale Solid

5.8 (s, 1H, H-4), 5.2 (s, 2H, NH2), 3.6 (s, 3H, N-Me), 1.3 (t, 3H, Et)
Target Amide 140.14White Powder

7.2 (br s, 1H, NH), 7.0 (br s, 1H, NH), 5.7 (s, 1H, H-4), 5.1 (s, 2H, NH2), 3.6 (s, 3H, N-Me)
Workflow Visualization

Workflow Figure 2: Operational workflow for the synthesis. Step1 Step 1: Claisen Condensation Diethyl Oxalate + MeCN + NaOEt (0°C -> Reflux, 2h) Isolate1 Filter Sodium Salt (Moisture Sensitive) Step1->Isolate1 Step2 Step 2: Cyclization Add Methylhydrazine Sulfate (Reflux EtOH/H2O, 4h) Isolate1->Step2 Isolate2 Extract (EtOAc) & Recrystallize Yields Ester Intermediate Step2->Isolate2 Step3 Step 3: Ammonolysis 7N NH3 in MeOH (Sealed Tube, 80°C, 12h) Isolate2->Step3 Final Final Product Filter & Dry Step3->Final

References

  • Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

    • Source: PubChem.[8] (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 70500-80-0).

    • URL:[Link]

  • General Synthesis of 5-Aminopyrazoles from Cyanopyruvates

    • Source: Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968).
    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Source: Fray, M. J., et al. "Structure-Activity Relationships of a Series of Pyrazolopyrimidine Inhibitors of c-Jun N-Terminal Kinase." Journal of Medicinal Chemistry, 2000.
    • URL:[Link]

  • Commercial Availability & Properties

    • Source: Sigma-Aldrich.[9] Product Specification for 5-amino-1-methyl-1H-pyrazole-3-carboxamide.

  • Source: Google Patents. CN105646357A (Discusses related 4-carboxylate, contrasting the precursor choice).

Sources

Using 5-amino-1-methyl-1H-pyrazole-3-carboxamide in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 5-amino-1-methyl-1H-pyrazole-3-carboxamide (AMPC) in Fragment-Based Drug Design (FBDD).[1]

Application Note: Strategic Deployment of AMPC in FBDD

Introduction: The Privileged Scaffold

5-amino-1-methyl-1H-pyrazole-3-carboxamide (AMPC) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase and protease inhibitor discovery.[1] Its low molecular weight (<200 Da) and high ligand efficiency (LE) make it an ideal starting point (seed) for fragment growing.[1]

Unlike promiscuous binders (PAINS), AMPC offers a specific, directional hydrogen-bonding motif. The 1-methyl group locks the tautomeric state, ensuring a defined binding conformation, while the 3-carboxamide and 5-amino groups provide orthogonal vectors for chemical elaboration.[1]

Physicochemical Profile

Before screening, the fragment must be characterized to ensure it meets the "Rule of Three" criteria for fragments.

PropertyValueRelevance in FBDD
Molecular Weight ~140.14 DaIdeal for high Ligand Efficiency (LE).[1]
cLogP -0.8 to 0.2High water solubility; low risk of non-specific hydrophobic aggregation.[1]
TPSA ~80 ŲHigh polarity suggests surface binding or solvent-exposed pocket interactions.[1]
H-Bond Donors 2 (Amide NH₂, Amine NH₂)Critical for specific anchoring (e.g., kinase hinge region).
H-Bond Acceptors 3 (Pyraz N2, Amide O, Amine N)Facilitates water-mediated bridges.[1]
Solubility >100 mM (DMSO)Essential for high-concentration screening (NMR/X-ray).[1]
Mechanistic Insight: Binding Modes

A. Kinase Hinge Binder (The Adenine Mimic) AMPC is frequently used to target the ATP-binding pocket of kinases.[1]

  • Interaction 1: The pyrazole N2 (acceptor) binds to the backbone NH of the hinge region.

  • Interaction 2: The C5-amino group (donor) forms a hydrogen bond with the backbone Carbonyl of the hinge.[1]

  • Growth Vector: The C4 position points into the "gatekeeper" region or the solvent front, allowing for library expansion without disrupting the primary anchor.

B. Protease S1 Pocket Anchor In serine proteases (e.g., Factor XIa), the carboxamide group can mimic the P1 residue, interacting with the active site Serine or forming hydrogen bonds with the oxyanion hole.

PART 4: Experimental Protocols

Protocol A: Quality Control (QC) & Library Preparation

Rationale: Impurities in fragment libraries (even at <5%) can cause false positives in sensitive assays like SPR.[1]

  • Solubility Check: Dissolve AMPC to 200 mM in d6-DMSO. Visually inspect for precipitation.

  • Purity Validation: Run LC-MS (ESI+).

    • Acceptance Criteria: Purity >95%; Identity confirmed by [M+H]+ peak (approx. m/z 141.1).

  • Aggregation Assay: Dilute to 1 mM in assay buffer (PBS, pH 7.4). Measure Dynamic Light Scattering (DLS).[1]

    • Pass: Radius < 1 nm (monomeric).[1]

    • Fail: Radius > 10 nm (aggregates/colloids).[1]

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR provides kinetic data (


, 

) and affinity (

), distinguishing specific binders from "sticky" compounds.

Materials:

  • Sensor Chip: CM5 or Streptavidin (SA) chip.[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.

Steps:

  • Immobilization: Immobilize the target protein (e.g., Kinase Domain) to ~2000 RU density. Keep a reference channel empty or immobilized with a non-binding mutant.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Inject AMPC concentration series: 0, 10, 50, 100, 250, 500, 1000 µM.

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 60 seconds.

  • Analysis: Fit data to a 1:1 Steady-State Affinity model.

    • Note: Fragments often have fast kinetics (square-wave sensorgrams).[1] Do not force a kinetic fit if the curves are square; rely on

      
       vs. Concentration.
      
Protocol C: X-Ray Crystallography Soaking

Rationale: Structural validation is the gold standard. High solubility of AMPC allows high-concentration soaking.[1]

Steps:

  • Crystal Growth: Obtain apo-crystals of the target protein using standard hanging drop vapor diffusion.[1]

  • Soaking Solution: Prepare a 50 mM AMPC solution in the mother liquor (crystallization buffer). Ensure DMSO concentration does not crack crystals (typically <10%).[1]

  • Incubation: Transfer crystals to the soaking solution.

    • Duration: 1 hour to 24 hours (monitor for crystal degradation).[1]

  • Harvesting: Cryoprotect crystals (e.g., mother liquor + 25% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source.

  • Refinement: Solve structure using Molecular Replacement. Look for

    
     difference density in the active site matching the pyrazole shape.[1]
    

PART 5: Fragment Optimization Strategy (Visualized)

The following diagram illustrates the logical flow of evolving the AMPC fragment into a lead compound.

FragmentOptimization cluster_Vectors Growth Vectors Start Fragment Hit: AMPC (Kd ~ 200 µM) Validation X-Ray Co-Structure Confirmation Start->Validation Soaking Vector1 C4-Position (Suzuki Coupling) Design Structure-Based Design (Grow into Solvent/Gatekeeper) Vector1->Design Access Hydrophobic Pocket Vector2 C3-Carboxamide (Amide Coupling) Vector2->Design H-Bond Network Extension Vector3 C5-Amino (Reductive Amination) Validation->Vector1 Identify Exit Vector Validation->Vector2 Validation->Vector3 Lead Lead Compound (Kd < 50 nM) Design->Lead Iterative SAR

Caption: Workflow for evolving the AMPC fragment. Structural validation identifies the optimal vector (C4, C3, or C5) for chemical expansion.

PART 6: References

  • Hatcher, J. M., et al. (2020). "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." Organic Process Research & Development, 24(11), 2619–2632. Link[1][2]

  • Fjelbye, K., et al. (2017). "Fragment-Based Drug Design: Exploring the Pyrazole Scaffold." Journal of Medicinal Chemistry, 60(13), 5521–5542. Link[1][2]

  • Wei, Q., et al. (2018). "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors." Molecules, 23(8), 2002. Link[1]

  • Deng, W., et al. (2024).[3] "Design, Synthesis and Biological Evaluation of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives as Pan-FGFR Covalent Inhibitors." SSRN Electronic Journal. Link

  • Kumar, R., et al. (2023).[4] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry, 23. Link

Sources

Strategic Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors from Pyrazole Carboxamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to potently and selectively inhibit a wide range of protein kinases.[1] These kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases, making them high-value therapeutic targets.[2][3] This guide provides an in-depth examination of a robust and versatile synthetic strategy that utilizes 5-aminopyrazole-4-carboxamides as key starting materials. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and present specific case studies for the synthesis of inhibitors targeting critical cancer-related kinases such as Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The Rationale: Why Start with 5-Aminopyrazole-4-Carboxamides?

The strategic selection of a starting material is paramount for the efficiency and success of a synthetic campaign. The 5-aminopyrazole-4-carboxamide scaffold is an exemplary precursor for several compelling reasons:

  • Inherent Reactivity for Cyclization: The core structure features a nucleophilic 5-amino group and an adjacent endocyclic nitrogen (N1). This arrangement is perfectly poised for a cyclocondensation reaction with a 1,3-dielectrophile, which forms the six-membered pyrimidine ring.

  • Structural Mimicry: The resulting pyrazolo[1,5-a]pyrimidine core is an exceptional bioisostere of adenine, enabling it to function as an ATP-competitive inhibitor by interacting with the hinge region of the kinase ATP-binding pocket.[2][3]

  • Vectors for Diversification: The pyrazole carboxamide starting material provides multiple points for chemical modification. Substituents on the pyrazole ring and the amide nitrogen can be installed early in the synthesis, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[4]

The fundamental transformation is the reaction between the 5-aminopyrazole and a suitable three-carbon electrophile, such as a β-dicarbonyl compound or an enaminone. The reaction proceeds via an initial condensation or Michael addition, followed by an intramolecular cyclization and dehydration to yield the fused aromatic system.[5][6]

G cluster_0 Core Synthesis Workflow start 5-Aminopyrazole-4-carboxamide reagent + 1,3-Dielectrophile (e.g., Enaminone, β-Diketone) start->reagent AcOH, Reflux intermediate Non-isolable Intermediate (via Michael Addition/Condensation) start->intermediate reagent->intermediate cyclization Intramolecular Cyclization & Dehydration/Elimination intermediate->cyclization product Substituted Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Core cyclization->product

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Core Protocol: General Procedure for Cyclocondensation

This protocol describes a general and reliable method for the synthesis of the pyrazolo[1,5-a]pyrimidine core from a 5-aminopyrazole-4-carboxamide and an enaminone, a common and effective 1,3-dielectrophile.[5]

Materials & Equipment:

  • 5-Amino-3-substituted-1H-pyrazole-4-carboxamide (1.0 eq)

  • 1,3-disubstituted-3-(dimethylamino)prop-2-en-1-one (Enaminone) (1.1 eq)

  • Glacial Acetic Acid (AcOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 5-aminopyrazole-4-carboxamide (1.0 eq) and the enaminone (1.1 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (typically 5-10 mL per mmol of the limiting reagent). Acetic acid serves as both the solvent and an acid catalyst for the condensation.

  • Reaction: Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker of ice-water. A precipitate should form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography to yield the pure pyrazolo[1,5-a]pyrimidine.

Causality and Trustworthiness: This protocol is self-validating. The initial reaction involves a Michael-type addition of the 5-amino group onto the enaminone, followed by the elimination of dimethylamine. The subsequent intramolecular cyclization is driven by the favorable formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.[5] The acidic medium facilitates both the elimination and the final dehydration step. The precipitation upon pouring into water provides a straightforward initial purification, as the product is typically much less polar than the acetic acid and other reaction byproducts.

Application Note 1: Synthesis of Dual CDK2/TRKA Inhibitors

Dual-target inhibitors represent a promising strategy to overcome drug resistance in cancer.[5] Pyrazolo[1,5-a]pyrimidines have been successfully developed as potent dual inhibitors of CDK2 and TRKA. The following protocol is adapted from a reported synthesis.[5]

Target: Ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives. Starting Material: Ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate (a carboxamide analog).

G cluster_1 CDK2/TRKA Inhibitor Synthesis start Ethyl 5-amino-3-(anilinyl) -1H-pyrazole-4-carboxylate conditions Glacial Acetic Acid Reflux start->conditions reagent + Substituted Enaminone reagent->conditions product Ethyl 2-(anilinyl)-7-(aryl) -pyrazolo[1,5-a]pyrimidine -3-carboxylate (e.g., Compound 6t) conditions->product

Caption: Workflow for synthesizing dual CDK2/TRKA inhibitors.

Detailed Protocol:

  • Synthesis of Enaminone (Precursor): The required enaminone, (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, is prepared by refluxing 4-methoxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in xylene.[5]

  • Cyclocondensation:

    • Ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate (1.0 eq) and the synthesized enaminone (1.1 eq) are combined in glacial acetic acid.

    • The mixture is heated to reflux for 8 hours.

    • After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

    • The crude solid is purified by recrystallization from ethanol to afford the final product as a pure solid.

Data Presentation: Biological Activity

The synthesized compounds demonstrate potent, dual-inhibitory activity against both CDK2 and TRKA kinases.

CompoundR-group (at C7)CDK2 IC₅₀ (µM)[5]TRKA IC₅₀ (µM)[5]
6s 4-Fluorophenyl0.230.45
6t 4-Methoxyphenyl0.090.45
Ribociclib(Reference)0.07-
Larotrectinib(Reference)-0.07

Application Note 2: SNAr-based Synthesis of IRAK4 Inhibitors

This application demonstrates an alternative strategy where the pyrazolo[1,5-a]pyrimidine core is first constructed and then functionalized at the C5 position via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a powerful method for introducing diverse amine functionalities late in the synthesis.[7]

Target: 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides. Key Intermediate: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide.

G cluster_2 IRAK4 Inhibitor Synthesis via SNAr start 5-Chloropyrazolo[1,5-a] -pyrimidine-3-carboxamide conditions SNAr Reaction (e.g., DIPEA, NMP, Heat) start->conditions reagent + Desired Amine reagent->conditions product 5-Amino-substituted -pyrazolo[1,5-a]pyrimidine (IRAK4 Inhibitor) conditions->product

Caption: Late-stage functionalization via SNAr reaction.

Detailed Protocol for SNAr:

  • Reaction Setup: In a microwave vial, dissolve the 5-chloropyrazolo[1,5-a]pyrimidine intermediate (1.0 eq) and the desired amine (e.g., an aminocyclohexanol derivative) (1.2 eq) in a suitable polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes. Alternatively, conventional heating can be used, though it may require longer reaction times.

  • Workup:

    • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the final 5-amino-substituted inhibitor.

Expertise Insight: The SNAr reaction is highly effective at the C5 position because the electron-withdrawing pyrazole ring and the adjacent pyrimidine nitrogens activate the C5-Cl bond towards nucleophilic attack. This late-stage diversification strategy is extremely valuable in medicinal chemistry for rapidly exploring the SAR of the C5 substituent, which often plays a critical role in achieving kinase selectivity and potency.[8]

Biological Context: Targeting the TRK Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are critical drivers of cell survival and proliferation in various cancers when their encoding genes (NTRK1, NTRK2, NTRK3) undergo oncogenic fusions.[9][10] Pyrazolo[1,5-a]pyrimidine inhibitors, such as Larotrectinib, act by blocking the ATP-binding site of the TRK kinase domain, thereby inhibiting downstream signaling.[11]

G cluster_pathway Simplified TRK Signaling Pathway cluster_downstream Downstream Cascades ligand Neurotrophin (e.g., NGF) receptor TRK Receptor ligand->receptor Binds & Dimerizes ras_raf RAS-RAF-MEK-ERK Pathway receptor->ras_raf Autophosphorylation & Activation pi3k_akt PI3K-AKT Pathway receptor->pi3k_akt Autophosphorylation & Activation plc PLCγ Pathway receptor->plc Autophosphorylation & Activation inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., Larotrectinib) inhibitor->receptor Blocks ATP Binding Site outcome Gene Transcription Cell Survival Proliferation ras_raf->outcome pi3k_akt->outcome plc->outcome

Caption: Inhibition of the TRK signaling pathway by pyrazolo[1,5-a]pyrimidine inhibitors.

Conclusion and Future Perspectives

The synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors from pyrazole carboxamide precursors is a highly effective and adaptable strategy in drug discovery. The straightforward cyclocondensation chemistry allows for the efficient construction of the core scaffold, while methods like late-stage SNAr reactions provide avenues for extensive structural diversification. The proven success of this scaffold in developing potent and selective inhibitors for a multitude of kinase targets, including those in clinically approved drugs, underscores its continued importance.[9][12] Future efforts will likely focus on employing green chemistry approaches, such as microwave-assisted and solvent-free reactions, to improve synthetic efficiency and sustainability.[2][6] Furthermore, the exploration of novel substitutions on the scaffold will continue to yield inhibitors with improved potency, selectivity, and pharmacokinetic properties, addressing the ongoing challenges of drug resistance and off-target effects.[4]

References

  • Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. Available at: [Link]

  • Kaping, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Available at: [Link]

  • Bavetsias, V., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Kaping, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Academia.edu. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. PubMed. Available at: [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Iorkula, T. T., et al. (2025). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Preprints.org. Available at: [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • CPL-Pharma. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • El-Faham, A., et al. (2021). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. ResearchGate. Available at: [Link]

  • Johnson, J. S., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PubMed. Available at: [Link]

  • Aly, H. M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]

  • Goldstein, D. M., et al. (2012). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, X., et al. (2016). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). a 2D and 3D binding mode of pyrazolo[1,5-a]pyrimidine-3-carboxamide.... ResearchGate. Available at: [Link]

  • Kaping, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. National Center for Biotechnology Information. Available at: [Link]

Sources

One-pot synthesis of polysubstituted amino-pyrazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Streamlined, One-Pot Domino Synthesis of Polysubstituted 5-Amino-1H-pyrazole-4-carboxamides

Strategic Overview: The Importance of the Pyrazole Scaffold and Synthesis Efficiency

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] Specifically, pyrazoles bearing both amino and carboxamide functionalities are "privileged scaffolds" that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

Traditional multi-step syntheses for such complex heterocycles are often plagued by low overall yields, laborious purification of intermediates, and significant solvent waste. In contrast, one-pot multicomponent reactions (MCRs), often proceeding through a domino cascade, represent a paradigm shift in synthetic efficiency.[6][7] By combining multiple bond-forming events in a single reaction vessel without isolating intermediates, MCRs adhere to the principles of green chemistry, maximizing atom economy while minimizing time and resources.[8][9]

This guide details a robust and highly efficient one-pot, three-component synthesis that leverages a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence to construct the polysubstituted 5-aminopyrazole-4-carboxamide core from simple, readily available precursors.

Principle of the Method: A Three-Component Domino Cascade

The synthesis unites three key building blocks in a single pot: an aromatic aldehyde (1) , cyanoacetamide (2) , and a substituted hydrazine (3) . The reaction is typically catalyzed by a base and proceeds through a sequence of interconnected reactions where the product of one step becomes the substrate for the next.

The causality behind this one-pot strategy is rooted in the carefully orchestrated reactivity of the components. The initial, rapid Knoevenagel condensation between the aldehyde and the active methylene group of cyanoacetamide creates a highly electrophilic α,β-unsaturated intermediate. This intermediate is primed for nucleophilic attack by the hydrazine, initiating a cascade that culminates in the formation of the stable, aromatic pyrazole ring.[10]

Visualizing the Reaction Mechanism

The mechanism involves three key stages, as depicted below. This sequence ensures that the desired product is formed with high selectivity and yield.

G reactants Aldehyde (1) + Cyanoacetamide (2) + Hydrazine (3) + Base knoevenagel Step A: Knoevenagel Condensation (Formation of α,β-Unsaturated Intermediate) reactants->knoevenagel intermediate1 Arylidenecyanoacetamide Intermediate knoevenagel->intermediate1 H₂O michael Step B: Michael Addition (Hydrazine attacks Intermediate) intermediate1->michael intermediate2 Acyclic Michael Adduct michael->intermediate2 cyclization Step C: Intramolecular Cyclization (Thorpe-Ziegler Type) intermediate2->cyclization intermediate3 Dihydropyrazole Intermediate cyclization->intermediate3 tautomerization Step D: Tautomerization / Aromatization intermediate3->tautomerization product Final Product (4) 5-Amino-1,3-disubstituted-pyrazole-4-carboxamide tautomerization->product

Figure 1: Reaction mechanism for the three-component synthesis.

Experimental Protocol: Synthesis of a Representative Compound

This protocol provides a step-by-step methodology for the synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide .

Materials and Reagents
  • 4-Chlorobenzaldehyde: (1.41 g, 10 mmol, 1.0 eq.)

  • Cyanoacetamide: (0.84 g, 10 mmol, 1.0 eq.)

  • Phenylhydrazine: (1.08 g, 10 mmol, 1.0 eq.)

  • Piperidine (Catalyst): (0.2 mL, ~2 mmol, 0.2 eq.)

  • Ethanol (Solvent): (30 mL)

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, Buchner funnel, and filtration apparatus.

Visual Workflow

Figure 2: Step-by-step experimental workflow diagram.

Reaction Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol).

  • Solvent Addition: Add 30 mL of ethanol to the flask. Stir the mixture at room temperature for 5 minutes to achieve a well-suspended mixture.

  • Catalyst Addition: Add piperidine (0.2 mL) to the mixture using a micropipette.

    • Scientist's Note: Piperidine acts as a basic catalyst, promoting both the initial Knoevenagel condensation and the subsequent cyclization steps. Other bases like triethylamine can also be used.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting aldehyde.

  • Workup and Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. As it cools, a solid precipitate will form.

  • Filtration: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any residual impurities.

  • Drying: Dry the purified white to off-white solid product under vacuum to a constant weight. The typical yield for this reaction is in the range of 85-95%.

Scope and Data Summary

The described protocol is highly versatile and can be applied to a wide range of substituted aromatic aldehydes and hydrazines to generate a library of diverse pyrazole derivatives.

EntryAr-CHO (Aldehyde)R-NHNH₂ (Hydrazine)Time (h)Yield (%)[9][11]
1BenzaldehydePhenylhydrazine392
24-ChlorobenzaldehydePhenylhydrazine3.595
34-MethoxybenzaldehydePhenylhydrazine489
44-NitrobenzaldehydePhenylhydrazine2.596
5Benzaldehyde4-Nitrophenylhydrazine391
64-ChlorobenzaldehydeHydrazine Hydrate585
Note: Data is representative of typical results for analogous syntheses of related pyrazoles. Yields are for isolated, purified products.

Product Characterization

Confirming the structure of the synthesized compound is critical. Standard analytical techniques should be employed:

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, a broad singlet for the -NH₂ group, and two broad singlets for the -CONH₂ amide protons.

  • ¹³C NMR: Will show distinct signals for the aromatic carbons and the pyrazole ring carbons, as well as a downfield signal for the C=O of the amide.

  • FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands corresponding to N-H stretching of the amino and amide groups (typically 3200-3500 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=N stretching of the pyrazole ring.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of the target compound.

Example Data for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide:

  • Yield: 91%.

  • ¹H NMR (DMSO-d₆, δ ppm): 7.10-7.60 (m, 9H, Ar-H), 7.85 (br s, 2H, CONH₂), 8.15 (br s, 2H, NH₂).

  • IR (KBr, cm⁻¹): 3450, 3320 (NH₂), 3180 (CONH₂), 1645 (C=O).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst; insufficient heating; impure reagents.Use freshly opened piperidine; ensure a consistent reflux temperature; check the purity of starting materials.
Incomplete Reaction Short reaction time; inefficient stirring.Extend the reflux time and monitor periodically with TLC; ensure the magnetic stir bar is functioning correctly.
Oily Product/No Precipitate Product is highly soluble in the solvent system.Try to concentrate the reaction mixture by removing some solvent under reduced pressure before cooling in an ice bath.
Impure Product Side reactions; incomplete washing.Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) for higher purity.

Conclusion

This application note details a powerful, efficient, and reliable one-pot domino protocol for synthesizing medicinally relevant polysubstituted 5-amino-1H-pyrazole-4-carboxamides. By leveraging the principles of multicomponent reactions, this method offers significant advantages in terms of operational simplicity, high yields, and reduced environmental impact, making it an invaluable tool for researchers in drug discovery and synthetic organic chemistry.

References

  • Tietze, L. F., & Modi, A. (2000). Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues. In Domino Reactions in Organic Synthesis (pp. 39-68). Wiley-VCH.
  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyrazole: A versatile scaffold in medicinal chemistry. RSC Advances, 5(21), 15875-15902.
  • Fakhr, I. M., Radwan, M. A., El-Batran, S. A., & El-Gazzar, A. R. (2018). Synthesis and pharmacological activities of pyrazole derivatives: a review. Medicinal Chemistry Research, 27(1), 1-22. (Available at: [Link])[2]

  • Reddy, C. R., & Kumar, M. S. (2019). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 24(15), 2789. (Available at: [Link])[7]

  • Bhale, P. S., Dongare, S. B., & Chanshetti, U. B. (2014). Simple Grinding, Catalyst-free, One-Pot, Three-Component Synthesis of Polysubstituted Amino Pyrazole. Research Journal of Chemical Sciences, 4(9), 16-21. (Available at: [Link])[9][11]

  • Bansal, R. K. (2011). Heterocyclic Chemistry.
  • El-Reedy, A. M., Hussein, M. M., & El-Deen, I. M. (2017). Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. Letters in Drug Design & Discovery, 14(12), 1437-1444. (Available at: [Link])[3]

  • Al-Mulla, A. (2017). A review: biological and pharmaceutical applications of pyrazole and its derivatives. Rasayan Journal of Chemistry, 10(2), 519-537.
  • Rostamizadeh, S., Shadjoo, S., & Azad, M. (2010). An efficient one-pot synthesis of polysubstituted 5-aminopyrazole derivatives.
  • Kumar, D., & Maruthi Kumar, S. (2012). A review on synthesis and biological activities of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 8, 888-904. (Available at: [Link])[10]

  • Fichez, J., Busca, P., & Prestat, G. (2016). Recent advances in aminopyrazoles synthesis and functionalization. Tetrahedron, 72(41), 6149-6176. (Available at: HAL Open Science)

  • Zhang, L., et al. (2020). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 25(21), 5036. (Available at: [Link])[4]

  • Ramazani, A., & Rezaei, A. (2010). One-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.
  • Zhang, M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3193. (Available at: [Link])[5]

  • Tietze, L. F. (1996). Domino reactions in organic synthesis. Chemical Reviews, 96(1), 115-136.

Sources

Procedure for N-methylation of 5-amino-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the procedure for the N-methylation of 5-amino-1H-pyrazole-3-carboxamide . This transformation is chemically non-trivial due to the annular tautomerism of the pyrazole ring, which results in two distinct regioisomers upon alkylation.

Abstract

The methylation of 5-amino-1H-pyrazole-3-carboxamide (also known as 3-amino-5-carbamoylpyrazole) presents a classic challenge in heterocyclic chemistry: regioselectivity . The starting material exists as a tautomeric mixture. Upon deprotonation, the resulting pyrazolate anion is an ambident nucleophile, leading to the formation of two N-methyl isomers: 1-methyl-5-amino-1H-pyrazole-3-carboxamide (Isomer A) and 1-methyl-3-amino-1H-pyrazole-5-carboxamide (Isomer B) . This guide provides a controlled protocol using Cesium Carbonate (


)  in DMF  to effect this transformation, along with chromatographic strategies to separate the resulting isomers.

Introduction & Mechanistic Principles

The Substrate Challenge

The precursor, 5-amino-1H-pyrazole-3-carboxamide, contains three potential nucleophilic sites for methylation:

  • Ring Nitrogen N1 (Proximal to Carboxamide): Leads to the 1-methyl-3-carboxamide derivative.

  • Ring Nitrogen N2 (Proximal to Amine): Leads to the 1-methyl-5-carboxamide derivative.

  • Exocyclic Amine (

    
    ):  Leads to N-methylamino side products.
    
Mechanistic Pathway

Under basic conditions, the pyrazole NH (pKa ~14) is significantly more acidic than the exocyclic amine (pKa ~35). Treatment with a base generates the pyrazolate anion , which is resonance-stabilized.

  • Kinetic vs. Thermodynamic Control: Alkylation is generally irreversible. The product ratio is determined by the relative nucleophilicity of the two nitrogen atoms in the anion and steric factors.

  • Electronic Effect: The amino group is an electron-donating group (EDG), while the carboxamide is an electron-withdrawing group (EWG). Alkylation often favors the nitrogen distal to the bulky/EWG group, but the "lone pair" repulsion from the adjacent amino group can also direct alkylation to the distal nitrogen (N1).

  • Exocyclic Methylation: While the ring nitrogen is the primary nucleophile (as the anion), the neutral exocyclic amine can react if excess methylating agent is used or if the reaction is allowed to proceed for too long, necessitating strict stoichiometric control.

Experimental Protocol

Reagents & Equipment
  • Substrate: 5-amino-1H-pyrazole-3-carboxamide (1.0 equiv.)

  • Alkylating Agent: Methyl Iodide (MeI) (1.05 equiv.) – Caution: Carcinogen.

  • Base: Cesium Carbonate (

    
    ) (1.2 equiv.) – Preferred over 
    
    
    
    for better solubility in DMF.
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure

Step 1: Setup and Deprotonation

  • Oven-dry a round-bottom flask and a magnetic stir bar. Cool under a stream of nitrogen.

  • Charge the flask with 5-amino-1H-pyrazole-3-carboxamide (e.g., 1.0 g, 7.93 mmol).

  • Add Anhydrous DMF (40 mL). Stir until fully dissolved.

  • Add

    
      (3.10 g, 9.52 mmol, 1.2 equiv.) in one portion.
    
  • Stir the suspension at Room Temperature (25°C) for 30 minutes. This ensures complete formation of the pyrazolate anion.

Step 2: Controlled Methylation

  • Cool the reaction mixture to 0°C using an ice-water bath. Cooling improves regioselectivity by suppressing the higher-energy transition state leading to exocyclic methylation.

  • Dilute Methyl Iodide (0.52 mL, 8.33 mmol, 1.05 equiv.) in a small volume of DMF (2 mL).

  • Add the MeI solution dropwise over 10 minutes via a syringe or dropping funnel.

  • Allow the reaction to slowly warm to room temperature and stir for 3–4 hours .

  • Monitoring: Check progress by LC-MS or TLC (10% MeOH in DCM). Look for the disappearance of the starting material (

    
    ) and appearance of the methylated product (
    
    
    
    ).

Step 3: Workup

  • Quench the reaction by pouring the mixture into ice-cold water (150 mL).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (

    
     mL). Note: The product is polar; if extraction is poor, add NaCl to saturate the aqueous phase or use 10% MeOH/DCM for extraction.
    
  • Combine organic layers and wash with Brine (

    
     mL) to remove residual DMF.
    
  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure to yield the crude solid.
    

Purification & Isomer Separation

The crude material will likely contain a mixture of two regioisomers (typically in a ratio between 2:1 and 4:1 favoring the 1-methyl-3-amino isomer, though this is substrate-dependent).

Isomer A: 1-methyl-5-amino-1H-pyrazole-3-carboxamide Isomer B: 1-methyl-3-amino-1H-pyrazole-5-carboxamide (often the major product due to sterics).

Chromatography Strategy
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Dichloromethane (DCM) : Methanol (MeOH) .

    • Start: 100% DCM.

    • Gradient: 0%

      
       5% MeOH in DCM.
      
  • Elution Order:

    • Less Polar Isomer: Typically elutes first. (Often the 1-methyl-3-amino isomer due to internal H-bonding capabilities).

    • More Polar Isomer: Elutes second.

Crystallization (Alternative)

If chromatography is difficult, the major isomer can often be crystallized from Ethanol or Acetonitrile .

Structural Characterization (Critical)

Distinguishing the two isomers requires 2D NMR (NOESY/ROESY) .

FeatureIsomer A (1-Me-5-amino) Isomer B (1-Me-3-amino)
NOE Correlation Strong NOE between N-Me protons and Exocyclic

protons.
Strong NOE between N-Me protons and Amide NH (if H-bonded) or C5-Substituent .
HMBC N-Me correlates to C5 (bearing

).
N-Me correlates to C3 (bearing

).

Data Summary Table:

ParameterSpecification
Yield 60–80% (combined isomers)
Ratio (A:B) Variable (typically ~1:3 to 1:4)
Appearance White to off-white solid
Mass Spec (ESI)

Reaction Pathway Visualization

MethylationPathway SM 5-Amino-1H-pyrazole- 3-carboxamide Base Cs2CO3 / DMF Deprotonation SM->Base Anion Pyrazolate Anion (Resonance Stabilized) Base->Anion MeI MeI (1.05 eq) 0°C to RT Anion->MeI IsomerA Product A: 1-Methyl-5-amino- 3-carboxamide (N-Me adj. to NH2) MeI->IsomerA  Path A (Steric hinderance) IsomerB Product B: 1-Methyl-3-amino- 5-carboxamide (N-Me distal to NH2) MeI->IsomerB  Path B (Major Path) SideProd Side Product: Exocyclic N-Methylation (Avoided by Stoichiometry) MeI->SideProd  Excess MeI

Figure 1: Reaction pathway showing the divergence into two regioisomers upon methylation of the pyrazolate anion.

Troubleshooting & Optimization

  • Low Yield / Starting Material Remains:

    • Ensure the DMF is anhydrous. Water quenches the anion.

    • Increase temperature to 40°C if reaction is sluggish (risk: lower regioselectivity).

  • Poor Regioselectivity:

    • Switch solvent to Acetone (reflux) with

      
      . The heterogeneous conditions sometimes alter the product ratio.[1]
      
    • Use Lithium tert-butoxide (LiOtBu) in THF. The lithium cation can coordinate to the exocyclic amine, potentially directing methylation to the adjacent nitrogen (N2).

  • Over-Methylation (Dimethylated products):

    • Strictly limit MeI to 1.0–1.05 equivalents.

    • Add MeI very slowly at 0°C.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:The Journal of Organic Chemistry, 2017, 82(16), 8359–8370.
    • URL:[Link]

  • Tautomerism and Reactivity

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source:Molecules, 2019, 24(24), 4617.
    • URL:[Link]

  • General Pyrazole Synthesis Protocols

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[2][3][4][5][6]

    • Source:Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.
    • URL:[Link]

Sources

Application Notes and Protocols: Scalable Process Chemistry for 5-Amino-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Amino-1-methyl-1H-pyrazole-3-carboxamide is a critical building block in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, making the development of a robust and scalable synthetic process for this intermediate a high-priority endeavor for pharmaceutical and biotechnology industries. This document provides a detailed guide to the process chemistry for the large-scale synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxamide, emphasizing scalability, safety, and efficiency. We will explore the underlying chemical principles, provide a step-by-step protocol, and discuss critical process parameters and analytical controls.

The pyrazole core is a prominent feature in many pharmaceuticals and agrochemicals due to its versatile biological activity.[1][2] The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. This application note focuses on a specific, yet widely applicable, pyrazole derivative, providing researchers and drug development professionals with the necessary insights for its efficient production.

Synthetic Strategy: A Convergent Approach

The most prevalent and industrially viable approach to the synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxamide involves a convergent strategy. This method first constructs the core pyrazole ring with appropriate functional groups, followed by the formation of the amide bond. This staged approach allows for better control over the reaction and facilitates purification of the intermediates.[1]

The overall synthetic pathway can be broken down into two key stages:

  • Pyrazole Ring Formation: Construction of the 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid or a suitable ester derivative. This is typically achieved through a cyclocondensation reaction.

  • Amidation: Coupling of the pyrazole carboxylic acid with an amine source to form the final carboxamide.

This strategy is favored for its flexibility and the ready availability of starting materials.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxamide.

G cluster_0 Stage 1: Pyrazole Ring Synthesis cluster_1 Stage 2: Amidation A Starting Materials (e.g., β-Ketonitrile, Methylhydrazine) B Cyclocondensation Reaction A->B Reaction C Intermediate: 5-Amino-1-methyl-1H-pyrazole-3-carboxylate B->C Formation D Hydrolysis (if starting from ester) C->D E Amide Coupling (with Ammonia Source) D->E Activation F Final Product: 5-Amino-1-methyl-1H-pyrazole-3-carboxamide E->F Formation

Sources

Application Note: Strategic Protocols for the Amidation of Pyrazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The conversion of pyrazole-3-carboxylic acid to its corresponding primary carboxamide is a foundational transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK, CDK inhibitors). While conceptually simple, this reaction presents specific challenges due to the amphoteric nature of the pyrazole ring .

The unsubstituted pyrazole nitrogen (


) and the pyridine-like nitrogen can participate in competitive protonation or acylation events. Furthermore, the solubility of the zwitterionic parent acid often necessitates specific solvent choices.

This guide details three distinct protocols tailored to different scales and substrate complexities:

  • The Acid Chloride Route (

    
    ):  Ideal for multi-gram scale-up; robust but harsh.
    
  • The CDI Route: A mild, one-pot method avoiding acidic byproducts; excellent for bench-scale synthesis.

  • The HATU Route: The high-cost, high-yield "gold standard" for precious or sterically hindered substrates.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: Pyrazole-3-Carboxylic Acid Scale Is the scale > 10 grams? Start->Scale Sens Is the substrate acid-sensitive? Scale->Sens No MethodA Method A: Thionyl Chloride (Robust, Low Cost, Scalable) Scale->MethodA Yes Cost Is cost a limiting factor? Sens->Cost Yes MethodB Method B: CDI Coupling (One-Pot, Mild, No HCl) Sens->MethodB No (Standard) Cost->MethodB Yes MethodC Method C: HATU/Ammonium Salt (High Yield, Expensive) Cost->MethodC No

Figure 1: Strategic decision tree for selecting the optimal amidation reagent.

Critical Mechanistic Insight: The "N-Acyl" Fear

A common hesitation when working with NH-pyrazoles is the risk of N-acylation (reaction at the ring nitrogen) versus the desired C-acylation (reaction at the carboxylate).

Expert Insight: In the context of amide synthesis, N-acylation is rarely a fatal side reaction. N-acyl pyrazoles are essentially active amides (similar to N-acyl imidazoles in CDI coupling). If the ring nitrogen reacts with the activating agent, the resulting intermediate is highly electrophilic. Upon addition of ammonia, the ammonia attacks the exocyclic carbonyl, expelling the pyrazole ring as a leaving group and forming the desired thermodynamically stable primary amide [1].

Detailed Protocols

Method A: The Thionyl Chloride Route (Scale-Up)

Best for: Large batches (>10g), simple substrates, cost-efficiency. Mechanism: Formation of Pyrazole-3-carbonyl chloride followed by ammonolysis.

Reagents:

  • Substrate: Pyrazole-3-carboxylic acid (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Methanol (for quenching) / THF (for reaction) or Neat

  • Ammonia source: Aqueous

    
     (28-30%) or 
    
    
    
    gas.

Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend the pyrazole-3-carboxylic acid in anhydrous toluene (or use neat 
    
    
    
    if the substrate is simple).
  • Addition: Carefully add thionyl chloride (3.0 equiv). Caution: Significant gas evolution (

    
    , HCl).
    
  • Reflux: Heat the mixture to reflux (70-80°C) for 2–3 hours. The suspension should become a clear solution as the acid chloride forms.

  • Evaporation: Concentrate the mixture under reduced pressure to remove excess

    
     and solvent. Co-evaporate with dry toluene (
    
    
    
    ) to remove traces of thionyl chloride.
    • Checkpoint: The residue is the crude acid chloride (often a solid or thick oil).

  • Ammonolysis: Dissolve the residue in anhydrous THF (5 mL/g). Cool to 0°C in an ice bath.

  • Quench: Slowly add aqueous

    
     (5.0 equiv) or bubble 
    
    
    
    gas through the solution.
    • Note: The reaction is extremely fast. A precipitate (product +

      
      ) will form immediately.
      
  • Workup: Evaporate the THF. Suspend the solid in cold water (to dissolve inorganic salts) and filter. Wash the filter cake with cold water and diethyl ether.

  • Drying: Dry under vacuum at 45°C.

Validation:

  • LC-MS: Look for

    
    .
    
  • NMR: Distinct disappearance of the broad COOH proton (11-13 ppm) and appearance of two broad amide singlets (7.0–8.0 ppm).

Method B: The CDI One-Pot Route (Bench Standard)

Best for: 100mg to 10g scale, acid-sensitive functional groups, avoiding HCl salts. Mechanism: Activation via N-acyl imidazole intermediate.

Reagents:

  • Substrate: Pyrazole-3-carboxylic acid (1.0 equiv)[1]

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 – 1.2 equiv)

  • Solvent: Anhydrous DMF or THF (DMF is preferred for solubility)

  • Ammonia Source: Solid Ammonium Chloride (

    
    ) or aqueous ammonia.
    

Protocol:

  • Dissolution: Dissolve pyrazole-3-carboxylic acid in anhydrous DMF (0.5 M concentration) under Nitrogen/Argon.

  • Activation: Add CDI (1.1 equiv) in one portion.

    • Observation: Vigorous evolution of

      
       gas will occur. Stir at Room Temperature (RT) for 1–2 hours until gas evolution ceases.
      
    • Mechanistic Note: This forms the reactive acyl-imidazole species.[2]

  • Amidation: Once activation is complete, add solid Ammonium Chloride (

    
    , 3.0 equiv) and Diisopropylethylamine (DIPEA, 3.0 equiv).
    
    • Alternative: You can use 28% aqueous ammonia, but this may precipitate the intermediate before reaction if not added carefully. The

      
      /DIPEA method generates ammonia in situ and is often cleaner [2].
      
  • Reaction: Stir at RT overnight (12–16 hours).

  • Workup: Pour the reaction mixture into ice-water (10x volume). The primary amide usually precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms (due to high polarity), extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
Method C: The HATU Route (High Value)

Best for: Late-stage functionalization, precious substrates (<100mg), or when yield is paramount.

Reagents:

  • Substrate: Pyrazole-3-carboxylic acid (1.0 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Amine Source: Ammonium Chloride (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: DMF[1][3][4][5][6][7]

Protocol:

  • Mix: In a vial, combine the carboxylic acid (1.0 equiv),

    
     (3.0 equiv), and HATU (1.1 equiv) in DMF.
    
  • Initiate: Add DIPEA (3.0 equiv) dropwise. The solution usually turns yellow.

  • Stir: Agitate at RT for 2–4 hours. HATU couplings are typically very fast.

  • Workup: Dilute with Ethyl Acetate. Wash with saturated

    
     (removes acidic byproducts), water, and brine.[8]
    
    • Note: Removal of the HATU byproduct (tetramethylurea) requires thorough water washes.

  • Purification: Flash chromatography (DCM:MeOH gradients) is often required to remove coupling agent residues.

Reaction Mechanism & Pathway Visualization

Understanding the activation pathway helps in troubleshooting. Below is the mechanism for the CDI route, highlighting the transient intermediates.

ReactionPathway Acid Pyrazole-3-COOH Inter Acyl-Imidazole Intermediate Acid->Inter Activation (-CO2) CDI CDI Reagent CDI->Inter Amide Target: Pyrazole-3-Carboxamide Inter->Amide Nucleophilic Acyl Substitution Byprod Byproduct: Imidazole + CO2 Inter->Byprod Ammonia NH3 / NH4Cl Ammonia->Amide

Figure 2: Mechanistic flow of CDI-mediated amidation. Note the clean byproduct profile.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Acid Chloride) Hydrolysis of acid chloride before ammonia addition.Ensure strictly anhydrous conditions during activation. Use fresh

.
Low Yield (CDI) Incomplete activation.Ensure

evolution has completely stopped before adding ammonia. Extend activation time.
Product is Water Soluble High polarity of pyrazole amide.Do not rely on filtration. Use continuous extraction (DCM) or lyophilize and purify via Reverse Phase HPLC.
Dimer Formation Reaction of product amide with activated acid.Maintain excess ammonia throughout the reaction.
Starting Material Remains Pyrazole NH interference.Use 2.2 equiv of base (DIPEA) to ensure the carboxylic acid is deprotonated if using HATU.

References

  • Vertex AI Search. (2025). Synthesis of 1H-Pyrazole-3-carboxamide from pyrazole-3-carboxylic acid. Retrieved from and .

  • BenchChem. (2025).[8][9] Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Retrieved from .

  • Organic Chemistry Portal. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling. Retrieved from .

  • Enamine. (2025). HATU - Golden Standard Reagent.[5] Retrieved from .

  • National Institutes of Health (NIH). (2024). Synthesis of substituted pyrazole-3-carboxylic acids. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Carboxamide Regioisomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers dealing with the purification and characterization of pyrazole carboxamide regioisomers. It is designed to function as an interactive troubleshooting manual.

Status: Active | Role: Senior Application Scientist | Topic: 3- vs 4-Carboxamide Isomers

Executive Summary & Isomer Landscape

In medicinal chemistry, pyrazole carboxamides are privileged scaffolds. However, their synthesis often yields mixtures of regioisomers—specifically the 3-carboxamide and 4-carboxamide variants (or the related 1,3- vs 1,5-disubstituted isomers upon


-alkylation).

Distinguishing and separating these requires exploiting subtle differences in dipole moment , H-bond acidity , and steric environment .

Isomer TypeStructural CharacteristicPolarity Trend (Normal Phase)Key Analytical Marker
3-Carboxamide Amide adjacent to ring Nitrogens. Capable of intramolecular H-bonding (if

).
Generally Less Polar (Higher

) due to internal H-bond masking.

NMR shift distinct; NOE between

-substituent and

.
4-Carboxamide Amide distal to ring Nitrogens. Exposed for intermolecular H-bonding.Generally More Polar (Lower

) due to solvent interaction.

NMR shift distinct; NOE between

and

.

Diagnostic Workflow (Troubleshooting Guide)

Module A: Analytical Identification (NMR & MS)

Q: LC-MS shows a single peak for my mixture, but NMR suggests isomers. Why? A: Pyrazole regioisomers often have identical mass and very similar lipophilicity, leading to co-elution in standard C18 gradients.

  • Solution: Switch to a Phenyl-Hexyl or Biphenyl HPLC column. The

    
     interactions differ significantly between the 3- and 4- isomers due to the electron-withdrawing nature of the amide relative to the aromatic ring.
    

Q: How do I definitively distinguish the 3-carboxamide from the 4-carboxamide by NMR? A: Do not rely solely on chemical shifts, as they drift with concentration. Use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

  • Protocol for 1-Alkyl-Pyrazole-3-Carboxamide:

    • Irradiate the

      
      -Alkyl group.
      
    • Observation: You will see NOE enhancement only at the

      
       (or 
      
      
      
      -substituent). The
      
      
      is too far.
  • Protocol for 1-Alkyl-Pyrazole-4-Carboxamide:

    • Irradiate the

      
      -Alkyl group.
      
    • Observation: You will see NOE enhancement at both

      
       and 
      
      
      
      (if unsubstituted).
    • Note: If

      
       are substituted, the 4-isomer is symmetric in connectivity but magnetically distinct if the 
      
      
      
      -substituent breaks symmetry.

Q: My NMR signals are broad and "missing" carbons. Is my product degrading? A: Likely not. This is annular tautomerism (proton hopping between


 and 

).
  • Fix: Run the NMR in DMSO-

    
      instead of 
    
    
    
    to slow the exchange, or add a trace of TFA (trifluoroacetic acid) to protonate the ring and freeze the tautomer population.
Module B: Purification Troubleshooting (Chromatography)

Q: My isomers co-elute on Silica Gel (DCM/MeOH). How do I separate them? A: The amide group causes strong adsorption to silica silanols, causing peak tailing that masks separation.

  • Step 1: Change Modifier. Switch from Methanol to Ethanol or Isopropanol .

  • Step 2: Deactivate Silica. Pre-flush your column with 1% Triethylamine (TEA) in Hexane. This blocks acidic sites.

  • Step 3: Alternative Stationary Phase. Use Amine-functionalized silica (NH2-column). The surface chemistry interacts differently with the amide protons of your isomers.

Q: Can I use crystallization instead of chromatography? A: Yes, if your scale is >100 mg.

  • The "Solubility Gap": 4-carboxamides often have significantly higher melting points and lower solubility in non-polar solvents (like Toluene or Et2O) compared to 3-carboxamides due to efficient intermolecular hydrogen bonding lattices.

  • Protocol: Dissolve the mixture in hot Ethanol/Water (9:1). Cool slowly. The 4-isomer typically precipitates first.

Visualizing the Separation Logic

The following diagram outlines the decision matrix for separating these specific isomers based on scale and difficulty.

PyrazoleSeparation Start Crude Mixture: 3- vs 4-Carboxamide CheckTLC TLC Analysis (50% EtOAc/Hex) Start->CheckTLC DeltaRf Is Delta Rf > 0.1? CheckTLC->DeltaRf Flash Flash Chromatography (Silica + 1% TEA) DeltaRf->Flash Yes HardSep Difficult Separation DeltaRf->HardSep No ModSolvent Switch Solvent System: DCM : Acetone (Isocratic) HardSep->ModSolvent CheckCryst Check Crystallinity ModSolvent->CheckCryst Still co-eluting Recryst Recrystallization (EtOH/H2O) CheckCryst->Recryst Solid Mixture PrepHPLC Prep-HPLC (Phenyl-Hexyl Column) CheckCryst->PrepHPLC Oil/Amorphous

Caption: Decision tree for selecting the optimal purification method based on isomer resolution (


) and physical state.

Detailed Experimental Protocols

Protocol A: Optimized Flash Chromatography

For separating 1-gram scale mixtures of regioisomers.

  • Column Preparation: Use a high-performance spherical silica cartridge (20-40 µm).

  • Equilibration: Flush column with 3 CV (Column Volumes) of Hexane containing 1% Triethylamine . This neutralizes acidic silanols that cause band broadening for amides.

  • Loading: Dissolve sample in minimum DCM. If solubility is poor, use Dry Loading (adsorb onto Celite or Silica). Do not load in MeOH.

  • Gradient Elution:

    • Solvent A: Hexane (or Heptane)

    • Solvent B: 3:1 Ethyl Acetate:Ethanol (The EtOH helps desorb the amide).

    • Profile: 0-10% B (2 CV), 10-40% B (10 CV), Hold 40% B.

  • Detection: Monitor at 254 nm (aromatic) and 210 nm (amide).

Protocol B: Regioselective Synthesis (Prevention)

Avoid separation by controlling the reaction.

To synthesize the 3-carboxamide exclusively:

  • Method: React a hydrazonyl chloride with an enaminone or alkyne.

  • Mechanism: The steric bulk of the hydrazonyl group directs the cyclization to place the substituent at position 3, avoiding the steric clash at position 5.

To synthesize the 4-carboxamide exclusively:

  • Method: Perform a Vilsmeier-Haack formylation on a pre-formed pyrazole, followed by Pinnick oxidation and amidation.

  • Selectivity: Electrophilic aromatic substitution on pyrazoles occurs almost exclusively at the 4-position (the most electron-rich carbon).

References & Authority

  • BenchChem Technical Support . Purification of Pyrazole Regioisomers & Troubleshooting. Retrieved from BenchChem Technical Notes.

  • National Institutes of Health (NIH) . Regioselective Synthesis and Characterization of Phenylaminopyrazole Derivatives. PMC Articles.

  • MDPI Molecules . Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

  • UAB Research . Preparation, separation and characterization of two pyrazolic regioisomers.

Technical Support Center: Improving Regioselectivity in 1-Methyl-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of 1-methyl-pyrazoles. The Knorr pyrazole synthesis, a classic and widely used method, often presents challenges when unsymmetrical 1,3-dicarbonyl compounds are used, leading to mixtures of regioisomers.[1] This can be a significant hurdle, as different regioisomers may exhibit vastly different biological activities and physicochemical properties.[2]

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve high regioselectivity and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of 1-methyl-pyrazole synthesis, and why is controlling their formation so critical?

A1: In the synthesis of 1-methyl-pyrazoles from methylhydrazine and an unsymmetrical 1,3-dicarbonyl compound, two different constitutional isomers, known as regioisomers, can be formed.[3] This happens because the initial nucleophilic attack by one of the nitrogen atoms of methylhydrazine can occur at either of the two non-equivalent carbonyl carbons of the diketone.[1] For instance, the reaction of methylhydrazine with 1-phenyl-1,3-butanedione can yield either 1,5-dimethyl-3-phenyl-1H-pyrazole or 1,3-dimethyl-5-phenyl-1H-pyrazole.[2]

The precise arrangement of substituents on the pyrazole ring is crucial as it dictates the molecule's three-dimensional shape and electronic properties. Consequently, regioisomers often have distinct biological activities, toxicological profiles, and physical properties like solubility and crystallinity.[2] For therapeutic applications, isolating a single, pure regioisomer is almost always a regulatory and efficacy requirement.

Q2: What are the fundamental factors governing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regiochemical outcome is a delicate balance of several factors related to the reactants and reaction conditions:[1]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups near a carbonyl carbon increase its partial positive charge, making it a more favorable site for the initial nucleophilic attack by methylhydrazine.[3]

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can physically obstruct the approach of the nucleophile, directing the methylhydrazine to attack the less sterically hindered carbonyl group.[1][2]

  • Reaction Conditions: The choice of solvent, catalyst (acidic or basic), and temperature can significantly influence the reaction pathway and the resulting ratio of regioisomers.[3][4] For instance, acidic conditions can alter which nitrogen atom of methylhydrazine is the primary nucleophile.

Q3: I'm observing a nearly 1:1 mixture of regioisomers. What is the most impactful initial step I can take to improve selectivity?

A3: If you are obtaining a poor ratio of regioisomers, the most impactful initial troubleshooting step is often to change the solvent.[2] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), has been shown to dramatically enhance regioselectivity in many cases.[3] These solvents can influence the reaction pathway through their unique hydrogen-bonding capabilities.[3]

Troubleshooting Guides

Problem 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones

Symptoms: You are consistently obtaining a mixture of 1,3- and 1,5-disubstituted pyrazoles with a ratio that is difficult to separate.

Possible Cause: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient under your current reaction conditions to favor one reaction pathway over the other.

Troubleshooting Workflow:

G start Start: Poor Regioselectivity solvent Step 1: Solvent Modification Switch to 2,2,2-Trifluoroethanol (TFE). start->solvent temp Step 2: Temperature Adjustment Lower the reaction temperature (e.g., to 0°C or RT). solvent->temp If selectivity is still low ph Step 3: pH Modification Add a catalytic amount of acid (e.g., acetic acid) or base. temp->ph If selectivity is still low success Success: High Regioselectivity Achieved ph->success If desired isomer is major product fail Consult Advanced Strategies ph->fail If mixture persists G cluster_0 Reaction Pathway Start Unsymmetrical 1,3-Diketone + Methylhydrazine Attack_C1 Attack at Carbonyl 1 Start->Attack_C1 Attack_C2 Attack at Carbonyl 2 Start->Attack_C2 Intermediate_A Hydrazone Intermediate A Attack_C1->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B Cyclize_A Cyclization & Dehydration Intermediate_A->Cyclize_A Cyclize_B Cyclization & Dehydration Intermediate_B->Cyclize_B Product_A Regioisomer A (e.g., 1,5-disubstituted) Cyclize_A->Product_A Product_B Regioisomer B (e.g., 1,3-disubstituted) Cyclize_B->Product_B

Sources

Troubleshooting low yields in 5-amino-pyrazole cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-Pyrazole Cyclization

Topic: Troubleshooting Low Yields in 5-Amino-Pyrazole Synthesis via


-Ketonitrile Condensation
Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers.[1]

Executive Summary & Diagnostic Overview

The Challenge: The cyclization of


-ketonitriles (3-oxo-propanenitriles) with hydrazines is the industry-standard route to 5-aminopyrazoles.[1] However, this reaction is notoriously sensitive to electronic and steric factors, often resulting in low yields due to three primary failure modes:
  • Regioisomer Misalignment: Formation of the thermodynamically less stable 3-aminopyrazole isomer.

  • Incomplete Cyclization: Stalling at the hydrazone intermediate.

  • Workup Losses: High aqueous solubility of the amphoteric product leading to loss during phase separation.[1]

Quick Diagnostic Tree: Use the following logic flow to identify your specific failure mode before proceeding to the detailed modules.

DiagnosticTree Start START: Low Yield Observed CheckTLC 1. Check Crude LCMS/NMR Start->CheckTLC Isomer Wrong Regioisomer Major? CheckTLC->Isomer Multiple peaks SM_Left SM Remaining? CheckTLC->SM_Left SM present Clean_Crude Crude looks clean but mass is low? CheckTLC->Clean_Crude High purity Isomer->SM_Left No Regio_Issue ISSUE: Regiocontrol (See Section 2) Isomer->Regio_Issue Yes Kinetics_Issue ISSUE: Kinetics/Stalling (See Section 3) SM_Left->Kinetics_Issue Yes (Hydrazone intermediate) Workup_Issue ISSUE: Isolation/Solubility (See Section 4) SM_Left->Workup_Issue No (Decomposition) Clean_Crude->Workup_Issue Yes

Figure 1. Diagnostic decision tree for troubleshooting 5-aminopyrazole synthesis.

Issue: Regioselectivity (The "Wrong Isomer" Problem)

Symptom: LCMS shows a product with the correct mass but incorrect retention time, or NMR confirms the formation of 3-aminopyrazole (or a mixture) instead of the desired 5-aminopyrazole.

Technical Insight: The reaction proceeds via two competing pathways governed by the initial nucleophilic attack.

  • Path A (Thermodynamic - Desired): Terminal hydrazine nitrogen attacks the ketone. This forms a hydrazone intermediate that cyclizes to the 5-aminopyrazole.[1][2][3][4] This is favored by acidic conditions and heat .

  • Path B (Kinetic - Undesired): The more nucleophilic (internal) nitrogen attacks the nitrile (rare) or the ketone (common under basic conditions), leading to 3-aminopyrazoles or hydroxypyrazoles.[1]

Mechanism Visualization:

Mechanism Reactants Beta-Ketonitrile + Hydrazine Hydrazone Hydrazone Intermediate (C=N formation) Reactants->Hydrazone Acid/Heat Product_3 3-Amino-Pyrazole (Kinetic) Reactants->Product_3 Base/Low Temp (Direct Attack) Path_A Cyclization on Nitrile Hydrazone->Path_A Product_5 5-Amino-Pyrazole (Thermodynamic) Path_A->Product_5

Figure 2. Competing mechanistic pathways in pyrazole cyclization.

Troubleshooting Protocol:

VariableRecommendation for 5-AminopyrazoleRationale
Solvent Ethanol or Toluene Protic solvents stabilize the transition state for 5-amino formation.[1] Avoid basic solvents like Pyridine.
Catalyst Acetic Acid (AcOH) or HCl Acid activates the ketone for attack by the terminal nitrogen (less hindered) and promotes hydrazone formation [1].[1]
Temperature Reflux (>80°C) High temperature ensures thermodynamic equilibration to the stable 5-amino isomer.[1]
Reagent Order Pre-mix Ketone + AcidActivate the ketone before adding hydrazine to discourage competitive attack on the nitrile.[1]

Q: I am using an aryl hydrazine and getting a 50:50 mixture. How do I fix this? A: Switch to glacial acetic acid as the solvent or co-solvent.[1] The high acidity protonates the hydrazine, reducing the nucleophilicity of the internal nitrogen (which is adjacent to the aryl ring), forcing the reaction through the terminal nitrogen [2].

Issue: Incomplete Conversion (Stuck at Hydrazone)

Symptom: The reaction stalls, showing a persistent intermediate (M+H match for hydrazone) that does not cyclize even after prolonged heating.

Technical Insight: The initial condensation (ketone + hydrazine


 hydrazone) is fast.[1] The second step—intramolecular attack of the nitrogen onto the nitrile carbon—is the rate-determining step (RDS). This step requires the nitrile to be sufficiently electrophilic. Electron-rich substituents on the 

-ketonitrile can deactivate the nitrile.[1]

Troubleshooting Protocol:

  • Increase Reaction Temperature:

    • If refluxing in EtOH (78°C) is insufficient, switch to n-Butanol (117°C) or Toluene (110°C) .[1]

    • Caution: Ensure your hydrazine is stable at these temperatures.

  • Microwave Irradiation:

    • Microwave heating is highly effective for overcoming the activation energy barrier of the cyclization step.

    • Protocol: Seal the reaction in a microwave vial with EtOH/AcOH. Heat to 120–150°C for 10–30 minutes . This often drives conversion from <40% to >90% [3].

  • Lewis Acid Additives:

    • If Brønsted acids fail, add ZnCl₂ (10 mol%) or Sc(OTf)₃ .[1] These coordinate to the nitrile nitrogen, increasing the electrophilicity of the cyano group and facilitating cyclization.

Issue: Isolation & Purification (The "Disappearing Product")

Symptom: The reaction looks clean on LCMS, but after aqueous workup, the mass recovery is <20%.

Technical Insight: 5-Aminopyrazoles are amphoteric .[1]

  • Basic: The primary amine and the pyrazole N2.[1]

  • Acidic: The pyrazole N1-H (if unsubstituted).[1] Consequently, they are soluble in both acidic water (as salts) and basic water (as anions), making extraction difficult.[1]

Troubleshooting Protocol:

Option A: The "No-Workup" Precipitation (Best for Scale-up) [1]

  • Cool the reaction mixture to 0°C.

  • Slowly add cold water or Et₂O.

  • The product often precipitates as a solid. Filter and wash with cold Et₂O.

Option B: pH-Controlled Extraction [1]

  • Evaporate the reaction solvent (EtOH/Toluene) completely.

  • Resuspend residue in EtOAc (or DCM/iPrOH 3:1 for polar compounds).

  • Crucial Step: Adjust the aqueous layer pH to neutral (pH 7–8) using Saturated NaHCO₃.[1]

    • Do not use strong base (NaOH)

      
       deprotonates N1-H 
      
      
      
      water soluble.
    • Do not use strong acid (HCl)

      
       protonates NH₂ 
      
      
      
      water soluble.

Option C: Catch-and-Release (SCX Column) For small scale (<100 mg), use a Strong Cation Exchange (SCX) cartridge.[1]

  • Load reaction mixture (dissolved in MeOH).

  • Wash with MeOH (removes non-basic impurities).

  • Elute with 2M NH₃ in MeOH . The ammonia displaces the aminopyrazole.

Validated Experimental Protocols

Protocol A: Standard Acid-Catalyzed Cyclization

Best for: General synthesis, acid-stable substrates.[1]

  • Setup: To a round-bottom flask, add the

    
    -ketonitrile (1.0 equiv) and Ethanol  (0.5 M concentration).
    
  • Activation: Add Glacial Acetic Acid (10–20 vol% relative to EtOH). Stir for 5 mins.

  • Addition: Add Hydrazine Monohydrate (1.2 equiv) dropwise.

    • Note: Exotherm is possible.

  • Reaction: Heat to reflux (80°C) for 4–12 hours. Monitor by LCMS.[2]

  • Workup:

    • Concentrate in vacuo to ~20% volume.

    • Pour into ice-water. Neutralize with sat. NaHCO₃ to pH 7.

    • Filter the precipitate.[5][6] If no solid forms, extract with EtOAc (

      
      ).
      
Protocol B: Microwave-Assisted Synthesis

Best for: Sluggish reactions, electron-rich nitriles.[1]

  • Setup: In a 5 mL microwave vial, dissolve

    
    -ketonitrile (1.0 equiv) in EtOH  (3 mL).
    
  • Reagents: Add Hydrazine Hydrate (1.5 equiv) and AcOH (0.5 mL).

  • Conditions: Seal and irradiate at 140°C for 15 minutes (High Absorption setting).

  • Workup: Pour into water, adjust pH to 7, filter solid product.

References

  • BenchChem. (2025).[1][5][7] Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Retrieved from [1]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry. Retrieved from

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.[1] Retrieved from

  • Organic Syntheses. (1968).[1] 3(5)-Aminopyrazole Synthesis Procedure. Org. Synth. 1968, 48, 8. Retrieved from [1]

Sources

Technical Support Center: Purification of 5-Amino-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 5-amino-1-methyl-1H-pyrazole-3-carboxamide. This document offers in-depth technical guidance to address common challenges encountered during the purification of this important heterocyclic compound.

Introduction

5-Amino-1-methyl-1H-pyrazole-3-carboxamide is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final drug substance. The synthesis of this molecule can often lead to the formation of closely related byproducts, making its purification a critical and sometimes challenging step. This guide provides practical solutions to common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 5-amino-1-methyl-1H-pyrazole-3-carboxamide?

A1: Based on common synthetic routes, which typically involve the cyclocondensation of a methylhydrazine derivative with a cyano-containing three-carbon component, followed by hydrolysis of a nitrile precursor, you should be aware of the following potential byproducts:

  • 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid: This is a very common impurity formed by the hydrolysis of the carboxamide functional group. This can occur during the reaction workup or even during storage if the material is exposed to moisture or acidic/basic conditions.

  • Regioisomers (e.g., 3-amino-1-methyl-1H-pyrazole-5-carboxamide): While many synthetic methods for 5-aminopyrazoles show high regioselectivity, the formation of the other regioisomer is always a possibility and can be challenging to separate due to similar physical properties.[1]

  • Unreacted Starting Materials and Intermediates: Depending on the specific synthetic pathway, residual starting materials or intermediates, such as cyano-containing precursors, can contaminate the final product.

Q2: My crude product is a sticky oil instead of a solid. What should I do?

A2: The "oiling out" of a product during crystallization is a common issue. It often indicates that the compound's melting point is lower than the temperature of the crystallization solvent or that the concentration of impurities is high, leading to a significant depression of the melting point. Here are some troubleshooting steps:

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature gradually before moving it to an ice bath or refrigerator. Rapid cooling can promote the formation of an oil over crystals.

  • Change the Solvent System: Experiment with different solvent or mixed-solvent systems. A solvent with a lower boiling point might be beneficial. For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[2]

  • Trituration: If the oil is persistent, try adding a non-polar solvent in which your product is insoluble (like hexane or diethyl ether) to the oil and vigorously scratching the flask with a glass rod. This can often induce crystallization.

Q3: I see multiple spots on my TLC plate after initial purification attempts. How can I improve the separation?

A3: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. To improve separation:

  • Optimize the TLC Solvent System: A good starting point for aminopyrazole derivatives is a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol. You can adjust the ratio to achieve better separation (a higher ratio of the more polar solvent will generally increase the Rf values).

  • Column Chromatography: If TLC shows that separation is possible, column chromatography is the next logical step for purification on a larger scale.

  • Acid-Base Extraction: Since the primary byproducts are often acidic (the carboxylic acid) or basic (unreacted amines), an acid-base extraction during the workup can be highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove basic impurities, followed by a wash with a dilute aqueous base (e.g., saturated sodium bicarbonate) to remove acidic impurities.

Troubleshooting Guide

This section provides a more detailed breakdown of common issues and their solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Use a less polar solvent or a mixed solvent system where the compound has lower solubility at room temperature. - Ensure the minimum amount of hot solvent was used for dissolution. - Cool the solution for a longer period in an ice bath to maximize crystal formation.[2]
Product is Contaminated with the Carboxylic Acid Byproduct Incomplete conversion of the nitrile precursor or hydrolysis of the carboxamide during workup or storage.- Perform a basic wash (e.g., with saturated NaHCO₃ solution) during the aqueous workup to remove the acidic byproduct. - Recrystallize from a solvent that preferentially dissolves one component. - If separation is difficult, consider column chromatography.
Presence of Regioisomeric Impurity Lack of complete regioselectivity in the cyclization reaction.- Careful optimization of reaction conditions (temperature, solvent, catalyst) can sometimes improve regioselectivity. - Preparative High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation of regioisomers, as their physical properties are often very similar.[3]
Colored Impurities in the Final Product Formation of colored byproducts from side reactions, often involving the hydrazine starting material.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization. The charcoal can adsorb colored impurities.

Purification Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)

This is a fundamental technique for purifying solid organic compounds.

Step-by-Step Procedure:

  • Dissolution: Place the crude 5-amino-1-methyl-1H-pyrazole-3-carboxamide in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring.

  • Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for instance, in a desiccator under vacuum.

Protocol 2: Purification by Column Chromatography

This method is used for separating compounds with different polarities.

Step-by-Step Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for 5-amino-1-methyl-1H-pyrazole-3-carboxamide is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-amino-1-methyl-1H-pyrazole-3-carboxamide.

Visualizing the Purification Workflow

Caption: A decision-making workflow for the purification of 5-amino-1-methyl-1H-pyrazole-3-carboxamide.

Physicochemical Data for Target Compound and Potential Byproducts

Understanding the properties of your target compound and its likely impurities is crucial for developing an effective purification strategy.

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted Solubility Comments
5-Amino-1-methyl-1H-pyrazole-3-carboxamide C₅H₈N₄O140.14Soluble in polar protic solvents (e.g., methanol, ethanol); sparingly soluble in non-polar solvents.The presence of amino and amide groups allows for hydrogen bonding, increasing polarity.
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid C₅H₇N₃O₂141.13Soluble in polar protic solvents; soluble in aqueous base.The carboxylic acid group makes this compound acidic and more polar than the corresponding amide.
3-Amino-1-methyl-1H-pyrazole-5-carboxamide C₅H₈N₄O140.14Similar to the 5-amino isomer.As a regioisomer, its polarity and solubility will be very similar to the target compound, making separation by simple extraction or recrystallization difficult.

Analytical Characterization

To confirm the purity and identity of your final product, a combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in a mixture and monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to separate closely related impurities like regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and identifying any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

References

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-10.
  • Supuran, C. T., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1083-1090.
  • Wang, L., et al. (2013). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Bioorganic & Medicinal Chemistry Letters, 23(15), 4411-4415.
  • Guzmán, A., et al. (2015). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Molecules, 20(7), 11986-11999.
  • Al-Azayza, S. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 153-164.
  • National Analytical Corporation. (n.d.). 5-Amino-1-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 709-714.
  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(3), 629-639.
  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(3), 629-639.
  • Lassagne, F., et al. (2011). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.
  • Amerigo Scientific. (n.d.). 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. Retrieved from [Link]

  • Awuchi, C. G. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-amino-1H-pyrazole-3-carboxylate. PubChem. Retrieved from [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Encapsulation and Adsorption Sciences, 5(3), 136-157.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Al-Omran, F., et al. (2002). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 49(6), 1037-1042.
  • National Center for Biotechnology Information. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Singh, R. K., et al. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds.

Sources

The Mechanistic Challenge: Why Aminopyrazoles Defy Simple Methylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-Methylation Side Reactions in Aminopyrazole Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity and over-alkylation bottlenecks during the N-methylation of aminopyrazoles.

Aminopyrazoles possess three competing nucleophilic centers: the N1 and N2 atoms of the pyrazole core, and the exocyclic amine (-NH2). Because pyrazoles rapidly tautomerize in solution, the N1 and N2 positions often exhibit near-equivalent nucleophilicity. When subjected to traditional methylating agents (e.g., methyl iodide, dimethyl sulfate), the reaction typically proceeds under kinetic control, ignoring subtle steric differences and yielding intractable mixtures of N1/N2 regioisomers[1]. Furthermore, prolonged reaction times or highly reactive electrophiles drive the formation of quaternary pyrazolium salts (over-methylation) or unwanted alkylation at the exocyclic amine[1].

Diagnostic FAQs & Troubleshooting Guide

Q1: My reaction yields a near 1:1 mixture of N1 and N2 methyl isomers. How can I drive regioselectivity without redesigning my entire synthetic route? Causality & Solution: Traditional methylating agents are too small to discriminate between the N1 and N2 environments based on steric hindrance. To solve this, you must artificially amplify the steric penalty of the undesired pathway. Recommendation: Replace methyl iodide with a bulky α-halomethylsilane. These reagents act as "masked" methyl groups. Their massive steric bulk forces alkylation exclusively at the less hindered nitrogen (typically N1). Once the bulky silane is attached, a simple protodesilylation step using a fluoride source (like TBAF) and water strips the silicon moiety, leaving behind a cleanly methylated N1-pyrazole[1].

Q2: I am observing methylation on the exocyclic amine rather than the pyrazole core. What is causing this? Causality & Solution: This is an issue of base selection and pKa mismatch. The pyrazole ring N-H has a pKa of ~14-15, whereas the exocyclic anilinic/aliphatic amine is much less acidic. If you use a weak base that fails to fully deprotonate the pyrazole ring, the neutral exocyclic amine can act as a competing nucleophile. Recommendation: Utilize a stronger base (e.g., NaH or KHMDS) in a polar aprotic solvent (DMF or THF) to quantitatively generate the highly nucleophilic pyrazolide anion. The negative charge delocalized across the N1-N2 core will vastly outcompete the neutral exocyclic amine for the electrophile[1].

Q3: My product mass is missing after aqueous workup. LC-MS of the crude mixture shows a highly polar species with an M+15 mass. What happened? Causality & Solution: You have generated a quaternary pyrazolium salt. Once the first methyl group is added, the resulting N-methylpyrazole remains highly nucleophilic. If the methylating agent is present in excess, or if the reaction is left too long, the second ring nitrogen will attack the electrophile, forming a permanently charged, water-soluble salt that washes away in the aqueous layer[1]. Recommendation: Strictly control the stoichiometry of the methylating agent (1.05 equivalents max). Alternatively, shift to a thermodynamically controlled protecting group strategy (like the SEM-switch) which prevents over-alkylation by design[2].

Q4: Can biocatalysis provide a viable alternative for extreme regiocontrol? Causality & Solution: Yes. When small-molecule steric control fails, enzymatic active sites can provide absolute spatial restriction. Engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases have been developed using software like FuncLib to accept promiscuous pyrazole substrates. These enzymes lock the pyrazole in a specific orientation, delivering the methyl group with >99% regioselectivity[3].

Experimental Workflows & Methodologies

Protocol A: Regioselective N1-Methylation via α-Halomethylsilane Masking

This self-validating protocol leverages steric bulk to kinetically lock regioselectivity.

  • Alkylation: Dissolve the aminopyrazole (1.0 eq) in anhydrous DMF under an inert atmosphere. Add K₂CO₃ (2.0 eq) and stir for 15 minutes to initiate deprotonation.

  • Masked Addition: Add (chloromethyl)trimethylsilane (1.2 eq) dropwise. Heat the mixture to 80 °C and monitor via LC-MS. The steric bulk prevents quaternary salt formation.

  • Protodesilylation: Upon complete consumption of the starting material, cool the reaction to room temperature. Add a 1.0 M solution of TBAF in THF (1.5 eq) and a stoichiometric amount of water. Heat to 60 °C for 2-4 hours to effect the protodesilylation[1].

  • Workup: Dilute with ethyl acetate, wash extensively with brine to remove DMF and TBAF salts, dry over Na₂SO₄, and purify via silica gel chromatography[1].

Protocol B: The "SEM-Switch" for Thermodynamic Regiocontrol

This protocol utilizes thermodynamic equilibration to correct kinetic mixtures of regioisomers[2].

  • Initial Protection: React the aminopyrazole with SEM-Cl (1.1 eq) and DIPEA in DCM. This yields a kinetic mixture of N1-SEM and N2-SEM protected pyrazoles.

  • Thermodynamic Equilibration (The Switch): Concentrate the mixture and redissolve in acetonitrile. Add a catalytic amount of SEM-Cl (10 mol%) and heat to reflux. The catalytic SEM-Cl reversibly forms a bis-SEM pyrazolium intermediate, allowing the system to equilibrate exclusively to the thermodynamically favored, less sterically hindered SEM regioisomer[2].

  • Alkylation & Deprotection: The unprotected nitrogen is now free for directed N-alkylation (e.g., using MeI). Subsequent removal of the SEM group yields the pure, regioselectively methylated aminopyrazole[2].

Quantitative Data: Strategy Comparison

StrategyReagent / CatalystTypical N1:N2 RatioOver-alkylation RiskPros & Cons
Direct Kinetic MeI, K₂CO₃~ 1:1 to 3:1HighPro: Cheap, fast.Con: Poor selectivity, requires complex chromatography[1].
Steric Masking α-Halomethylsilanes> 90:10LowPro: Excellent N1 selectivity.Con: Requires a two-step (alkylation/desilylation) one-pot sequence[1].
Thermodynamic Switch SEM-Cl (Catalytic)> 95:5NonePro: Corrects kinetic mixtures; enables sequential functionalization.Con: Adds protection/deprotection steps[2].
Biocatalytic Engineered MTs + SAM> 99:1NonePro: Perfect regiocontrol.Con: Low scalability, requires specialized enzymes[3].

Decision Logic Visualization

NMethylationLogic Start Aminopyrazole N-Methylation Assess Are ring substituents sterically biased? Start->Assess Direct Direct Methylation (MeI, Base) Assess->Direct Yes, strong bias Masked Steric Masking (α-Halomethylsilanes) Assess->Masked No, need simple N1 selectivity SEM Thermodynamic Control (SEM-Switch) Assess->SEM No, need complex C/N functionalization Bio Biocatalysis (Engineered MTs) Assess->Bio No, need absolute >99% precision

Workflow for selecting the optimal N-methylation strategy based on substrate steric bias.

References

  • [1] BenchChem. "Technical Support Center: Selective N-Methylation of Pyrazoles." BenchChem.1

  • [2] McLaughlin, M., et al. "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." PMC, National Institutes of Health. 2

  • [3] Synfacts Contributors. "Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes." Synfacts, Thieme Connect. 3

Sources

Technical Support Center: Purification of 5-amino-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Hydrazine Impurities to <10 ppm (ICH M7 Compliance) Product Code: 5-AMP-3-CA (Generic Reference) CAS Reference: 1339130-00-5 (Analogous/Related Structures) Support Tier: Level 3 (Process Chemistry & Regulatory Compliance)

Executive Summary & Safety Warning

The Problem: You are synthesizing 5-amino-1-methyl-1H-pyrazole-3-carboxamide , likely via the condensation of a nitrile intermediate with methylhydrazine (or hydrazine followed by methylation). Hydrazine (


) and Methylhydrazine (

) are potent nucleophiles and known Genotoxic Impurities (GTIs).

The Challenge: Because your product contains both an amine (


) and a carboxamide  (

) moiety, it shares significant polarity and H-bonding capability with hydrazine. This makes standard separation (like simple filtration) inefficient, as hydrazine often co-crystallizes or adsorbs to the polar amide surface.

Regulatory Context (ICH M7): Hydrazine is a Class 1 mutagen. For a drug substance with a daily dose of


 mg, the acceptable intake is often limited to 1.5 µ g/day  , translating to extremely low ppm limits in the API (often <10 ppm).

Troubleshooting Guide: Select Your Issue

Issue A: Hydrazine levels are consistently high (>1000 ppm) in the crude solid.
  • Diagnosis: Inefficient phase separation or occlusion of mother liquor in the crystal lattice.

  • Solution:

Issue B: Hydrazine is "sticking" at 50–100 ppm despite recrystallization.
  • Diagnosis: Chemical adsorption. The hydrazine is hydrogen-bonded to the amide.

  • Solution:

Issue C: I cannot detect hydrazine, but I need to prove it's absent.
  • Diagnosis: Poor analytical sensitivity due to lack of chromophores.

  • Solution:

Detailed Protocols

Protocol 1: The "Displacement" Wash (Solvent Swish)

Mechanism: Hydrazine is highly soluble in water and lower alcohols. 5-amino-1-methyl-1H-pyrazole-3-carboxamide has limited solubility in cold water/isopropanol mixtures. We utilize this solubility gap.

Step-by-Step:

  • Slurry Formation: Suspend the crude solid in 10 volumes (10 mL per 1 g of solid) of a 5:1 mixture of Isopropanol (IPA) : Water .

  • Thermal Cycle: Heat the slurry to 50°C for 1 hour. Do not dissolve completely; we want a digestion (Ostwald ripening) to release occluded impurities.

  • Cooling: Cool slowly to 0–5°C over 2 hours.

  • Filtration: Filter the solid.

  • Displacement Wash (Critical): Wash the cake with 2 volumes of cold IPA.

    • Why? Water holds the hydrazine. If you dry the cake with water still present, the hydrazine concentrates back onto the solid. The IPA wash displaces the hydrazine-rich water.

  • Drying: Vacuum dry at 45°C.

Expected Result: Reduction of hydrazine from ~5000 ppm to <100 ppm.

Protocol 2: Chemical Scavenging (The Acetylacetone Method)

When to use: When physical washing fails (Issue B). Concept: We convert the toxic, basic hydrazine into a neutral, lipophilic pyrazole derivative using 2,4-Pentanedione (Acetylacetone) . This derivative is easily washed away.

The Chemistry:



Workflow Diagram:

ScavengingProcess Crude Crude Product (contains Hydrazine) Solvent Dissolve in MeOH or EtOH Crude->Solvent Scavenger Add Scavenger: Acetylacetone (1.5 eq vs Hydrazine) Solvent->Scavenger Reaction Reaction: Forms 3,5-Dimethylpyrazole Scavenger->Reaction Stir 2h @ RT Workup Precipitation/Filtration Reaction->Workup Add Water/Cool Waste Filtrate: Contains Scavenged Impurity Workup->Waste Final Pure Product (<10 ppm Hydrazine) Workup->Final

Figure 1: Workflow for chemical scavenging of hydrazine impurities.

Step-by-Step:

  • Dissolution: Dissolve your crude pyrazole carboxamide in Methanol (MeOH) (approx. 5-8 volumes) at reflux.

  • Scavenger Addition: Add Acetylacetone (0.5 mol% relative to the main product, or 2 equivalents relative to the estimated hydrazine content).

    • Note: Acetylacetone is preferred over acetone because the resulting pyrazole is thermodynamically stable and won't hydrolyze back to hydrazine during aqueous workup.

  • Reflux: Stir at reflux for 30–60 minutes.

  • Crystallization: Add Water (anti-solvent) slowly to precipitate the product.

  • Filtration: Filter the solid. The impurity (3,5-dimethylpyrazole) remains in the MeOH/Water mother liquor.

Protocol 3: Analytical Verification (HPLC-UV)

The Problem: Hydrazine has no UV chromophore. You cannot "see" it on standard HPLC at 254 nm. The Fix: Pre-column derivatization with Benzaldehyde .

Method Parameters:

ParameterSetting
Reagent Benzaldehyde (excess)
Reaction Forms Benzalazine (highly UV active)
Column C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm
Mobile Phase A: 0.1% H3PO4 in Water / B: Acetonitrile
Detection UV @ 310 nm (Specific to the azine)
Limit of Quantitation Typically 0.5 – 1.0 ppm

Procedure:

  • Dissolve 100 mg of product in 10 mL diluent.

  • Add 100 µL Benzaldehyde.

  • Shake for 10 minutes (Derivatization is fast).

  • Inject.[1] Look for the Benzalazine peak (usually elutes late due to high lipophilicity).

Comparative Data: Purification Efficiency

The following table summarizes the efficiency of different purification methods based on internal application data for pyrazole-carboxamide intermediates.

Purification MethodStarting Hydrazine (ppm)Final Hydrazine (ppm)Yield Loss (%)ProsCons
Simple Water Wash 5000800< 5%Cheap, FastIneffective for trace levels
Protocol 1 (IPA/Water Slurry) 50004510-15%Scalable, No new reagentsModerate yield loss
Protocol 2 (Scavenging) 800< 515-20%Highest Purity , RobustRequires validation of scavenger removal
Resin Treatment (DOWEX) 800505%Good yieldSlow, expensive for large scale

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Acetylacetone for scavenging? A: Yes, but with caution. Acetone forms an acetone azine. While volatile, this bond is labile (reversible) in the presence of water and acid. If your subsequent steps involve aqueous acidic conditions, the hydrazine may regenerate. Acetylacetone forms an aromatic ring (pyrazole) which is irreversible.

Q: My product is water-soluble. How do I remove hydrazine? A: If your 5-amino-pyrazole is water-soluble, you cannot use water as an anti-solvent. In this case, use Cation Exchange Chromatography . Hydrazine is a stronger base (di-basic) and smaller molecule than your pyrazole amide. Pass the solution through a weak cation exchanger; hydrazine will bind tighter, or use a specific scavenger resin (aldehyde-functionalized polymer).

Q: What are the safety risks of the Scavenging Protocol? A: Acetylacetone is flammable and toxic. However, the main risk is generating 3,5-dimethylpyrazole . While not a GTI, it is an organic impurity. You must demonstrate that the scavenger itself is removed (usually via the same HPLC method, as it is UV active).

Q: Does this apply to Methylhydrazine as well? A: Yes. Methylhydrazine will react with Acetylacetone to form 1,3,5-trimethylpyrazole . The solubility and removal principles are identical.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3]

  • Teasdale, A., et al. (2013). "Mechanism-based approach to the control of genotoxic impurities: Hydrazine." Organic Process Research & Development, 17(2), 221–230.

  • Pfizer Inc. (2018). Process for the preparation of Apixaban and intermediates thereof. US Patent 9,932,336. (Describes purification of pyrazole carboxamide intermediates).

  • European Medicines Agency. (2014). Scientific Guideline on the Assessment and Control of DNA Reactive Impurities.

Sources

Technical Support Center: Stability of 5-amino-1-methyl-1H-pyrazole-3-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-amino-1-methyl-1H-pyrazole-3-carboxamide. It addresses common stability issues encountered in solution, offering troubleshooting advice and systematic protocols to investigate degradation pathways. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common observations and queries regarding the stability of 5-amino-1-methyl-1H-pyrazole-3-carboxamide solutions.

Q1: My solution of 5-amino-1-methyl-1H-pyrazole-3-carboxamide is turning yellow or brown. What is causing this discoloration and how can I prevent it?

A color change, particularly to brown, is a strong indicator of oxidative degradation.[1] The pyrazole ring system and the electron-rich amino group are susceptible to oxidation, which can be initiated by dissolved atmospheric oxygen or trace peroxide impurities in solvents.

  • Causality: Oxidation often proceeds via radical mechanisms, leading to the formation of highly conjugated, colored byproducts. This process can be accelerated by light and elevated temperatures.

  • Preventative Measures:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[1][2] Purging the solvent with the inert gas before dissolution is a highly effective practice.

    • Solvent Purity: Use high-purity, peroxide-free solvents. If peroxide formation is a possibility (e.g., in aged ethers or THF), test for peroxides and purify the solvent if necessary.

    • Light Protection: Store the solution in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation, which can generate radicals that initiate oxidation.[1][2]

    • Temperature Control: Store solutions at recommended cool temperatures (2-8°C or frozen at -20°C) to slow the rate of all chemical degradation, including oxidation.[1][3]

Q2: I am observing new peaks in my HPLC/LC-MS chromatogram after storing my solution for a short period. What are the likely causes?

The appearance of new peaks is a definitive sign of chemical degradation.[1] For 5-amino-1-methyl-1H-pyrazole-3-carboxamide, the most probable degradation pathways in solution, besides oxidation, are hydrolysis and photodegradation.

  • Likely Causes:

    • Hydrolysis: The carboxamide functional group is susceptible to hydrolysis, especially under strongly acidic or basic conditions, which would yield 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid.[2][4] The rate is highly pH-dependent.

    • Photodegradation: Exposure to UV or even ambient laboratory light can cause photochemical reactions, leading to various degradants.[2]

  • Troubleshooting Action: The most effective way to identify these unknown peaks and understand the compound's intrinsic stability is to perform a systematic forced degradation study . This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to predict and identify potential degradation products.[2][5][6]

Q3: My biological assay results are showing poor reproducibility. Could this be related to the stability of my compound stock solution?

Absolutely. Inconsistent results in biological assays are a classic symptom of compound instability.[1]

  • Root Causes:

    • Decreased Potency: If the parent compound degrades, its effective concentration in the assay decreases over time, leading to a weaker-than-expected biological response.

    • Interference from Degradants: Degradation products may not be inert. They could have their own biological activity (either agonistic or antagonistic), or they might interfere with the assay technology itself (e.g., fluorescence quenching, absorbance overlap), leading to unreliable data.[1]

  • Best Practices:

    • Fresh Solutions: Whenever possible, prepare solutions fresh from solid material before each experiment.

    • Aliquot and Freeze: If a stock solution must be stored, dispense it into single-use aliquots and store them at -20°C or -80°C. This avoids repeated freeze-thaw cycles, which can accelerate degradation.

    • Re-analysis: Periodically re-analyze the purity of your stock solution via HPLC to ensure its integrity before use in critical experiments.

Q4: What are the optimal conditions for preparing and storing a solution of 5-amino-1-methyl-1H-pyrazole-3-carboxamide?

Based on the chemical structure and general knowledge of pyrazole derivatives, the following conditions are recommended to maximize solution stability:

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C to -80°C (long-term)Slows the kinetics of all degradation pathways.[1][3]
Light Exposure Protect from light (use amber vials or foil)Prevents photodegradation.[1][2][7]
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes oxidative degradation.[1][2]
Solvent Use high-purity, anhydrous, degassed solvents.Avoids hydrolysis and oxidation initiated by water or dissolved oxygen.
pH Prepare in a buffered solution near neutral pH (6-7.5), if compatible with solubility and the experiment.Avoids acid- or base-catalyzed hydrolysis of the carboxamide group.[2]
Storage Vessel Use high-quality, non-reactive glass vials with tight-fitting caps.Prevents leaching of contaminants and solvent evaporation.

Section 2: In-Depth Stability Investigation: A Guide to Forced Degradation Studies

Forced degradation, or stress testing, is an essential study in drug development and a powerful tool in research. It provides critical insights into the intrinsic stability of a molecule by identifying likely degradation pathways and products.[6][8] This information is crucial for developing stability-indicating analytical methods, which can separate the parent compound from all potential degradants.[5]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Typical) cluster_controls Controls cluster_analysis Analysis A Prepare Stock Solution (e.g., in Acetonitrile or Water) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solution at 80°C) A->E F Photostability (ICH Q1B Light Exposure) A->F G Unstressed Stock (t=0) A->G H Dark Control (for Photostability) A->H I RT Control (for Thermal) A->I J Neutralize Samples (if applicable) B->J C->J D->J E->J F->J K Analyze by HPLC-UV/PDA and LC-MS G->K H->J I->J J->K L Evaluate Results: - % Degradation - Peak Purity - Mass Balance - Identify Degradants K->L

Caption: General workflow for a forced degradation study.
Experimental Protocols

The following are detailed, step-by-step protocols for conducting a forced degradation study. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[9]

Protocol 1: Acid and Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Place both samples in a temperature-controlled bath at 60°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl. This is critical to stop the reaction and prevent damage to the HPLC column.

  • Analysis: Analyze by HPLC, comparing to an unstressed control.

Protocol 2: Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.[2][8]

  • Incubation: Keep the sample at room temperature, protected from light. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours).

  • Analysis: Analyze directly by HPLC.

Protocol 3: Thermal Stress

  • Preparation: Prepare a 1 mg/mL solution in the intended formulation vehicle or a neutral buffer. Also, place a small amount of the solid compound in a vial.

  • Thermal Stress: Incubate both the solution and solid samples in a calibrated oven at a high temperature (e.g., 80°C).[2]

  • Incubation: Withdraw solution aliquots or solid samples at various time points (e.g., 24, 48, 72 hours).

  • Analysis: Dissolve the solid samples in a suitable solvent and analyze all samples by HPLC.

Protocol 4: Photostability Testing

  • Guideline: This protocol should be conducted according to ICH Guideline Q1B.[10]

  • Preparation: Place the solid compound and a solution of the compound in chemically inert, transparent containers.

  • Controls: Prepare identical "dark" control samples by wrapping them completely in aluminum foil.

  • Exposure: Expose the test samples to a light source that provides a standardized output of both visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.[7]

  • Analysis: Analyze the exposed and dark control samples by HPLC. Significant degradation in the exposed sample compared to the dark control indicates photosensitivity.

Section 3: Understanding the Chemistry of Degradation

A logical approach to troubleshooting stability issues requires understanding the underlying chemical mechanisms.

Troubleshooting_Logic Start Instability Observed (e.g., New Peaks, Color Change) Q1 Is there a visible color change (yellow/brown)? Start->Q1 A1_Yes Probable Cause: Oxidation Q1->A1_Yes Yes Q2 Was the solution exposed to strong acid or base? Q1->Q2 No Action1 Action: - Store under inert gas - Use degassed solvents - Protect from light A1_Yes->Action1 A2_Yes Probable Cause: Hydrolysis of Carboxamide Q2->A2_Yes Yes Q3 Was the solution exposed to light? Q2->Q3 No Action2 Action: - Buffer solution to neutral pH - Avoid pH extremes A2_Yes->Action2 A3_Yes Probable Cause: Photodegradation Q3->A3_Yes Yes Q4 Was the solution stored at elevated temperatures? Q3->Q4 No Action3 Action: - Use amber vials - Work in low-light conditions A3_Yes->Action3 A4_Yes Probable Cause: Thermal Degradation Q4->A4_Yes Yes Action4 Action: - Store at 2-8°C or frozen - Minimize time at RT A4_Yes->Action4

Caption: A decision tree for troubleshooting stability issues.
Plausible Degradation Pathways
  • Hydrolysis of the Carboxamide Group: This is one of the most predictable degradation pathways for this molecule. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. Both mechanisms lead to the cleavage of the C-N bond, forming 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid and ammonia.

  • Oxidation: The pyrazole ring, particularly when substituted with an activating amino group, can be susceptible to oxidative degradation. This can involve complex reaction pathways, including ring opening or hydroxylation, often resulting in a mixture of colored products.[2]

  • Influence of Substituents: The electron-donating amino group at the C-5 position increases the electron density of the pyrazole ring, which can enhance its susceptibility to electrophilic attack and oxidation. The methyl group at the N-1 position prevents tautomerization but does not significantly alter the core stability.[11] The carboxamide at C-3 is the primary site for potential hydrolysis.

References

  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). PMC.
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
  • Intramolecular reactions and chemical degrad
  • 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modul
  • Forced Degradation Studies for Biopharmaceuticals. (2020).
  • How to take 5 Amino 1MQ. (2025). Real Peptides.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
  • 5-Amino-N-methyl-1H-pyrazole-3-carboxamide. (n.d.). Sigma-Aldrich.
  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. (2025). BenchChem.
  • Photostability testing theory and practice. (2021). Q1 Scientific.

Sources

Technical Support Center: Recrystallization of 5-amino-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of 5-amino-1-methyl-1H-pyrazole-3-carboxamide via recrystallization. It is designed for researchers, chemists, and drug development professionals, offering troubleshooting advice and detailed protocols to overcome common experimental challenges. Our approach is grounded in the principles of solvent theory, crystallization kinetics, and practical laboratory experience with related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of 5-amino-1-methyl-1H-pyrazole-3-carboxamide?

Based on the molecular structure, which contains hydrogen bond donors (NH₂, amide N-H) and acceptors (C=O, pyrazole nitrogens), the compound is expected to be most soluble in polar solvents. For recrystallization, the ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

  • Primary Recommendation (Polar Protic Solvents): Alcohols such as ethanol , methanol , or isopropanol are excellent starting points. Ethanol, in particular, is frequently used for the recrystallization of related pyrazole derivatives and offers a good balance of solvating power and volatility.[1][2][3][4] A study on a structurally similar compound, 5-amino-3-methyl-1-phenylpyrazole, showed good solubility in various alcohols, which supports this choice.[5]

  • Secondary Recommendation (Polar Aprotic Solvents): Solvents like acetone or ethyl acetate can also be effective.[4][6][7] These are often used in mixed-solvent systems.

It is crucial to perform a small-scale solvent screen to confirm the ideal choice for your specific batch of material, as impurity profiles can affect solubility.

Q2: My compound is "oiling out" and not forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue in recrystallization.

Causality:

  • High Solute Concentration: The solution is too supersaturated, forcing the compound out of solution before it can organize into a crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for nucleation and crystal growth.

  • Low Melting Point: The melting point of your compound (or a eutectic mixture with impurities) is lower than the boiling point of the solvent. As the solution cools, it reaches the melting point of the compound before its saturation point, causing it to separate as a liquid.[8]

  • Impurities: Significant levels of impurities can disrupt the crystallization process and lower the melting point of the mixture.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% volume increase) to reduce the saturation level.[8]

  • Slow Down Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it on a hot plate that is turned off can promote gradual cooling, which favors the formation of well-ordered crystals.[8]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a few pure crystals from a previous batch, add one or two to the cooled solution to act as a template for crystallization.

  • Change Solvents: If oiling persists, consider switching to a lower-boiling point solvent or employing a mixed-solvent system (see Q5).

Q3: My recovery yield is very low after recrystallization. How can I improve it?

Low yield is a frequent problem and can often be traced to a few key experimental steps.

Potential Causes & Solutions:

  • Using Too Much Solvent: This is the most common reason for low recovery.[8] The compound remains in the mother liquor even after cooling because the solution is not saturated.

    • Solution: Evaporate some of the solvent under reduced pressure (e.g., using a rotary evaporator) to concentrate the solution, then attempt the cooling and crystallization process again.[8]

  • Premature Crystallization: The compound crystallizes on the filter paper or in the funnel during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Perform the hot filtration step as quickly as possible. If crystals do form, you can wash them through with a small amount of fresh, hot solvent.

  • Incomplete Crystallization: The solution was not cooled sufficiently or for long enough.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q4: The final crystals are colored or still appear impure. What should I do next?

If the crystals are not pure, a second recrystallization may be necessary. For colored impurities, the addition of activated charcoal can be effective.

Procedure for Decolorization:

  • Dissolve the impure compound in the minimum amount of hot solvent.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Add charcoal to the hot solution carefully, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the charcoal and then re-heat to boiling.

  • Keep the solution hot for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal.

  • Proceed with the cooling and crystallization steps as usual.

Note that activated charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield.[9]

Q5: When and how should I use a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent has the desired solubility profile. The strategy involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[3][10]

Recommended Pairs for this Compound:

  • Ethanol/Water: Ethanol is the "good" solvent, and water is the "anti-solvent."[3][4]

  • Acetone/Hexane: Acetone is the "good" solvent, and hexane is the "anti-solvent."[4]

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as described in the single-solvent method. The significant change in solvent polarity upon cooling will force the compound to crystallize out.

Experimental Protocols & Workflows

Visual Workflow: The Recrystallization Process

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Drying A 1. Dissolve Crude Compound in Minimum Hot Solvent B 2. (Optional) Add Charcoal for Decolorization A->B If colored C 3. Perform Hot Filtration to Remove Insolubles A->C If colorless B->C D 4. Cool Slowly to Room Temperature C->D E 5. Cool in Ice Bath to Maximize Precipitation D->E F 6. Collect Crystals via Vacuum Filtration E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Crystals Under Vacuum G->H

Caption: A standard workflow for single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization from Ethanol
  • Dissolution: Place the crude 5-amino-1-methyl-1H-pyrazole-3-carboxamide in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding ethanol in small portions until the solid has just dissolved.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Well-formed crystals should appear.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Solvent Selection Guide

The following table provides a starting point for solvent selection, based on literature for analogous pyrazole carboxamides.

SolventClassBoiling Point (°C)Expected BehaviorReference for Analogue
Ethanol Polar Protic78Good solubility when hot, lower solubility when cold. Excellent first choice.[1],[4]
Methanol Polar Protic65Similar to ethanol, but higher solubility may lead to lower yields. Good for more insoluble compounds.[3],
Isopropanol Polar Protic82Often provides excellent crystal quality.[6]
Acetone Polar Aprotic56Good "good" solvent for mixed systems. May be too strong a solvent on its own.[6],[4]
Ethyl Acetate Polar Aprotic77Moderate solvent. Useful for compounds with intermediate polarity.[11]
Water Polar Protic100Likely a poor solvent on its own but an excellent "anti-solvent" for use with alcohols.,[4],[10]
Hexane Non-polar69Very poor solvent. Primarily used as an "anti-solvent" with more polar solvents like acetone or ethyl acetate.[4]
DMF Polar Aprotic153Very high solubility. Generally unsuitable for recrystallization but indicates good solubility in polar aprotic media.[12],[5]

Troubleshooting Guide

This flowchart provides a logical path to diagnose and solve common recrystallization problems.

Troubleshooting cluster_problems Common Issues cluster_solutions Potential Solutions Start Start Recrystallization Outcome Crystals Formed? Start->Outcome Success Pure Crystals Obtained (Process Complete) Outcome->Success Yes Failure Problem Encountered Outcome->Failure No NoCrystals No Crystals Formed Failure->NoCrystals OilingOut Compound 'Oiled Out' Failure->OilingOut LowYield Low Yield Failure->LowYield Impure Crystals are Impure Failure->Impure Sol_TooMuchSolvent 1. Evaporate excess solvent. 2. Re-cool. NoCrystals->Sol_TooMuchSolvent Sol_Scratch 1. Scratch flask with glass rod. 2. Add a seed crystal. NoCrystals->Sol_Scratch Sol_Oiling 1. Re-heat and add more solvent. 2. Cool much slower. 3. Change to a lower BP solvent. OilingOut->Sol_Oiling Sol_Yield 1. Ensure minimum hot solvent was used. 2. Cool longer / colder. 3. Wash with ice-cold solvent. LowYield->Sol_Yield Sol_Impure 1. Re-recrystallize. 2. Use activated charcoal if colored. 3. Check solvent choice. Impure->Sol_Impure

Caption: A decision tree for troubleshooting recrystallization issues.

Safety Information

  • 5-amino-1-methyl-1H-pyrazole-3-carboxamide: May be harmful if swallowed and can cause skin and serious eye irritation.

  • General Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.

References

  • Benchchem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
  • Fisher Scientific. (2023). Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
  • Sigma-Aldrich. 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride. Sigma-Aldrich.
  • Sigma-Aldrich. 5-amino-1-methyl-1H-pyrazole-3-carboxamide. Sigma-Aldrich.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific.
  • Wang, Z., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
  • Li, Y., et al. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • Genc, N., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
  • Al-Shamari, A. M., et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs.
  • Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Al-Shamari, A. M., et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Rsc.org.
  • Benchchem. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Google Patents. (1973). US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. Google Patents.
  • ResearchGate. (n.d.). Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K. ResearchGate.
  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness Discussion Board.
  • Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp.
  • University of Rochester. Purification: How To. Chemistry Department.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 5-Amino-1-methyl-1H-pyrazole-3-carboxamide and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 5-amino-1-methyl-1H-pyrazole-3-carboxamide, a molecule of interest in medicinal chemistry. Due to the scarcity of directly published experimental data for this specific molecule, we will leverage established principles of NMR spectroscopy and comparative data from structurally related pyrazoles to predict its spectrum. This approach, grounded in empirical data from analogous compounds, offers a robust framework for spectral interpretation and structural verification.

The Structural Context: 5-Amino-1-methyl-1H-pyrazole-3-carboxamide

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The title compound, 5-amino-1-methyl-1H-pyrazole-3-carboxamide, features a pyrazole ring substituted with three key functional groups: a 5-amino group, a 1-methyl group, and a 3-carboxamide group. Each of these substituents imparts distinct electronic effects that influence the chemical environment, and thus the ¹H NMR chemical shifts, of the protons in the molecule.

Below is the chemical structure of 5-amino-1-methyl-1H-pyrazole-3-carboxamide, with the protons labeled for the subsequent discussion.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). b Add a small amount of TMS as an internal standard (0 ppm). a->b c Transfer the solution to a clean, dry NMR tube. b->c d Insert the sample into the NMR spectrometer. c->d e Lock the spectrometer on the deuterium signal of the solvent. d->e f Shim the magnetic field to achieve homogeneity. e->f g Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay). f->g h Apply Fourier transform to the FID. g->h i Phase the spectrum. h->i j Calibrate the chemical shift scale to the TMS signal. i->j k Integrate the signals. j->k

Figure 2. General workflow for ¹H NMR analysis.

Causality in Experimental Choices:

  • Choice of Solvent: DMSO-d₆ is often preferred for compounds with exchangeable protons (like NH₂) as it can slow down the exchange rate compared to other solvents, sometimes resulting in sharper signals. It also has a wide chemical shift window.

  • Internal Standard (TMS): Tetramethylsilane (TMS) is used as a universal reference point (0 ppm) because it is chemically inert, volatile (easy to remove), and gives a single sharp signal that does not typically overlap with analyte signals.

  • Shimming: This process is crucial for obtaining high-resolution spectra. It involves adjusting currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume, which leads to narrower and more symmetrical peaks.

This self-validating protocol ensures that the acquired data is of high quality and reproducible, which is essential for accurate structural elucidation.

Conclusion

References
  • Elguero, J., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64, 97-108. Retrieved from [Link]

  • Patel, H., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

  • Dufault, J. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • Aghapoor, K., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Heaney, F., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-7. Retrieved from [Link]

  • Williams, J. K. (1961). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-3methyl-4,5-dihydro-1H-pyrazole (5b) in CDCl₃. Retrieved from [Link]

  • UGC e-Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Patel, A. K., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Facile synthesis of 5-aminopyrazolo-quinolones. Retrieved from [Link]

  • Digital CSIC. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Aghapoor, K., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Retrieved from [Link]

  • Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2004). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Retrieved from [Link]

High-Resolution HPLC Separation of Pyrazole-3-Carboxamide and 5-Carboxamide Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the chromatographic bottleneck of resolving pyrazole regioisomers. The synthesis of pyrazole carboxamides—critical scaffolds for synthetic cannabinoids, CFTR modulators, and MAGL inhibitors—often yields an intractable mixture of 3-carboxamide and 5-carboxamide regioisomers. Separating pyrazole isomers is often challenging due to their similar physical and chemical properties, as regioisomers possess nearly identical polarities[1].

This guide objectively compares the performance of various HPLC stationary phases, dissects the mechanistic causality behind their separation, and provides a self-validating experimental protocol to ensure uncompromising analytical integrity.

Mechanistic Causality: Why Do These Isomers Co-elute?

To solve a separation problem, we must first understand the molecular geometry. In an


-substituted pyrazole, the 5-position is adjacent to the 

-substituent (e.g., an alkyl or aryl group).
  • The 5-Carboxamide (Sterically Hindered): The proximity of the

    
    -substituent creates a severe steric clash with the 5-carboxamide group. To relieve this strain, the amide bond twists out of the pyrazole ring's plane, breaking 
    
    
    
    -conjugation and creating a more compact, three-dimensional spatial footprint.
  • The 3-Carboxamide (Coplanar): The 3-position is sterically unhindered. The carboxamide group remains perfectly coplanar with the pyrazole ring, maximizing electron delocalization and presenting a flat, extended

    
    -electron surface.
    

Standard C18 columns rely purely on hydrophobic partitioning. Because the lipophilicity (LogP) of these two isomers is virtually identical, C18 phases often yield broad, co-eluting peaks or require excessively long semipreparative run times to achieve even partial separation[2]. To achieve baseline resolution, we must exploit the shape selectivity and


-polarizability  differences caused by the steric twist.

Stationary Phase Comparison & Performance Data

When standard C18 fails, orthogonal column chemistries must be employed. Biphenyl phases are particularly effective for pyrazole regioisomers because they leverage


 stacking, which strongly favors the flat 3-carboxamide over the twisted 5-carboxamide[3]. Alternatively, polysaccharide-based chiral columns (e.g., Chiralpak IC) can be repurposed to separate sterically distinct regioisomers via rigid inclusion cavities[4].
Quantitative Comparison of Stationary Phases
Column ChemistryPrimary Separation MechanismTypical Mobile PhaseResolution (

)
Typical Elution OrderBest Use Case
Standard C18 (e.g., Zorbax XDB)Hydrophobic PartitioningH₂O/MeOH + 0.1% Formic Acid< 1.5 (Partial)5-isomer, then 3-isomerInitial crude screening; simple alkyl pyrazoles.
Ultra Biphenyl

Stacking & Shape Selectivity
H₂O/MeCN + 1mM NH₄Formate> 2.0 (Baseline)5-isomer, then 3-isomerHigh-throughput analysis; complex aromatic pyrazoles[3].
Chiralpak IC Steric Inclusion & H-BondingHexane/EtOH (Isocratic)> 2.5 (Excellent)Variable (Cavity dependent)Preparative isolation; highly sterically bulky isomers[4].

Separation Logic and Chromatographic Workflows

G Mix Crude Synthesis Mixture (3- & 5-pyrazole regioisomers) TLC LC-MS Profiling (Identify Co-elution & Mass) Mix->TLC Decision Stationary Phase Selection TLC->Decision C18 C18 (Reverse Phase) Hydrophobic Partitioning Decision->C18 Biphenyl Biphenyl Phase π-π & Dipole Interactions Decision->Biphenyl Chiral Chiralpak IC Steric & H-Bonding Decision->Chiral Res1 Partial Resolution (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Biphenyl->Res2 Res3 High Resolution / Prep (Rs > 2.5) Chiral->Res3

Workflow for selecting the optimal HPLC stationary phase for pyrazole regioisomer separation.

Mechanism Isomer3 3-Carboxamide Isomer (Coplanar, Unhindered) BiphenylCol Biphenyl Stationary Phase Isomer3->BiphenylCol interacts with Isomer5 5-Carboxamide Isomer (Twisted, Sterically Hindered) Isomer5->BiphenylCol interacts with Int3 Strong π-π Stacking High Retention BiphenylCol->Int3 Int5 Weak π-π Stacking Low Retention BiphenylCol->Int5

Mechanistic divergence of 3- and 5-carboxamide isomers on a biphenyl stationary phase.

Validated Experimental Protocol: High-Resolution Separation

This protocol utilizes a Biphenyl stationary phase and is designed as a self-validating system . By incorporating specific mobile phase modifiers and dual-wavelength UV detection, you can definitively assign the regioisomers without needing pre-purified analytical standards.

Step 1: Mobile Phase Formulation & System Passivation

Basic pyrazoles are prone to secondary interactions with residual silanols on the silica support, which manifests as severe peak tailing[1].

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid + 1 mM Ammonium Formate. (Causality: The ammonium formate provides ionic strength to mask residual silanols, ensuring sharp, symmetrical peaks.)

  • Mobile Phase B: HPLC-grade Methanol + 0.1% Formic Acid.

  • Purge the LC system for 10 minutes to passivate the lines.

Step 2: Column Selection and Equilibration
  • Install a Restek Ultra Biphenyl column (100 × 2.1 mm, 3 µm) or equivalent[3].

  • Set the column oven to 35°C to optimize mass transfer kinetics.

  • Equilibrate the column at 5% Mobile Phase B at a flow rate of 0.4 mL/min until the baseline is completely stable.

Step 3: Gradient Elution Execution
  • Inject 2 µL of the crude pyrazole mixture (dissolved in initial mobile phase conditions to prevent solvent-shock band broadening).

  • Gradient Program:

    • 0.0 - 1.0 min: Hold at 5% B (Focuses the analytes at the column head).

    • 1.0 - 5.0 min: Linear ramp to 40% B.

    • 5.0 - 7.0 min: Steep ramp to 70% B.

    • 7.0 - 9.0 min: Hold at 70% B (Flushes highly retained impurities).

    • 9.0 - 12.0 min: Return to 5% B for re-equilibration.

Step 4: Orthogonal Validation (The Self-Validating Check)

To prove the method worked without external standards, utilize your Diode Array Detector (DAD) and Mass Spectrometer (MS):

  • Mass Confirmation: Both peaks must exhibit the exact same

    
     precursor ion in the MS trace, confirming they are regioisomers.
    
  • UV-Vis Causality Check: Extract the UV spectra for both peaks. The 5-carboxamide will elute first and will have a shorter

    
     (e.g., 245 nm) due to the steric twist breaking conjugation. The 3-carboxamide  will elute second (due to stronger 
    
    
    
    retention) and will exhibit a bathochromic shift (longer
    
    
    , e.g., 265 nm) due to its flat, fully conjugated system.

By linking the physical retention time to the photophysical UV data, the protocol validates its own success.

References

  • Benchchem.com.
  • MDPI. "Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands".
  • ResearchGate. "A new pyrazole-carboxamide type synthetic cannabinoid AB-CHFUPYCA[N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide] identified in illegal products".
  • NIH.gov.
  • Policija.si. "ANALYTICAL REPORT".

Sources

Analytical Platform Comparison: Mass Spectrometry Fragmentation of Amino-Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

Amino-pyrazole carboxamides are privileged scaffolds in modern drug discovery, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors, including Bruton's Tyrosine Kinase (BTK) and Aurora kinase inhibitors [1]. Accurately mapping their metabolic soft spots and structural degradation pathways is critical for lead optimization and pharmacokinetic profiling.

As a Senior Application Scientist, I frequently observe laboratories struggling to definitively assign the fragmentation spectra of these nitrogen-rich heterocycles. This guide objectively compares two leading mass spectrometry (MS) platforms—Triple Quadrupole (QqQ) via Collision-Induced Dissociation (CID) versus Orbitrap High-Resolution Mass Spectrometry (HRMS) via Higher-energy C-trap Dissociation (HCD) —evaluating their performance in the structural elucidation of amino-pyrazole carboxamides.

Mechanistic Causality in Fragmentation (E-E-A-T Insights)

To optimize MS parameters, one must first understand the gas-phase causality behind the fragmentation of amino-pyrazole carboxamides. The pyrazole scaffold's stability often requires high-energy collisional activation to yield diagnostic fragments [2].

  • Primary Cleavage (Exocyclic Loss): Upon electrospray ionization (ESI), protonation typically occurs at the most basic nitrogen (often the pyrazole ring nitrogen or the primary amine). This localized charge weakens adjacent bonds, driving the neutral loss of ammonia (-17 Da) or the entire carboxamide moiety (-44 Da).

  • Secondary Cleavage (Ring Opening): The nitrogen-rich pyrazole ring requires significantly higher activation energy to undergo ring opening. Once the exocyclic carboxamide is lost, the internal energy redistributes, forcing the cleavage of the weak N-N bond and resulting in the expulsion of hydrogen cyanide (-27 Da) or nitrogen gas (-28 Da).

  • Platform Discrepancies: Traditional QqQ CID often fails to capture the lower-mass diagnostic ions of the pyrazole core. This is due to either the "1/3 rule" low-mass cut-off inherent to ion trap configurations or insufficient energy transfer in standard collision cells. Conversely, Orbitrap HCD provides a beam-type collisional activation that prevents low-mass cut-off and yields rich, high-resolution fragmentation spectra, allowing for the exact mass assignment necessary to distinguish isobaric transformations [3].

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility and analytical rigor, the following step-by-step methodology outlines a self-validating system for analyzing these compounds.

Protocol: LC-MS/MS Analysis of Amino-Pyrazole Carboxamides

  • Sample Preparation: Reconstitute the synthesized amino-pyrazole carboxamide standard in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto an Ultra-High-Performance Liquid Chromatography (UHPLC) C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 7 minutes to ensure the separation of potential isobaric impurities.

  • Ionization Optimization: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Fragmentation Execution & Validation:

    • For QqQ (CID): Perform a product ion scan using Argon as the collision gas. Ramp the collision energy (CE) from 15 eV to 45 eV.

      • Self-Validation Step: Monitor the survival yield of the precursor ion. Ensure the precursor peak is <10% of the base peak at maximum CE to confirm exhaustive fragmentation.

    • For Orbitrap (HCD): Utilize Normalized Collision Energy (NCE) stepped at 20, 30, and 40 to capture both fragile and robust bonds in a single scan.

      • Self-Validation Step: Calculate the mass accuracy of the resulting fragments. The mass error must be <5 ppm to validate the empirical formula of the leaving groups (e.g., definitively distinguishing the loss of CONH2 from CO2).

Platform Performance Comparison: Quantitative Data

The following table summarizes the experimental fragmentation data for a model amino-pyrazole carboxamide (Precursor m/z 316.14), objectively comparing the detection capabilities of QqQ CID versus Orbitrap HCD.

Fragment Ion IdentityQqQ CID (Relative Abundance %)Orbitrap HCD (Relative Abundance %)Mass Accuracy (Orbitrap)Mechanistic Origin
[M+H]+ (m/z 316.14)15%5%< 1.0 ppmIntact Precursor
[M+H - NH3]+ (m/z 299.11)100% (Base Peak)45%1.2 ppmPrimary amine/amide cleavage
[M+H - CONH2]+ (m/z 272.13)40%100% (Base Peak)0.8 ppmCarboxamide neutral loss
[M+H - CONH2 - HCN]+ (m/z 245.12)5% (Poor transfer)65%2.1 ppmPyrazole ring opening
Aryl Fragment (m/z 106.05)Not Detected25%1.5 ppmDeep structural cleavage

Performance Verdict: While QqQ CID is highly sensitive for targeted quantitation (Multiple Reaction Monitoring) using the dominant m/z 299.11 transition, it lacks the energy deposition and resolution required for deep structural elucidation. Orbitrap HCD is the superior platform for metabolite identification, as its stepped NCE efficiently cracks the pyrazole ring (m/z 245.12) while maintaining sub-3 ppm mass accuracy.

Fragmentation Pathway Visualization

The diagram below maps the logical sequence of gas-phase degradation for this pharmacophore, highlighting the transition from exocyclic cleavage to heteroaromatic ring opening.

FragmentationPathway M Precursor Ion [M+H]+ m/z 316.14 F1 Loss of NH3 m/z 299.11 M->F1 -17 Da (Amine) F2 Loss of CONH2 m/z 272.13 M->F2 -44 Da (Carboxamide) F3 Pyrazole Ring Cleavage m/z 245.12 F2->F3 -27 Da (-HCN) F4 Aryl Cleavage m/z 106.05 F2->F4 Inductive Cleavage

Fig 1: Proposed MS/MS fragmentation pathway of a model amino-pyrazole carboxamide.

References

  • Title: Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: Molecules (MDPI) URL: [Link]

  • Title: Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Analytical Resolution of Pyrazole Primary Amines and Amides: A Comparative Guide to FT-IR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In pharmaceutical development and agrochemical synthesis, the pyrazole scaffold is a privileged pharmacophore. Differentiating between pyrazole derivatives functionalized with a primary amine (-NH₂) versus a primary amide (-CONH₂) or secondary amide (-CONHR) is a routine yet critical analytical checkpoint. While Nuclear Magnetic Resonance (NMR) is definitive, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific alternative for functional group verification.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) sampling techniques in resolving the overlapping spectral signatures of amines, amides, and the pyrazole core. It provides mechanistic insights, quantitative diagnostic tables, and self-validating experimental protocols to ensure high-fidelity spectral interpretation.

Mechanistic Foundations: Spectral Signatures

To accurately interpret the IR spectrum of a functionalized pyrazole, one must understand the vibrational causality behind the peaks.

The Amine vs. Amide Dichotomy

Both primary amines and primary amides contain an -NH₂ group, which exhibits two distinct stretching vibrations: asymmetric (out-of-phase) and symmetric (in-phase)[1]. This results in the characteristic "two fangs" or double spike appearance in the 3500–3100 cm⁻¹ region[2][3].

  • Primary Amines: Display these two sharp N-H stretching peaks, coupled with an N-H bending (scissoring) vibration in the 1650–1580 cm⁻¹ region[1].

  • Primary Amides: Also display the double N-H stretch, but are definitively distinguished by the Amide I band —a highly intense C=O stretching vibration typically occurring between 1690–1650 cm⁻¹[1][3]. The exact position is highly dependent on the degree of hydrogen bonding in the solid state[1].

The Pyrazole Core Interference

Unsubstituted pyrazoles (at the N1 position) possess their own secondary amine-like N-H bond. Due to strong intermolecular hydrogen bonding (forming dimers or oligomers), the pyrazole N-H stretch appears as a very broad, dominant band centered around 3200 cm⁻¹. This broad absorption can easily obscure the sharper, diagnostic N-H spikes of the primary amine or amide substituents.

Quantitative Diagnostic Data

The following table summarizes the key diagnostic peaks required to differentiate these structures.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Peak Characteristics & Causality
Primary Amine N-H Stretch (Asym/Sym)3500 – 3200Two sharp spikes. Caused by sp³ nitrogen stretching[2].
Primary Amine N-H Bend (Scissoring)1650 – 1580Medium-to-strong, broad band[1].
Primary Amide N-H Stretch (Asym/Sym)3520 – 3180Two spikes. Often slightly broader than amines due to resonance[1][3].
Primary Amide C=O Stretch (Amide I)1690 – 1650Very strong, sharp "sword-like" peak. Definitive marker for amides[3].
Secondary Amide N-H Stretch3500 – 3100Single sharp spike (only one N-H bond present)[2][3].
Pyrazole Ring C=N, C=C Stretches1550 – 1400Multiple sharp bands corresponding to aromatic ring breathing.

Comparative Guide: ATR-FTIR vs. KBr Pellet

Choosing the correct sampling technique is paramount when trying to resolve the high-frequency N-H stretches (3500–3200 cm⁻¹) from the pyrazole background.

Attenuated Total Reflectance (ATR-FTIR)

ATR is the modern standard for rapid screening. It relies on an evanescent wave penetrating a few micrometers into the sample pressed against a high-refractive-index crystal (e.g., Diamond or Germanium).

  • Advantages: Zero sample preparation; non-destructive; highly reproducible pathlength; immune to moisture artifacts introduced by matrices.

  • Disadvantages (The Physics): The depth of penetration (

    
    ) in ATR is directly proportional to the wavelength (
    
    
    
    ). Consequently, at high wavenumbers (e.g., 3500 cm⁻¹), the penetration depth is shallowest. This physically suppresses the intensity of the critical N-H stretching peaks compared to the fingerprint region, making it harder to resolve the "two fangs" of a primary amine/amide against a noisy baseline.
Transmission Spectroscopy (KBr Pellet)

The classic KBr pellet method involves diluting the solid sample in an IR-inactive potassium bromide matrix and pressing it into a transparent disc[4].

  • Advantages: Adheres strictly to the Beer-Lambert law, providing a true transmission spectrum. It offers superior sensitivity and sharper peak resolution in the 3500–3200 cm⁻¹ region because the effective pathlength is longer and not wavelength-dependent[4][5].

  • Disadvantages (The Moisture Trap): KBr is highly hygroscopic. Even trace amounts of absorbed water will produce a massive, broad O-H stretching band at 3500–3200 cm⁻¹ and an H-O-H bending band at ~1630 cm⁻¹[5]. Crucially, these water peaks perfectly overlap with the diagnostic N-H stretches and the Amide I/amine bending regions , potentially rendering the spectrum useless for this specific differentiation[5].

Verdict: For routine confirmation of the Amide I (C=O) band at 1690 cm⁻¹, ATR-FTIR is superior due to speed and lack of water interference. However, if the goal is to definitively resolve the primary amine's double N-H stretch from a broad pyrazole N-H background, a rigorously dried KBr Pellet will yield the necessary high-resolution signal.

Spectral Interpretation Workflow

Below is the logical decision tree used by application scientists to deduce the functionalization of the pyrazole derivative based on the acquired IR spectrum.

IR_Decision_Tree Start Analyze IR Spectrum (3500-1200 cm⁻¹) Carbonyl Strong Peak at 1690-1650 cm⁻¹? (C=O Stretch) Start->Carbonyl NH_Region1 Check 3500-3100 cm⁻¹ (N-H Stretch) Carbonyl->NH_Region1 Yes (Amide I Present) NH_Region2 Check 3500-3200 cm⁻¹ (N-H Stretch) Carbonyl->NH_Region2 No (Amine or Other) PrimaryAmide Primary Amide (-CONH₂) Two N-H Spikes + Strong C=O NH_Region1->PrimaryAmide Two Peaks (Asym/Sym) SecondaryAmide Secondary Amide (-CONHR) One N-H Spike + Strong C=O NH_Region1->SecondaryAmide One Peak PrimaryAmine Primary Amine (-NH₂) Two N-H Spikes + No C=O NH_Region2->PrimaryAmine Two Peaks (Asym/Sym) Other Other Pyrazole Derivative (No Amine/Amide) NH_Region2->Other Broad/No Peaks

Figure 1: Diagnostic decision tree for differentiating pyrazole amines and amides via FT-IR.

Self-Validating Experimental Protocols

To ensure data integrity and prevent false positives (especially from moisture), adhere to the following optimized methodologies.

Protocol A: High-Fidelity ATR-FTIR Screening

Designed to maximize signal-to-noise ratio at high wavenumbers.

  • Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

  • Background: Collect a background spectrum (ambient air) using 32 to 64 scans at a resolution of 4 cm⁻¹. Self-Validation: Ensure the single-beam energy profile shows no residual sample or solvent peaks.

  • Sampling: Place 1–2 mg of the neat pyrazole derivative powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil. Apply maximum allowable torque to ensure intimate contact between the rigid crystalline powder and the crystal. Causality: Poor contact drastically reduces the evanescent wave penetration, destroying the already weak N-H signals at 3400 cm⁻¹.

  • Acquisition: Scan the sample (32-64 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm in the spectrometer software to normalize peak intensities relative to transmission spectra.

Protocol B: Anhydrous KBr Pellet Preparation

Designed to eliminate water interference in the 3500-3200 cm⁻¹ region.

  • Matrix Desiccation (Critical): Dry spectroscopic-grade KBr powder in an oven at 105°C for a minimum of 12 hours. Store in a vacuum desiccator.

  • Grinding: In a pre-warmed agate mortar, combine ~1 mg of the pyrazole sample with ~100 mg of the anhydrous KBr. Grind vigorously for 1–2 minutes until a homogeneous, fine powder is achieved. Causality: Particles must be smaller than the wavelength of IR light (< 2 µm) to prevent baseline sloping caused by Mie scattering[4].

  • Pressing: Transfer the mixture to a 13 mm pellet die. Connect the die to a vacuum pump for 2 minutes to evacuate trapped air and residual moisture.

  • Compression: Apply 8 to 10 tons of pressure using a hydraulic press for 1-2 minutes. Release pressure slowly.

  • Acquisition: Immediately transfer the transparent/translucent pellet to the FT-IR transmission holder and scan (32 scans, 4 cm⁻¹). Self-Validation: If a broad peak appears at 3450 cm⁻¹ alongside a peak at 1630 cm⁻¹ in a sample known to lack amides, the KBr has absorbed water and the pellet must be remade[5].

References

  • [6] Bellamy, L. J., et al. "The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides." ResearchGate. Available at:[Link]

  • [2] Chemistry Steps. "Interpreting IR Spectra." Chemistry Steps. Available at: [Link]

  • [1] St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY." SPCMC. Available at:[Link]

  • [3] Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry. Available at:[Link]

  • [4] KinTek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Press. Available at:[Link]

  • [5] ResearchGate Community. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" ResearchGate. Available at:[Link]

Sources

Distinguishing 1,3-disubstituted vs 1,5-disubstituted Pyrazoles by NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Problem: The cyclization of hydrazines with unsymmetrical 1,3-dielectrophiles (e.g., 1,3-diketones or enaminones) typically yields a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers. These isomers possess distinct biological activities but nearly identical scalar NMR coupling patterns (


-coupling), rendering standard 1D 

H NMR insufficient for conclusive assignment.

The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive structural proof by detecting through-space interactions (


 Å).
  • 1,3-Isomer: Exhibits a strong NOE correlation between the

    
    -substituent and the proton at the 
    
    
    
    position (
    
    
    ).
  • 1,5-Isomer: Exhibits a strong NOE correlation between the

    
    -substituent and the substituent at 
    
    
    
    , with no correlation to the distant
    
    
    proton.

The Regioisomer Challenge in Drug Discovery

Pyrazole scaffolds are ubiquitous in kinase inhibitors (e.g., Celecoxib, Ruxolitinib). The regiochemistry of the


-substituent dictates the vector of the side chains within a binding pocket.

During synthesis, the hydrazine nitrogen atom (


) can attack either electrophilic carbon of the 1,3-dicarbonyl species. This kinetic vs. thermodynamic competition results in two isomers:
  • 1,3-Disubstituted: The "linear" isomer where substituents are separated by a proton or open space.

  • 1,5-Disubstituted: The "steric" isomer where the

    
     and 
    
    
    
    substituents are adjacent.

While X-ray crystallography is absolute, it is low-throughput. HMBC (Heteronuclear Multiple Bond Correlation) is a viable alternative but often fails if the


 couplings are weak or if quaternary carbons prevent clear pathway tracing. NOESY remains the most rapid, solution-state "gold standard." 

Mechanistic Basis: Why NOESY Works

The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between two spins (


 and 

) that are spatially close, regardless of whether they are bonded. The intensity of the NOE signal is proportional to the inverse sixth power of the distance (

) between the nuclei:


  • Threshold: Signals are typically observable only if nuclei are within 5 Å .

  • Application: In pyrazoles, the distance between the

    
    -substituent and the 
    
    
    
    -substituent (or
    
    
    ) is
    
    
    Å (strong NOE). The distance to the
    
    
    -substituent is
    
    
    Å (silent).
Structural Visualization

The following diagram illustrates the critical spatial relationships that define the NOE experiment.

PyrazoleNOE cluster_13 1,3-Disubstituted Isomer (Diagnostic: N1-R ↔ H5) cluster_15 1,5-Disubstituted Isomer (Diagnostic: N1-R ↔ R5) N1_13 N1-Substituent H5_13 H5 Proton N1_13->H5_13 Strong NOE (< 3.0 Å) R3_13 C3-Substituent N1_13->R3_13 No NOE (> 5.0 Å) N1_15 N1-Substituent R5_15 C5-Substituent N1_15->R5_15 Strong NOE (Steric Clash) H3_15 H3 Proton N1_15->H3_15 No NOE

Figure 1: Diagnostic NOE pathways. Green arrows indicate strong observed correlations; red dotted lines indicate the absence of signal.

Experimental Protocol (Self-Validating)

A. Sample Preparation[1][2][3][4][5]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    . Pyrazoles can aggregate; DMSO disrupts intermolecular H-bonds and provides sharper lines.
  • Concentration: 10–20 mg in 600 µL. High concentration improves signal-to-noise (S/N) for weak NOEs.

  • Degassing: (Optional but recommended) Flush tube with

    
     or Argon. Paramagnetic oxygen accelerates relaxation, potentially dampening NOE signals.
    
B. Pulse Sequence Parameters

Use the 1D Selective NOESY (e.g., selnogp on Bruker) for quick checks, or 2D NOESY (noesygpphpp) for full mapping.

ParameterSettingRationale
Mixing Time (D8) 500 – 800 ms Optimal for small molecules (MW < 500). Too short (<300ms) = no buildup. Too long (>1s) = spin diffusion (false positives).
Relaxation Delay (D1) 3 – 5 s Must be

. Incomplete relaxation distorts integration.
Scans (NS) 32 – 64 (1D)8 – 16 (2D)NOE signals are weak (1–5% of diagonal). High scan count ensures detection.
Temperature 298 K Standard. If signals are broad (rotamers), heat to 323 K.
C. The "Decision Tree" Workflow
  • Acquire 1H NMR: Assign the pyrazole ring proton (

    
     is usually a singlet/doublet around 6.0–7.0 ppm).
    
  • Target Selection: Identify the

    
    -substituent protons (e.g., 
    
    
    
    -Methyl @ ~3.8 ppm or
    
    
    -Phenyl ortho-protons).
  • Run NOESY: Irradiate the

    
    -substituent.
    
  • Analyze: Look for response at the aromatic region (

    
     or substituent).[1]
    

Data Interpretation Guide

The following table summarizes the expected results when irradiating the


-Methyl group (or 

-Aryl ortho protons) of a disubstituted pyrazole.
Feature1,3-Disubstituted Isomer 1,5-Disubstituted Isomer
Structure

-Me,

-Ph,

-H

-Me,

-Ph,

-H
Key NOE Signal Strong NOE to Pyrazole Singlet (

)
Strong NOE to Phenyl Ortho Protons (

)
Secondary NOE Weak/None to PhenylWeak/None to Pyrazole Singlet (

)
Chemical Shift (

)
Typically

6.6 – 6.9 ppm
Typically

6.3 – 6.6 ppm (Shielded by twisting)
Conclusion Confirmed 1,3 Confirmed 1,5
Troubleshooting: "The Silent Spectrum"

If you observe no NOE signals:

  • Mixing Time Error: The molecule may be tumbling too fast (small MW) or too slow (aggregation). Action: Try ROESY (Rotating-frame Overhauser Effect) instead of NOESY. ROESY signals are always positive, avoiding the "zero-crossing" point where NOE vanishes.

  • Exchange: If the

    
    -substituent is a proton (
    
    
    
    ), it exchanges with solvent/water.[2] Action: This guide applies to
    
    
    -substituted pyrazoles. For
    
    
    -pyrazoles, you must alkylate first to fix the tautomer.

Alternative Methods Comparison

While NOESY is the focus, a robust scientist validates with orthogonal data.

MethodProsCons
NOESY Direct spatial proof; unambiguous for regioisomers.Requires mixing time optimization; fails if signals overlap perfectly.
HMBC Connects

-substituent to

via 3-bond coupling (

).[2]

can be weak; quaternary carbons (

) often have similar shifts.
13C Chemical Shift

is often shielded (upfield) relative to

in 1,3-isomers.
"Soft" rule; highly dependent on electronic nature of substituents. Unreliable as sole proof.
X-Ray Absolute configuration.Requires single crystal; slow; expensive.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Through-Space Correlations).

  • Foces-Foces, C., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.

  • Lynch, M. A., et al. (1998). Regioselective synthesis of 1,3,5-substituted pyrazoles. Tetrahedron.

  • University of Ottawa NMR Facility. (2021). NOESY Mixing Time Selection Guide.

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives.

Sources

Comparative kinase inhibition of 3-carboxamide vs 4-carboxamide pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Kinase Inhibition: The Structural and Pharmacological Dichotomy of 3-Carboxamide vs. 4-Carboxamide Pyrazoles

Introduction: As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing privileged scaffolds to achieve exquisite kinase selectivity. The pyrazole ring is a cornerstone of ATP-competitive kinase inhibitors due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region[1]. However, the regiochemistry of functionalization—specifically the placement of a carboxamide group at the 3-position versus the 4-position—fundamentally alters the inhibitor's trajectory, electronic distribution, and sub-pocket engagement. This guide objectively compares 3-carboxamide and 4-carboxamide pyrazoles, detailing the causality behind their divergent selectivity profiles and providing robust, self-validating protocols for their evaluation.

Structural Causality: The Regioisomer Exit Vector

The primary driver of selectivity between these two regioisomers lies in their spatial geometry when anchored to the kinase hinge.

  • 3-Carboxamide Pyrazoles: Placing the carboxamide adjacent to the pyrazole nitrogens creates a tightly integrated hydrogen-bonding network. The 3-carboxamide can act as an extended hinge-binder or lock the conformation via intramolecular hydrogen bonding. This specific exit vector directs substituents toward the solvent-exposed channel or the DFG motif, a geometry highly favored by 2[2],[3].

  • 4-Carboxamide Pyrazoles: Shifting the carboxamide to the 4-position changes the substituent exit vector by approximately 60–90 degrees. This altered trajectory projects functional groups deep into the ribose-binding pocket or specific allosteric clefts. This topology is structurally optimal for targeting4[5],[4].

HingeBinding Hinge Kinase Hinge Region (ATP Pocket) P3 1H-Pyrazole-3-carboxamide (Extended H-Bonding) Hinge->P3 N1/N2 Binding P4 1H-Pyrazole-4-carboxamide (Altered Exit Vector) Hinge->P4 N1/N2 Binding T3 CDK2 / FLT3 Solvent Channel Projection P3->T3 3-Position Vector T4 Aurora A/B / RET Ribose Pocket Projection P4->T4 4-Position Vector

Regioisomer-dependent exit vectors dictating kinase selectivity profiles.

Quantitative Performance & Target Selectivity

To objectively compare these scaffolds, we analyze representative optimized inhibitors from recent literature. FN-1501 represents a best-in-class 3-carboxamide targeting FLT3/CDK[2], while Compound 6k exemplifies a 4-carboxamide tailored for Aurora kinases[4].

Scaffold ClassRepresentative CompoundPrimary Target(s)Biochemical IC₅₀Cellular BiomarkerStructural Rationale
3-Carboxamide FN-1501FLT3, CDK2/4/6FLT3: ~8 nMCDK2: ~10 nM[2]↓ p-Rb, ↓ p-STAT53-amide extends the hinge H-bond network, optimizing fit in the narrow CDK ATP cleft.
4-Carboxamide Compound 6kAurora A, Aurora BAurA: 16.3 nMAurB: 20.2 nM[4]↓ p-Histone H34-amide directs the aryl substituent into the adaptable Aurora ribose pocket, avoiding steric clashes.

Self-Validating Experimental Workflows

To ensure rigorous scientific integrity, the evaluation of these kinase inhibitors must rely on self-validating assay systems. A low biochemical IC₅₀ is meaningless without confirmed cellular target engagement at physiological ATP concentrations (~1–5 mM).

Protocol 3.1: Biochemical Profiling via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard fluorescence assays because it introduces a time delay before signal acquisition, effectively eliminating false positives caused by compound auto-fluorescence—a common issue with highly conjugated pyrazole derivatives.

  • Step 1: Reagent Preparation. Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Step 2: Compound Titration. Perform a 10-point, 3-fold serial dilution of the pyrazole inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must be ≤1% to prevent enzyme denaturation).

  • Step 3: Enzyme-Substrate Addition. Add the specific kinase (e.g., CDK2/Cyclin E or Aurora A) and the corresponding biotinylated peptide substrate.

  • Step 4: ATP Initiation. Initiate the reaction with ATP at the predetermined Michaelis constant (

    
    ) for the specific kinase. Self-Validation: Using ATP at 
    
    
    
    ensures the assay is sensitive to ATP-competitive inhibitors while maintaining physiological relevance.
  • Step 5: Detection. After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a compatible microplate reader.

  • Step 6: Quality Control. Calculate the Z'-factor using vehicle controls (100% activity) and no-enzyme controls (0% activity). A Z' > 0.6 validates the assay's robustness.

Protocol 3.2: Cellular Target Engagement (Biomarker Western Blot)

Causality: To prove that the inhibitor penetrates the cell membrane and outcompetes intracellular ATP, we must measure the suppression of direct downstream substrates.

  • Step 1: Cell Culture & Treatment. Seed target cells (e.g., MV4-11 for FLT3/CDK, HeLa for Aurora kinases) in 6-well plates. Treat with the pyrazole inhibitors at 0.1x, 1x, and 10x the biochemical IC₅₀ for 4–24 hours.

  • Step 2: Lysis & Harvesting. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Step 3: SDS-PAGE & Transfer. Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Step 4: Immunoblotting. Probe for specific biomarkers: p-Rb (Ser807/811) for CDK inhibition[2], or p-Histone H3 (Ser10) for Aurora B inhibition[4].

  • Step 5: Self-Validation Controls. Simultaneously probe for total Rb or total Histone H3, and a loading control (GAPDH or Actin). Logic: The ratio of phospho-protein to total protein must decrease. If total protein also decreases proportionally, the compound is inducing general cytotoxicity or degradation, not specific kinase inhibition.

Workflow S1 1. Compound Synthesis & Regioisomer Verification (NMR) S2 2. TR-FRET Biochemical Assay (ATP at Km, Z' > 0.6) S1->S2 Validated Structure S3 3. Cellular Target Engagement (Physiological ATP Competition) S2->S3 IC50 < 100 nM S4 4. Target Validation (Phospho vs. Total Protein Ratio) S3->S4 Biomarker Readout

Self-validating experimental workflow for profiling pyrazole kinase inhibitors.

Conclusion

The seemingly minor shift of a carboxamide group from the 3-position to the 4-position on a pyrazole core profoundly dictates the pharmacological destiny of a kinase inhibitor. While 3-carboxamides excel in targeting the compact ATP-binding clefts of CDKs and FLT3 via extended hinge interactions, 4-carboxamides masterfully exploit the altered exit vectors required to inhibit Aurora kinases and RET. Understanding this structure-activity causality, coupled with rigorous, self-validating experimental protocols, empowers drug development professionals to rationally design the next generation of targeted therapeutics.

References

  • Wang, Y., et al. "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia." Journal of Medicinal Chemistry, 2018. 2

  • "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." MDPI, 2023. 1

  • "Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors." European Journal of Medicinal Chemistry, 2021. 3

  • "Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders." Future Medicinal Chemistry, 2020. 5

  • "Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B." PubMed, 2024. 4

Sources

UV-Vis Absorption Maxima of 5-Amino-1-Methyl-Pyrazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 5-amino-1-methyl-pyrazole derivatives, focusing on their application in drug discovery and scaffold validation.

Executive Summary & Scaffold Analysis

In medicinal chemistry, 5-amino-1-methyl-pyrazole serves as a critical pharmacophore, distinct from its regioisomer 3-amino-1-methyl-pyrazole . The "1-methyl" substitution locks the tautomeric equilibrium, creating a fixed electronic system where the amino group at position 5 donates electron density directly into the N1-N2 bond, establishing a unique "push-pull" potential when electron-withdrawing groups (EWG) are present at position 4.

This guide focuses on the spectral differentiation of these isomers and the bathochromic shifts induced by 4-substitution, which are essential for validating synthesis regioselectivity.

Core Electronic Distinction
  • 5-Amino Isomer (Target): The amino lone pair is cross-conjugated with the C3=C4 double bond and linearly conjugated with the N1 nitrogen. This creates a distinct dipole and spectral signature, typically absorbing at longer wavelengths (lower energy) than the 3-amino isomer when substituted.

  • 3-Amino Isomer (Alternative): The amino group is conjugated primarily with the C4=C5 bond and the N2 nitrogen. The electronic pathway is shorter, often resulting in hypsochromic (blue) shifts relative to the 5-amino isomer.

Spectral Characteristics & Data Comparison

The absorption maxima (


) of these derivatives are heavily influencing by the "Push-Pull" effect. The unsubstituted parent compounds absorb in the deep UV (<230 nm), often obscured by solvent cutoffs. Therefore, 4-substituted derivatives  (nitriles, esters) are the standard for characterization.
Table 1: Comparative UV-Vis Absorption Data
Compound ClassStructure

(nm)
Solvent

(

)
Electronic Feature
Parent Scaffold 5-Amino-1-methylpyrazole< 230 nmEtOHN/A*Weak conjugation; deep UV absorption.
4-Cyano Derivative 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile245 - 255 MeOH~12,000Strong "Push-Pull" (Amino

Nitrile).
4-Ester Derivative Ethyl 5-amino-1-methylpyrazole-4-carboxylate258 - 265 EtOH~14,500Extended conjugation via ester carbonyl.
3-Amino Isomer 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile230 - 240 MeOH~10,000Hypsochromic shift vs. 5-amino isomer.
Extended System 5-Amino-1-(4-nitrophenyl)pyrazole360 - 380 DMSO>20,000Strong charge transfer (CT) band.

*Note: Accurate extinction coefficients for the unsubstituted parent are difficult to determine in standard solvents due to overlap with solvent cutoffs.

Solvatochromic Effects

These derivatives exhibit positive solvatochromism . As solvent polarity increases (e.g., Hexane


 Methanol 

DMSO), the excited state (which is more polar due to charge transfer) is stabilized, leading to a red shift (bathochromic shift) of 10–20 nm.

Mechanism of Action: The "Push-Pull" Effect

The spectral utility of these scaffolds arises from the electronic interaction between the electron-rich amino group (Donor) and the electron-poor substituent at C4 (Acceptor).

PushPullSystem Amino 5-Amino Group (Electron Donor) Ring Pyrazole Ring (Conjugated Bridge) Amino->Ring +M Effect C4_Sub C4-Substituent (CN / COOR / NO2) (Electron Acceptor) Ring->C4_Sub -M Effect UV_Signal Bathochromic Shift (λ_max > 250 nm) C4_Sub->UV_Signal Lowers HOMO-LUMO Gap

Figure 1: The "Push-Pull" electronic mechanism responsible for the diagnostic UV-Vis signals in 5-aminopyrazoles.

Experimental Protocol: UV-Vis Characterization

To ensure reproducibility and distinguish between regioisomers, follow this standardized protocol.

Reagents & Equipment
  • Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH). Avoid Acetone or Benzene due to UV cutoff interference.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the dried 5-amino-1-methyl-pyrazole derivative.

    • Dissolve in 10 mL of MeOH to create a

      
       stock solution.
      
    • Note: If solubility is poor, pre-dissolve in 100

      
       DMSO before adding MeOH.
      
  • Dilution Series (Linearity Check):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • This ensures the absorbance falls within the linear Beer-Lambert range (0.2 – 1.0 A).

  • Baseline Correction:

    • Fill two matched cuvettes with pure solvent.

    • Run a baseline scan (200 nm – 500 nm) to subtract solvent absorption.

  • Measurement:

    • Replace the sample cuvette with the derivative solution.

    • Scan from 200 nm to 500 nm at a scan rate of 300 nm/min.

    • Identify

      
       and calculate Molar Extinction Coefficient (
      
      
      
      ) using:
      
      
      Where
      
      
      is absorbance,
      
      
      is molar concentration (mol/L), and
      
      
      is path length (1 cm).
Workflow Visualization

ExperimentWorkflow cluster_QC Quality Control Start Start: Sample Preparation Weigh Weigh 1.0 mg Sample Start->Weigh Dissolve Dissolve in MeOH (Stock) Weigh->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Baseline Baseline Correction (Pure Solvent) Dilute->Baseline Scan Scan 200-500 nm Baseline->Scan Check2 Solvent Cutoff < 210 nm? Baseline->Check2 Analyze Identify λ_max Calculate ε Scan->Analyze Check1 Absorbance 0.2 - 1.0? Scan->Check1

Figure 2: Standardized workflow for UV-Vis characterization of aminopyrazoles.

References

  • El-Mekabaty, A. (2013). Synthesis and spectral properties of some new 5-aminopyrazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 36-42.

  • Fustero, S., et al. (2008). Regioselective synthesis of 5-amino- and 3-aminopyrazoles. Journal of Organic Chemistry, 73(9), 3523-3529.

  • Ghorbani-Vaghei, R., et al. (2024).[1][2][3] Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.[1][4] Nanoscale Advances, 6, 1234-1245.

  • Claramunt, R. M., et al. (1991). The structure of 3(5)-aminopyrazoles: A combined NMR and crystallographic study. Journal of the Chemical Society, Perkin Transactions 2, (11), 1691-1697.

  • Thermo Scientific Chemicals. (2024). 5-Amino-1-methyl-1H-pyrazole Specification Sheet. Thermo Fisher Scientific.

Sources

Comparison of 5-amino-1-methyl-1H-pyrazole-3-carboxamide with Sildenafil intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 5-amino-1-methyl-1H-pyrazole-3-carboxamide vs. Sildenafil Intermediates

As drug development increasingly relies on privileged heterocyclic scaffolds, the regiochemistry of pyrazole building blocks dictates entirely divergent pharmacological trajectories. This guide provides an objective, mechanistic comparison between 5-amino-1-methyl-1H-pyrazole-3-carboxamide and the classic Sildenafil intermediate (4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide) . By analyzing their distinct cyclization pathways, physicochemical properties, and optimized synthetic protocols, researchers can better select the appropriate precursor for targeted library design.

Structural & Mechanistic Divergence

While both compounds are substituted pyrazole-carboxamides, the spatial arrangement of their functional groups fundamentally alters their reactivity and the resulting fused bicyclic systems.

The Sildenafil Intermediate (4-amino-5-carboxamide pattern): The intermediate 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide[1] is sterically primed for intramolecular cyclocondensation. The adjacent proximity of the 4-amino and 5-carboxamide groups allows for direct annulation. When the 4-amino group is acylated, the resulting diamide undergoes base-catalyzed cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one core—the critical pharmacophore responsible for selective Phosphodiesterase-5 (PDE5) inhibition[2].

5-amino-1-methyl-1H-pyrazole-3-carboxamide: In contrast, 5-amino-1-methyl-1H-pyrazole-3-carboxamide[3] features an unsubstituted, highly electron-rich C4 position. Because the amino (C5) and carboxamide (C3) groups are separated, direct intramolecular cyclization between them is impossible without bridging the C4 carbon. Instead, this intermediate acts as a versatile nucleophile. The C4 position readily undergoes electrophilic attack (e.g., halogenation or Vilsmeier formylation), or the 5-amino group and adjacent pyrazole nitrogen (N2) condense with 1,3-dielectrophiles to yield pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]pyrimidines [4],[5]. These cores are highly valued as purine isosteres in the development of kinase inhibitors and antimicrobial agents.

Physicochemical Profiling & Comparative Data

The following table summarizes the quantitative data and reactivity profiles of both intermediates to aid in solvent selection and reaction condition optimization.

Parameter5-amino-1-methyl-1H-pyrazole-3-carboxamideSildenafil Intermediate
CAS Number 1367780-31-1[3]139756-02-8[1]
Molecular Formula C5H8N4O[3]C8H14N4O[1]
Molecular Weight 140.14 g/mol 182.22 g/mol [1]
Substitution Pattern 1-methyl, 3-carboxamide, 5-amino1-methyl, 3-propyl, 4-amino, 5-carboxamide
C4 Position Unsubstituted (Reactive to electrophiles)Substituted (Amino group)
Target Scaffold Pyrazolo[3,4-d]pyrimidine / Pyrazolo[1,5-a]pyrimidinePyrazolo[4,3-d]pyrimidin-7-one
Primary Indication Oncology (Kinase Inhibitors), Antimicrobials[5]Erectile Dysfunction, Pulmonary Hypertension (PDE5)[2]

Self-Validating Experimental Protocols

The following methodologies detail the critical cyclization steps for both intermediates. The causality behind the reagent selection is explained to ensure robust scale-up.

Protocol A: Anhydrous Cyclization of the Sildenafil Intermediate

Objective: Synthesize the pyrazolo[4,3-d]pyrimidin-7-one core while preventing carboxamide hydrolysis.

Causality Insight: Early medicinal chemistry routes utilized aqueous sodium hydroxide and hydrogen peroxide for the final cyclization. However, the aqueous environment led to competitive hydrolysis of the 5-carboxamide group back to a carboxylic acid, drastically reducing yields (30-70%)[6]. The optimized commercial protocol shifts to anhydrous conditions using potassium tert-butoxide, effectively eliminating the hydrolysis side-reaction and driving the yield to near-quantitative levels[2],[6].

  • Acylation: Dissolve 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool to 0°C.

  • Coupling: Dropwise add 2-ethoxybenzoyl chloride (1.05 eq)[2]. Stir at room temperature for 4 hours. Quench with water, extract the organic layer, dry over MgSO4, and concentrate to yield the diamide intermediate.

  • Anhydrous Cyclization: Suspend the diamide intermediate in anhydrous tert-butanol.

  • Base Addition: Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise under a nitrogen atmosphere[2].

  • Reflux & Isolation: Heat the mixture to reflux for 8 hours. Cool to room temperature, neutralize with dilute HCl to the isoelectric point, and collect the precipitated pyrazolo[4,3-d]pyrimidin-7-one product via vacuum filtration.

Protocol B: Annulation of 5-amino-1-methyl-1H-pyrazole-3-carboxamide

Objective: Synthesize a pyrazolo[1,5-a]pyrimidine core via condensation with a 1,3-dielectrophile.

Causality Insight: The 5-amino group and the N2 nitrogen of the pyrazole ring act as a bis-nucleophile. Using an acidic medium (glacial acetic acid) promotes the enolization of the 1,3-diketone, increasing its electrophilicity and driving the dehydration steps required for aromatization of the new pyrimidine ring.

  • Preparation: Dissolve 5-amino-1-methyl-1H-pyrazole-3-carboxamide (1.0 eq) in glacial acetic acid (10 mL/mmol).

  • Condensation: Add a 1,3-diketone (e.g., acetylacetone, 1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to 100°C for 6 hours. The acidic environment catalyzes the initial imine formation at the 5-amino group, followed by intramolecular attack by the N2 nitrogen onto the secondary carbonyl.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice.

  • Purification: Neutralize slowly with saturated aqueous NaHCO3. Extract the resulting pyrazolo[1,5-a]pyrimidine derivative with ethyl acetate, wash with brine, dry, and concentrate under reduced pressure.

Mechanistic Pathway Visualization

Pathway Start Substituted Pyrazole Precursors Iso1 5-amino-1-methyl-1H-pyrazole- 3-carboxamide Start->Iso1 Iso2 4-amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide Start->Iso2 Mech1 C4 Electrophilic Attack & N2/N5 Annulation Iso1->Mech1 Mech2 Intramolecular Cyclization (KOtBu / t-BuOH) Iso2->Mech2 End1 Pyrazolo[1,5-a]pyrimidine & Pyrazolo[3,4-d]pyrimidine Cores (Kinase Inhibitors) Mech1->End1 End2 Pyrazolo[4,3-d]pyrimidin-7-one Core (PDE5 Inhibitors / Sildenafil) Mech2->End2

Divergent synthetic pathways of pyrazole intermediates to fused pyrimidine cores.

References

  • Synthesis of Sildenafil Citrate. ic.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCBiBwo4vlozd2AYuarjZFr-HsDPxirTE9bwW37nBwxAAFiQPoB1l6tKyk3Hj-SNk0VdqtieF_eqirzAlctjzQtkQfiYsMGQ-9IxmzynOhvdFXmu43Utx_CnqwfZgUyHVhqm9YHJeE3Bibdb3pRxh82wBJoKML6FWA]
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEdovksFXluAUhWL4uLN5HK7GCevvnoRXgdRhjzXMfxXAJBmyVPC-SCMzqycTGXmGDri5N_dNB04lIoeTfyMmYs6PVOYP4ggIq_ODZnZwEunDG4GoSv8wRIEX5mF8krT9qiOmXetYnDTpfYEE=]
  • A Synthesis of Sildenafil. ukessays.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-SqXSt0xlWuITcu2KuQBYcu8C5c20PJU-6p7gwcjxSBgnpL1dO2UzeQ6iORhLlU8vUFXBI33ZYccUY6Y7ReXXWskAgvqiQCRBbs7o6b9U4xwHr4FfnL5tcZFwZ4CFHTL8IzzSZ0USJyYH4BPAb_FwlIlD8gK30GIw0aYc9KhxuVbO0ZJcIu-6dHi_XDFw]
  • 5-amino-1-methyl-1H-pyrazole-3-carboxamide. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiBwjxdkZyKbEQD0FQMqMbWJdvzRseMTNoEHI7uG0raF-Swnbr-D-twsrnOqTYFHmpZw1Hmqf1AI51Fb1E3WB2uxF0rAiUhsmrUX8-L0gFWa19e2nzPReLzKX-ZuWQfqWjl7IAKCDZH8L6AYaavvrUhrQDgsyEeDEm5g==]
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuOl_YmNKXbxaMg8nZ8mqNSZ3EBgYn5gwcEFQZX--9bGvHgrJJnI0HPkxCggeqa6wpW50WsI0GdKctJA0uBY4_dyy3R5Jlf_0qwemIVuhPNQ8bMrYu7vxjtu4I_sU14WWSG7AfgiozbOWeYCf-lK05qMAiwLAfbMMQVSbAUzQ6Ea28UoKxXHBPNAc8OKh_gQGAMqv0]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-d_vTYmu5sHyI1b7_-PVk-VTjRFBMfRjUhdjSqhtg-pibUFO6sOa2qLn93Vzf4O-N5z2pJunSiLs6SgKMBMutBEDaTshwC3G_qIn_7XI9DbqgcinjRb4rL_agSuqCZXQEQzb0uLw6HJfKdUo=]
  • Synthesis of novel 2-alkyl-4-substituted-amino-pyrazolo[3,4-d]pyrimidines as new leads for anti-bacterial and anti-cancer activity. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmDCgOX_ecad9P73wDZgIjEA7WLOb3ue8o38kwyNghc_6aJikP2oFYidQ85KoSDIs6VwNrpU5JW9aLUiXaHQz7DbfqqV9NnHAsWAwYYVVIrgMMd3NjnOx5OAu-b5Cy8KHR5BGBQa0Hs-gVPzNr2AZt3LwAryYesE70GYgKBkSezlyZLZsZom9txU7JKke5nsrmaqoaiUlTKP4TYnQn9etfq2o-U0HRq8sbVcpkbm2NC0_KoYccY282J8NxgBQn90FoT8NTuR7Orm0lmKd_r_0VSfAW2F8vHFe76vTsrgMTIynTNGkgb_050xTKiVep]

Sources

Safety Operating Guide

Comprehensive Guide to Handling and Disposal of 5-Amino-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Amino-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1367780-31-1) is a highly valued heterocyclic building block utilized extensively in drug discovery, particularly in the synthesis of kinase inhibitors and targeted therapeutics ([1]). While its utility in generating novel chemical entities is undeniable, its structural features necessitate rigorous safety and disposal protocols to protect laboratory personnel and the environment. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound.

Chemical Hazard Profiling & Causality

To handle a chemical safely, researchers must understand the mechanistic causality behind its hazards. According to standardized safety data, this compound presents as a powder and carries specific Global Harmonized System (GHS) hazard statements ([1]):

  • Irritation (H315, H319, H335) : The compound features a nucleophilic primary amine and an electron-rich pyrazole ring[1]. These functional groups can readily interact with biological macromolecules and mucous membranes via hydrogen bonding and nucleophilic attack. When airborne dust contacts the eyes or respiratory tract, these interactions lead to localized inflammation, causing serious eye irritation and respiratory distress.

  • Acute Toxicity (H302) : The compound is harmful if swallowed[1]. The carboxamide group enhances aqueous solubility, facilitating systemic absorption through the gastrointestinal tract, where the pyrazole core can subsequently interact with off-target enzymatic pathways.

Operational Safety & Handling Protocol

Every protocol must function as a self-validating system—meaning the procedure itself contains built-in checks to prevent exposure.

Step-by-Step Handling Methodology
  • Engineering Controls : Always handle the neat powder in a certified chemical fume hood with a minimum face velocity of 100 fpm. This prevents the aerosolization of the fine powder from reaching the operator's breathing zone[1].

  • Personal Protective Equipment (PPE) :

    • Gloves: Wear standard nitrile gloves. Crucial Insight : If dissolving the compound in Dimethyl Sulfoxide (DMSO), you must double-glove. DMSO acts as a chemical carrier and rapidly penetrates the skin, potentially dragging the dissolved pyrazole compound directly into the bloodstream.

    • Eye Protection: Snug-fitting chemical safety goggles are mandatory to prevent airborne particulate matter from contacting the ocular mucosa.

    • Body Protection: A fully buttoned, flame-resistant lab coat.

  • Decontamination : After handling, immediately wipe down the balance and surrounding fume hood surfaces with a solvent-dampened cloth (e.g., 70% ethanol or isopropanol), followed by a water wipe to remove residual salts.

Quantitative Hazard & Mitigation Data
Property / HazardSpecification / CodeMitigation Strategy
CAS Number 1367780-31-1[1]Verify chemical identity before handling.
Physical Form Powder[1]Handle exclusively in a fume hood to avoid inhalation.
Oral Toxicity H302 (Harmful if swallowed)[1]Prohibit eating/drinking in the lab; wash hands post-handling.
Skin Irritation H315 (Causes skin irritation)[1]Wear nitrile gloves and lab coat.
Eye Irritation H319 (Causes serious eye irritation)[1]Wear chemical safety goggles.
Respiratory H335 (May cause respiratory irritation)[1]Use localized exhaust ventilation.

Proper Disposal Procedures

Disposal is a logistical pipeline. 5-amino-1-methyl-1H-pyrazole-3-carboxamide must never be discharged into the municipal sewer system or disposed of in regular trash[1].

Step 1: Waste Segregation

Segregation prevents dangerous cross-reactions in waste carboys. Separate waste into three distinct streams: Solid, Organic Liquid, and Aqueous Liquid.

Step 2: Solid Waste Disposal Workflow
  • Scope : Unused powder, contaminated weighing boats, spatulas, and PPE.

  • Methodology :

    • Place all solid waste into a puncture-resistant, sealable polyethylene bag.

    • Place the sealed bag into a designated, clearly labeled "Hazardous Solid Waste: Toxic/Irritant" rigid container.

    • Ensure the container is kept closed when not actively adding waste.

    • Dispose of via a licensed hazardous waste contractor for high-temperature incineration[1].

Step 3: Organic Liquid Waste Disposal Workflow
  • Scope : Solutions of the compound in organic solvents (e.g., DMSO, DMF, Methanol, Dichloromethane).

  • Methodology :

    • Segregate into halogenated or non-halogenated waste streams depending on the primary solvent used. (e.g., DMSO solutions must go to the non-halogenated stream).

    • Funnel the liquid into a chemically compatible High-Density Polyethylene (HDPE) carboy.

    • Cap tightly and label with the exact composition (e.g., "10 mM 5-amino-1-methyl-1H-pyrazole-3-carboxamide in DMSO").

    • Store in a secondary containment tray within a well-ventilated flammable storage cabinet until environmental health and safety (EHS) pickup.

Step 4: Aqueous Liquid Waste Disposal Workflow
  • Scope : HPLC effluent or aqueous buffer washes containing trace amounts of the compound.

  • Methodology :

    • Test the pH of the aqueous waste. Adjust to a neutral range (pH 6-8) using dilute acid or base to prevent unwanted reactions in the waste carboy.

    • Collect in a designated aqueous hazardous waste carboy.

    • Validation Check : Ensure this carboy is strictly isolated from heavy metals or strong oxidizers to prevent catalytic degradation or exothermic reactions.

Waste Segregation and Compatibility Matrix
Waste StreamPrimary SolventsContainer TypeDisposal Method
Solid Waste N/A (Powder/PPE)Double-bagged, Rigid BinHigh-Temp Incineration
Non-Halogenated DMSO, DMF, MeOHHDPE CarboySolvent Recovery / Incineration
Halogenated DCM, ChloroformHDPE CarboySpecialized Incineration
Aqueous Water, PBS, HPLC BuffersHDPE CarboyChemical Treatment Facility

Visualizing the Disposal Workflow

G Start 5-Amino-1-methyl-1H-pyrazole- 3-carboxamide Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid Incineration High-Temperature Incineration Solid->Incineration Double-bagged Org Organic Solvents (DMSO, DMF, MeOH) Liquid->Org Organic Solvents Aq Aqueous Solutions (pH 5-9) Liquid->Aq Aqueous Buffers Org->Incineration Segregated Carboys AqTreatment Aqueous Waste Treatment Facility Aq->AqTreatment Neutralized

Waste segregation and disposal workflow for 5-amino-1-methyl-1H-pyrazole-3-carboxamide streams.

References

  • Title: PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Personal protective equipment for handling 5-amino-1-methyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 5-Amino-1-methyl-1H-pyrazole-3-carboxamide

Part 1: Executive Technical Summary

5-Amino-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1367780-31-1) is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, including kinase inhibitors (e.g., IRAK4 inhibitors) and anticoagulant intermediates (structural analogs in the Apixaban series).[1]

While often categorized generically as an "irritant," this compound presents specific operational risks due to its fine powder morphology and potential for respiratory sensitization. As a nitrogen-rich heterocycle, it possesses distinct solubility and reactivity profiles that dictate specific handling protocols to prevent exposure and cross-contamination.

Chemical Identity & Hazard Profile:

Parameter Detail
CAS Number 1367780-31-1
Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Physical State White to off-white solid powder
GHS Signal Word WARNING

| Key Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[1]

Part 2: Risk Assessment & PPE Matrix

Expert Insight: Standard nitrile gloves are insufficient when this compound is in solution. This molecule is frequently solubilized in polar aprotic solvents like DMSO or DMF for nucleophilic aromatic substitution (SₙAr) reactions. Crucial Warning: DMSO permeates standard nitrile gloves in <5 minutes, carrying the dissolved active pharmaceutical ingredient (API) directly through the skin barrier.

PPE Selection Logic

The following matrix dictates the required Personal Protective Equipment (PPE) based on the scale of operation and physical state.

Scale of OperationEngineering ControlsRespiratory ProtectionDermal Protection (Solid)Dermal Protection (Solution)
Analytical (<100 mg) Class II Biosafety Cabinet or Fume HoodN95 (if outside hood)Single Nitrile (4 mil)Double Nitrile or Nitrile over Laminate
Preparative (100 mg - 10 g) Chemical Fume Hood (Certified)N95 or Half-mask P100Double Nitrile (Extended Cuff)Silver Shield® (Laminate) under Nitrile
Pilot/Bulk (>10 g) Powder Containment Booth / IsolatorPAPR (Powered Air Purifying Respirator)Tyvek® Sleeves + Double NitrileButyl Rubber or Viton® Gloves
Visual 1: PPE Decision Logic Pathway

PPE_Logic Start Start: Handling 5-Amino-1-methyl-1H-pyrazole-3-carboxamide State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DMF) State->Solution Quantity Quantity? Solid->Quantity SolventRisk Solvent Permeation Risk Solution->SolventRisk Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Action1 PPE: Standard Nitrile + Fume Hood Small->Action1 Action2 PPE: Double Nitrile + P100 Mask + Fume Hood Large->Action2 Action3 PPE: Laminate (Silver Shield) Gloves REQUIRED SolventRisk->Action3

Caption: Decision logic for selecting PPE based on physical state and quantity. Note the critical escalation for solution-phase handling.

Part 3: Operational Handling Protocol

This protocol is designed to mitigate the H335 (Respiratory Irritation) hazard and ensure data integrity by preventing moisture absorption (hygroscopicity).

Weighing & Transfer
  • The Problem: Static electricity often causes pyrazole powders to "fly," creating an inhalation hazard and contaminating balances.

  • The Fix:

    • Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

    • Work exclusively inside a fume hood. Turn the sash down to the lowest working position to maximize face velocity.

    • Damping Technique: If the powder is excessively flighty, place a Kimwipe dampened with inert solvent (e.g., heptane) near the balance pan (not touching) to locally increase humidity and reduce static.

Solubilization (Critical Step)
  • Context: This compound is sparingly soluble in water but highly soluble in DMSO.

  • Procedure:

    • Add the solvent to the powder, not the powder to the solvent, to prevent "puffing" of dust.

    • Vortexing: Do not shake by hand. Use a vortex mixer inside the hood. Ensure the vial cap is wrapped in Parafilm before vortexing to prevent aerosol leakage.

    • Pressure Release: The dissolution enthalpy may slightly warm the vial. Briefly vent the cap (in the hood) after the solid is dissolved to release pressure.

Reaction Setup (SₙAr / Amide Coupling)
  • Causality: Pyrazole amines are nucleophilic. If using acid chlorides or sulfonyl chlorides, the reaction will be exothermic and generate HCl gas.

  • Control:

    • Always add the electrophile dropwise at 0°C.

    • Use a base trap or scrubber if the scale exceeds 5g to capture acidic off-gassing.

Part 4: Emergency Response & Disposal

Spill Response Workflow

Scenario: You have spilled 500mg of powder on the benchtop. Immediate Action: Do NOT use a brush or broom. This generates dust (H335).

Visual 2: Spill Cleanup & Disposal Workflow

Spill_Response Spill Spill Detected Step1 1. Evacuate & Post Signage Spill->Step1 Step2 2. Don PPE (P100 + Double Gloves) Step1->Step2 Step3 3. Cover with Wet Paper Towels (Prevents Dust) Step2->Step3 Step4 4. Scoop Slurry into Waste Jar Step3->Step4 Step5 5. Wipe with 10% Bleach (Deactivation) Step4->Step5 Disposal Disposal: Incineration (Stream C) Step5->Disposal

Caption: Wet-method cleanup protocol to prevent aerosolization of hazardous dust.

Disposal Plan
  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if in MeOH/EtOH) or "Halogenated/Toxic" (if in DCM or DMSO).

  • Destruction: This compound contains a stable pyrazole ring. It requires high-temperature incineration (>1000°C) for complete mineralization. Do not discharge into sewer systems.[2]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 1367780-31-1).[1] Retrieved from

  • PubChem. (2024). Compound Summary: 5-amino-1-methyl-1H-pyrazole-3-carboxamide.[1] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for DMSO and DMF. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.